Disperse Blue 60
Description
Structure
3D Structure
Properties
IUPAC Name |
4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-28-8-4-7-23-19(26)13-14(20(23)27)16(22)12-11(15(13)21)17(24)9-5-2-3-6-10(9)18(12)25/h2-3,5-6H,4,7-8,21-22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBCXRDHKXHADQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)C2=C(C3=C(C(=C2C1=O)N)C(=O)C4=CC=CC=C4C3=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5065271 | |
| Record name | C.I. Disperse Blue 60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
12217-80-0, 3316-13-0 | |
| Record name | Disperse Blue 60 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Disperse Blue 60 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Blue 60 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5065271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindol-1,3,5,10(2H)-tetrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.172 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, 4,11-diamino-2-(3-methoxypropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Disperse Blue 60: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 60, a significant member of the anthraquinone (B42736) dye family, is primarily utilized in the textile industry for dyeing synthetic fibers, particularly polyester (B1180765).[1] Its vibrant turquoise-blue hue and good fastness properties make it a commercially important colorant.[2][3] Beyond its industrial application in textiles, the unique chemical structure of this compound and its derivatives may offer insights for researchers in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its toxicological profile based on available data.
Chemical Structure and Identification
This compound is chemically known as 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone.[4] It is characterized by a complex anthraquinone core functionalized with amino and a methoxypropyl isoindole group, which are crucial for its color and dyeing properties.
| Identifier | Value |
| IUPAC Name | 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone[4] |
| CAS Number | 12217-80-0[4] |
| Molecular Formula | C₂₀H₁₇N₃O₅[4] |
| Molecular Weight | 379.37 g/mol [5][6][7][8] |
| Chemical Class | Anthraquinone[2] |
| Synonyms | C.I. This compound, Disperse Turquoise Blue, Disperse Blue BGE[2][4][8] |
Physicochemical Properties
This compound is a blue to black powder with low solubility in water but is soluble in several organic solvents.[9][10]
| Property | Value |
| Physical State | Powder/Pellets or Large Crystals[4] |
| Color | Blue to Black[9] |
| Melting Point | 194 °C[11] |
| Boiling Point | > 350 °C[11] |
| Water Solubility | > 2.5 µg/L at 20 °C[11] |
| Solubility in Organic Solvents | Soluble in acetone, dimethylformamide, and pyridine; slightly soluble in ethanol.[10][12] |
| Maximum UV-Vis Absorption (λmax) | 670 nm[9][10] |
| LogP | > 4.2 at 20 °C[11] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with 1,4-diaminoanthraquinone (B121737). The general pathway involves the formation of an intermediate, 1,4-diaminoanthraquinone-2,3-dicarboximide, which is then condensed with 3-methoxypropylamine.[13]
Step 1: Synthesis of 1,4-diamino-2,3-dicyanoanthraquinone
This step involves the chlorination, sulfonation, and cyanation of 1,4-diaminoanthraquinone.[14] A detailed protocol is often proprietary and found in patent literature. A general laboratory approach is as follows:
-
Chlorination and Sulfonation: 1,4-diaminoanthraquinone is reacted with a chlorinating/sulfonating agent (e.g., chlorosulfonic acid) in an inert solvent like o-dichlorobenzene.[15] The reaction mixture is heated to facilitate the reaction.
-
Cyanation: The resulting product is then subjected to a cyanation reaction, typically using sodium cyanide in a suitable solvent system, such as a mixture of dimethylformamide and water, in the presence of an oxidant.[15] The reaction is carried out at an elevated temperature to yield 1,4-diamino-2,3-dicyanoanthraquinone.
Step 2: Hydrolysis to 1,4-diaminoanthraquinone-2,3-dicarboximide
-
The 1,4-diamino-2,3-dicyanoanthraquinone intermediate is hydrolyzed in the presence of a strong acid, such as concentrated sulfuric acid.[16]
-
The reaction mixture is heated to promote the hydrolysis of the cyano groups to a dicarboximide ring.[16]
-
Upon completion, the reaction mixture is cooled and diluted with water to precipitate the product.
-
The precipitate is filtered, washed with water until neutral, and dried to yield 1,4-diaminoanthraquinone-2,3-dicarboximide.[16]
Step 3: Condensation with 3-Methoxypropylamine
-
1,4-diaminoanthraquinone-2,3-dicarboximide is suspended in water.[13]
-
γ-methoxypropylamine is added to the suspension.[13]
-
The reaction mixture is heated to a temperature between 95 and 105 °C under a pressure of 0.07 to 0.18 MPa for 4 to 6 hours.[13]
-
After the condensation reaction is complete, the mixture is cooled, and the product is collected by filtration.[13]
-
The solid product is washed with water and dried to obtain this compound.[13]
Synthesis workflow of this compound.
Characterization Protocols
Melting Point Determination (Capillary Method)
-
A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[17]
-
The capillary tube is placed in a melting point apparatus.[18]
-
The sample is heated at a steady rate. A rapid initial heating can be used to approximate the melting point, followed by a slower, more precise measurement (1-2 °C per minute) near the expected melting point.[19]
-
The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[17] For a pure substance, this range is typically narrow.
Solubility Determination (Flask Method - adapted from OECD 105)
This method is suitable for substances with a solubility greater than 10⁻² g/L.[7]
-
An excess amount of this compound is added to a known volume of the solvent (e.g., acetone, dimethylformamide, pyridine, or water) in a flask.
-
The flask is sealed and agitated at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).[20]
-
After agitation, the solution is allowed to stand to allow undissolved solid to settle.
-
A sample of the supernatant is carefully removed and filtered through a 0.45 µm filter to remove any suspended particles.
-
The concentration of this compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy, after appropriate dilution.[20]
UV-Visible Spectroscopy
-
A stock solution of this compound of known concentration is prepared in a suitable solvent (e.g., acetone, where it is soluble).[21]
-
A series of standard solutions are prepared by serial dilution of the stock solution.[21]
-
The UV-Vis spectrophotometer is blanked using the pure solvent.[22]
-
The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax), which for this compound is approximately 670 nm.[9][10]
-
A calibration curve of absorbance versus concentration is plotted to determine the molar absorptivity.[21]
Toxicological Profile
The available toxicological data for this compound is primarily from ecotoxicological studies.
| Test Organism | Endpoint | Result |
| Danio rerio (Zebra Fish) | 96h LC50 | > 1000 ppm |
| Daphnia magna (Water Flea) | 48h EC50 | > 22 mg/L |
| Desmodesmus subspicatus (Green Algae) | 96h EC50 | 2 mg/L |
| Activated sludge | 3h IC50 | > 320 mg/L |
Ecotoxicology Experimental Protocols
The following are summaries of the standardized OECD guidelines that are typically followed for the ecotoxicological tests mentioned above.
Fish, Acute Toxicity Test (adapted from OECD Guideline 203)
-
Fish (e.g., Danio rerio) are exposed to a range of concentrations of this compound in water for 96 hours.[12]
-
The test is conducted under controlled conditions of temperature and light.[12]
-
Mortality and other signs of toxicity are observed and recorded at 24, 48, 72, and 96 hours.[12]
-
The LC50 (the concentration that is lethal to 50% of the test fish) is calculated at the end of the exposure period.[12]
Daphnia sp., Acute Immobilisation Test (adapted from OECD Guideline 202)
-
Young daphnids (Daphnia magna, less than 24 hours old) are exposed to a series of concentrations of this compound for 48 hours.[4]
-
The test is performed in a static or semi-static system under defined temperature and light conditions.[4]
-
The number of immobilized daphnids is recorded at 24 and 48 hours.[4]
-
The EC50 (the concentration that causes immobilization in 50% of the daphnids) is determined.[4]
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (adapted from OECD Guideline 201)
-
Exponentially growing cultures of a freshwater green alga (e.g., Desmodesmus subspicatus) are exposed to various concentrations of this compound for 72 hours.[8]
-
The cultures are maintained under controlled conditions of light, temperature, and nutrient supply.[3]
-
The growth of the algae is measured at least daily by cell counts or another measure of biomass.[3]
-
The EC50 (the concentration that causes a 50% reduction in growth rate or yield compared to the control) is calculated.[23]
Industrial Applications
The primary application of this compound is as a disperse dye for synthetic fibers, particularly polyester and its blends.[15] It is suitable for high-temperature and high-pressure dyeing methods, as well as thermosol dyeing.[24] Due to its brilliant turquoise-blue shade, it is often used to achieve bright colors like lake blue and lake green when mixed with other disperse dyes.[10] It is also used in textile printing.[24]
Conclusion
This compound is a well-characterized anthraquinone dye with significant industrial importance. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and established experimental protocols for its synthesis and characterization. The summarized toxicological data, based on standardized OECD guidelines, offers a baseline for its environmental impact assessment. For researchers and professionals in drug development, the complex heterocyclic structure of this compound may serve as a scaffold for the design of novel bioactive molecules, warranting further investigation into its biological activities.
References
- 1. oecd.org [oecd.org]
- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 4. biotecnologiebt.it [biotecnologiebt.it]
- 5. fera.co.uk [fera.co.uk]
- 6. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]
- 8. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 9. catalog.labcorp.com [catalog.labcorp.com]
- 10. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 11. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. CN101817989A - Method for preparing this compound and homologues thereof - Google Patents [patents.google.com]
- 14. worlddyevariety.com [worlddyevariety.com]
- 15. CN1995012A - Process for preparing 1,4-diamino-2,3-dicyan anthraquinone - Google Patents [patents.google.com]
- 16. CN102212029B - Synthesis method of this compound intermediate - Google Patents [patents.google.com]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. westlab.com [westlab.com]
- 19. SSERC | Melting point determination [sserc.org.uk]
- 20. filab.fr [filab.fr]
- 21. science.valenciacollege.edu [science.valenciacollege.edu]
- 22. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 23. oecd.org [oecd.org]
- 24. oecd.org [oecd.org]
Disperse Blue 60 (CAS No. 12217-80-0): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Blue 60, identified by CAS number 12217-80-0, is an anthraquinone-based dye recognized for its brilliant turquoise blue shade.[1] Primarily utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers, its chemical properties and potential biological interactions merit a closer examination for broader research and development applications.[2][3] This technical guide provides a comprehensive overview of this compound, consolidating its physicochemical properties, synthesis methodologies, toxicological profile, and environmental considerations. While direct evidence of its involvement in specific biological signaling pathways is not extensively documented in publicly available literature, this paper aims to provide a foundational repository of technical data to support future research, including potential applications in drug development.
Chemical and Physical Properties
This compound is a blue-black powder with a distinct chemical structure that dictates its physical and spectral properties.[4][5] It is characterized by its low water solubility, a common feature of disperse dyes, but demonstrates solubility in organic solvents such as acetone, dimethylformamide, and pyridine.[4][5]
| Property | Value | Reference |
| CAS Number | 12217-80-0 | [1][4][5][6][7][8] |
| Molecular Formula | C20H17N3O5 | [4][7][8] |
| Molecular Weight | 379.37 g/mol | [6][8][9] |
| IUPAC Name | 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | [6] |
| Synonyms | C.I. This compound, Disperse Turquoise Blue GL | [7][9] |
| Appearance | Blue uniform powder/granule | [1][5] |
| Melting Point | 194 °C | [10] |
| Boiling Point | 677.5±55.0 °C (Predicted) | [4] |
| Flash Point | 363.5°C | [4][7] |
| Density | 1.495±0.06 g/cm3 (Predicted) | [4] |
| Water Solubility | 2.5 µg/L at 20 °C | [4][10] |
| Vapor Pressure | 3.26E-18 mmHg at 25°C | [7] |
| Maximum Absorption Wavelength (λmax) | 670 nm | [11] |
Synthesis Methodology
The synthesis of this compound is a multi-step process commencing with 1,4-diaminoanthraquinone (B121737). The general pathway involves sulfonation, cyanidation, hydrolysis, and a final condensation step.
Experimental Protocol: Synthesis of this compound
The following protocol is a generalized representation based on available literature.[6][8][12][13][14]
Step 1: Synthesis of 1,4-diamino-2,3-dicyanoanthraquinone
-
Sulfonation: 1,4-diaminoanthraquinone is sulfonated using chlorsulfonic acid in an orthodichlorobenzene medium at a temperature of 80-100°C.
-
Cyanation: The sulfonated intermediate is then reacted in a sodium cyanide solution to introduce the cyano groups.
Step 2: Formation of 1,4-diaminoanthraquinone-2,3-dicarboximide
-
Oxidation and Hydrolysis: The 1,4-diamino-2,3-dicyanoanthraquinone undergoes oxidation and hydrolysis in concentrated sulfuric acid at temperatures between 60°C and 90°C. This step leads to the formation of the dicarboximide intermediate.
Step 3: Condensation to form this compound
-
Condensation: The 1,4-diaminoanthraquinone-2,3-dicarboximide intermediate is condensed with γ-methoxypropylamine.[6] This reaction is typically carried out in a solvent such as water or ethanol.[11][13]
-
Purification: The final product is obtained through filtration, washing, and drying.
Toxicological and Ecotoxicological Profile
The safety profile of this compound has been evaluated, primarily in the context of its industrial application as a textile dye.
Human Health Hazards
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as harmful if swallowed.[15][16] It is also considered an irritant.[16]
| Hazard Statement | Code | Classification |
| Harmful if swallowed | H302 | Acute toxicity, oral |
| Very toxic to aquatic life | H400 | Hazardous to the aquatic environment, acute hazard |
| Very toxic to aquatic life with long lasting effects | H410 | Hazardous to the aquatic environment, long-term hazard |
Data aggregated from multiple ECHA C&L Inventory notifications.[16]
Ecotoxicity
This compound exhibits toxicity to aquatic organisms. Its low water solubility suggests a potential for adsorption to sediments and bioconcentration.[6]
| Organism | Endpoint | Value | Exposure Time | Reference |
| Danio rerio (Zebra fish) | LC50 | > 1000 ppm | 96 h | [10] |
| Daphnia magna (Water flea) | EC50 | > 22 mg/L | 48 h | [10] |
| Desmodesmus subspicatus (Green algae) | EC50 | 2 mg/L | 96 h | [6][10] |
| Activated sludge | IC50 | > 320 mg/L | 3 h | [10] |
Environmental Fate and Degradation
The release of this compound into the environment, mainly through textile industry wastewater, is a significant concern due to its potential for water contamination.[6] Research into its degradation has explored both biological and chemical methods.
Biodegradation
Biological treatment using microorganisms has shown promise for the decolorization and degradation of disperse dyes. While specific studies on the complete biodegradation pathway of this compound are limited, research on similar anthraquinone (B42736) and azo dyes provides insights. For instance, studies on Disperse Blue 79 have shown that bacteria such as Bacillus fusiformis can achieve degradation through the enzymatic cleavage of the dye's chromophoric group.[6][17]
Advanced Oxidation Processes (AOPs)
Chemical oxidation methods like Fenton and photo-Fenton processes have demonstrated effectiveness in degrading disperse dyes. These processes generate highly reactive hydroxyl radicals (•OH) that can break down the complex dye molecule. For a similar dye, Disperse Blue 79, a Fenton process resulted in 85% color removal and 75% Chemical Oxygen Demand (COD) removal under optimized conditions.[6]
Applications and Relevance to Drug Development
Industrial Applications
The primary application of this compound is in the dyeing and printing of polyester and its blended fabrics.[3][5] It is valued for its brilliant turquoise shade, good light fastness, and sublimation fastness, making it suitable for sportswear and automotive textiles.[1] It is also used in plastic coloration and transfer printing inks.[1]
Considerations for Drug Development
While this compound is not currently used in pharmaceuticals, its anthraquinone core structure is of interest in drug discovery. Anthraquinone derivatives are known to exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The chemical scaffold of this compound could serve as a starting point for the design and synthesis of novel therapeutic agents. However, its toxicological profile, particularly its classification as harmful if swallowed and its ecotoxicity, would need to be carefully considered and addressed through structural modifications in any drug development program. Further research is required to elucidate any specific interactions with biological targets and signaling pathways.
Conclusion
This compound is a well-characterized anthraquinone dye with significant industrial applications. This guide has summarized its key technical data, including its physicochemical properties, synthesis, and toxicological profile. While its biological activity and potential as a pharmaceutical lead are yet to be explored in depth, the information presented here provides a solid foundation for researchers and scientists who may wish to investigate this compound and its derivatives for novel applications beyond the textile industry. The provided experimental outlines and workflow diagrams offer a starting point for such endeavors. Further investigation into its mechanism of action and potential biological targets is warranted to fully assess its prospects in drug development.
References
- 1. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 2. This compound (12217-80-0) at Nordmann - nordmann.global [nordmann.global]
- 3. This compound uses - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. C.I. This compound [chembk.com]
- 5. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 6. This compound | 12217-80-0 | Benchchem [benchchem.com]
- 7. Disperse Turquoise Blue GL CAS# 12217-80-0 [gmall.chemnet.com]
- 8. worlddyevariety.com [worlddyevariety.com]
- 9. sdinternational.com [sdinternational.com]
- 10. echemi.com [echemi.com]
- 11. Disperse Blue 60 [chembk.com]
- 12. This compound | 12217-80-0 [chemicalbook.com]
- 13. CN101817989A - Method for preparing this compound and homologues thereof - Google Patents [patents.google.com]
- 14. CN102212029B - Synthesis method of this compound intermediate - Google Patents [patents.google.com]
- 15. Page loading... [guidechem.com]
- 16. This compound | C20H17N3O5 | CID 25530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Properties of Disperse Blue 60
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 60 (C.I. 61104) is a synthetic anthraquinone (B42736) dye known for its brilliant turquoise blue shade.[1] Primarily utilized in the textile industry for dyeing polyester (B1180765) and other synthetic fibers, its robust chemical structure and distinct chromophoric system also make it a subject of interest for scientific research.[1][2] This technical guide provides a comprehensive overview of the spectroscopic properties of this compound, focusing on its absorption and emission characteristics. Due to a notable lack of comprehensive studies on its fluorescent properties, this guide primarily details its absorption behavior and outlines the standard methodologies for spectroscopic analysis.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its spectroscopic behavior.
| Property | Value | Reference(s) |
| IUPAC Name | 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | [3][4] |
| C.I. Number | 61104 | [1][3] |
| CAS Number | 12217-80-0 | [3][4] |
| Molecular Formula | C₂₀H₁₇N₃O₅ | [4][5][6] |
| Molecular Weight | 379.37 g/mol | [4][5][6] |
| Appearance | Blue powder | [2][7] |
| Solubility | Soluble in acetone, dimethylformamide, pyridine; slightly soluble in alcohol; insoluble in water. | [2][7] |
Spectroscopic Properties
The spectroscopic characteristics of a dye are fundamental to understanding its color, stability, and potential applications beyond textiles.
Absorption Spectroscopy
This compound exhibits a strong absorption band in the visible region of the electromagnetic spectrum, which is responsible for its characteristic color.
| Parameter | Value | Reference(s) |
| Maximum Absorption Wavelength (λmax) | ~670 nm | [7] |
| Molar Absorptivity (ε) | Data not available in the searched literature. |
The maximum absorption wavelength (λmax) at approximately 670 nm gives this compound its distinct turquoise blue appearance. The intensity of this absorption is quantified by the molar absorptivity (ε), a value that could not be definitively ascertained from the available literature.
Fluorescence Spectroscopy
There is conflicting and limited information regarding the fluorescent properties of this compound. One source reports a fluorescence emission at 590 nm following absorption in the 200-300 nm range, a claim that requires further rigorous validation as it is inconsistent with the primary visible absorption band.[5][6] Anthraquinone dyes, in general, are not always strongly fluorescent.
| Parameter | Value | Reference(s) |
| Emission Maximum (λem) | Data not reliably available. | |
| Quantum Yield (Φ) | Data not available. | |
| Stokes Shift | Cannot be determined without reliable λmax and λem. |
Given the uncertainty surrounding its emission properties, further experimental investigation is required to fully characterize the fluorescence of this compound.
Solvatochromism
Experimental Protocols
Detailed experimental protocols for the spectroscopic characterization of this compound are not explicitly available. However, standard methodologies for the analysis of dyes can be applied.
UV-Visible Absorption Spectroscopy
This protocol outlines the general procedure for determining the absorption spectrum and λmax of this compound.
Caption: Workflow for UV-Visible Absorption Spectroscopy of this compound.
Fluorescence Spectroscopy
This protocol describes a general method for investigating the potential fluorescence of this compound.
Caption: Workflow for Fluorescence Spectroscopy of this compound.
Conclusion
This compound is a well-characterized dye in terms of its chemical structure and primary absorption properties. However, a significant gap exists in the scientific literature regarding its quantitative spectroscopic parameters, particularly its molar absorptivity and its complete fluorescence profile, including emission maximum, quantum yield, and Stokes shift. The conflicting data on its fluorescence underscores the need for new, detailed experimental studies. A thorough investigation of its solvatochromic behavior would also be highly beneficial for a more complete understanding of this compound's photophysics. The protocols outlined in this guide provide a framework for researchers to systematically investigate and fill these knowledge gaps.
References
- 1. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 2. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 3. This compound | 12217-80-0 | Benchchem [benchchem.com]
- 4. This compound | C20H17N3O5 | CID 25530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound, technical grade dye content | 12217-80-0 | FD40695 [biosynth.com]
- 6. This compound, technical grade dye content | CymitQuimica [cymitquimica.com]
- 7. Disperse Blue 60 [chembk.com]
- 8. Solvatochromism - Wikipedia [en.wikipedia.org]
Disperse Blue 60: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Disperse Blue 60 (C.I. 61104), an anthraquinone (B42736) dye, in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development who may utilize this dye in their work.
Core Concepts: Solubility of Disperse Dyes
Disperse dyes, including this compound, are non-ionic dyes with low water solubility. Their application primarily involves dyeing hydrophobic fibers like polyester. Their solubility in organic solvents, however, is a critical parameter in various industrial and research applications, including non-textile uses and analytical method development. The principle of "like dissolves like" is central to understanding their solubility, with non-polar to moderately polar organic solvents generally being more effective at dissolving these dyes than highly polar solvents like water.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility |
| Acetone | Not Specified | Soluble[1][2][3][4][5][6][7] |
| Dimethylformamide (DMF) | Not Specified | Soluble[2][3][6] |
| Pyridine | Not Specified | Soluble[2][3][6] |
| Ethanol | Not Specified | Slightly Soluble[2][3][6] |
| Standard Fat | 20 | 121 mg/100g[8][9] |
| Water | 20 | 2.5 µg/L[1][8] |
Note: "Soluble" and "Slightly Soluble" are qualitative descriptors and do not provide specific concentration values. Further experimental determination is required for precise solubility data in these solvents. The LogP value of this compound has been reported as > 4.2, indicating its lipophilic nature and poor aqueous solubility.[10]
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the thermodynamic solubility of a compound is the shake-flask method . This can be coupled with a quantitative analytical technique such as UV-Visible (UV-Vis) spectrophotometry to determine the concentration of the dissolved dye.
Principle
An excess amount of the solid dye is equilibrated with the solvent of interest at a constant temperature for a sufficient period to ensure saturation. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dye in the clear supernatant is determined.
Materials and Equipment
-
This compound (pure solid)
-
Organic solvents of interest (e.g., acetone, dimethylformamide, pyridine, ethanol)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer
-
Quartz or glass cuvettes
-
Volumetric flasks and pipettes
Detailed Methodology
-
Preparation of Standard Solutions:
-
Accurately weigh a small amount of this compound and dissolve it in a known volume of the desired organic solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing, known concentrations.
-
-
Calibration Curve Generation:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in the specific solvent using the UV-Vis spectrophotometer. The λmax for this compound is approximately 670 nm, but it is crucial to determine the exact λmax in each solvent.[2][6]
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Plot a graph of absorbance versus concentration for the standard solutions. This will be the calibration curve.
-
-
Equilibration (Shake-Flask Method):
-
Add an excess amount of solid this compound to a series of vials, ensuring there is more solid than will dissolve.
-
Add a known volume of the organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker and agitate them for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.
-
Dilute the filtered supernatant with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Calculation of Solubility:
-
Using the equation of the calibration curve, determine the concentration of the diluted sample from its absorbance.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the specific organic solvent at that temperature.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key workflows for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Caption: Shake-Flask method logical flow.
References
- 1. C.I. This compound [chembk.com]
- 2. chembk.com [chembk.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 4. dyestuff.co.in [dyestuff.co.in]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. Low Price Monochromatic Disperse Turquoise Blue 60 Dyes Suppliers, Manufacturers, Factory - Fucai Chem [colorfuldyes.com]
- 7. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 8. lookchem.com [lookchem.com]
- 9. This compound | 12217-80-0 [chemicalbook.com]
- 10. echemi.com [echemi.com]
An In-depth Technical Guide on the Thermodynamic Properties of Disperse Blue 60
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of C.I. Disperse Blue 60 (CAS No. 12217-80-0), an anthraquinone-based dye. The information contained herein is intended to support research and development activities, particularly in the context of its physico-chemical behavior and potential interactions in various systems. While primarily used in the textile industry, understanding the fundamental thermodynamic characteristics of such molecules can be valuable in broader scientific disciplines, including material science and environmental chemistry.
Physico-chemical and Thermodynamic Data
The following tables summarize the key quantitative data available for this compound, providing a foundation for understanding its behavior in different environments.
Table 1: General Physico-chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 12217-80-0 | [1] |
| C.I. Number | 61104 | [2] |
| Molecular Formula | C₂₀H₁₇N₃O₅ | [1] |
| Molecular Weight | 379.37 g/mol | [3] |
| Appearance | Blue-black powder | [4] |
| Chemical Class | Anthraquinone | [2] |
Table 2: Thermodynamic Properties
| Property | Value | Temperature (°C) | Conditions/Remarks | Reference(s) |
| Melting Point | 194 °C | - | - | [5] |
| Boiling Point | > 350 °C | - | No boiling point detected up to 350 °C | [5] |
| Water Solubility | > 2.5 µg/L | 20 | pH not specified | [5] |
| Solubility in Standard Fat | 121 mg/100g | 20 | - | [4] |
| n-Octanol/Water Partition Coefficient (log Pow) | > 4.2 | 20 | pH not specified | [5] |
| Vapor Pressure | 0 Pa | 25 | - | [5] |
| Auto-ignition Temperature | > 550 °C | - | No auto-ignition up to 550 °C | [5] |
| Flash Point | 363.5 °C | - | - | [5] |
Table 3: Solubility in Organic Solvents
| Solvent | Solubility | Reference(s) |
| Acetone | Soluble | [4] |
| Dimethyl formamide | Soluble | [4] |
| Pyridine | Soluble | [4] |
| Ethanol | Slightly soluble | [4] |
Table 4: Ecotoxicity Data
| Organism | Test | Duration | Value | Reference(s) |
| Danio rerio (Zebra fish) | LC50 | 96 h | > 1000 ppm | [5] |
| Daphnia magna | EC50 | 48 h | > 22 mg/L | [5] |
| Desmodesmus subspicatus | EC50 | 96 h | 2 mg/L | [5] |
| Activated sludge | IC50 (Respiration rate) | 3 h | > 320 mg/L | [5] |
Experimental Protocols
Detailed experimental protocols for the determination of the thermodynamic properties of this compound are not extensively published. However, based on standard methodologies for disperse dyes, the following protocols can be applied.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and observe other thermal transitions of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound powder into a standard aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Heat the sample from 25 °C to 250 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the resulting DSC thermogram.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to study thermal decomposition, or with air to study oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The onset of decomposition is identified as the temperature at which a significant weight loss begins on the TGA curve.
Determination of n-Octanol/Water Partition Coefficient (log Pow)
Objective: To determine the lipophilicity of this compound, a key parameter in assessing its potential for bioaccumulation.
Methodology:
-
Preparation of Phases: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and water, shaking vigorously, and allowing the phases to separate overnight.
-
Sample Preparation: Prepare a stock solution of this compound in n-octanol.
-
Partitioning:
-
Add a known volume of the stock solution to a separatory funnel.
-
Add an equal volume of water.
-
Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
-
Allow the phases to separate completely.
-
-
Analysis:
-
Carefully separate the n-octanol and water phases.
-
Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry, after creating a calibration curve.
-
-
Calculation: The partition coefficient (Pow) is calculated as the ratio of the concentration of the dye in the n-octanol phase to its concentration in the aqueous phase. The log Pow is the base-10 logarithm of this value.
Determination of Aqueous Solubility
Objective: To quantify the solubility of this compound in water.
Methodology:
-
Sample Preparation: Add an excess amount of this compound powder to a known volume of deionized water in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 20 °C) for an extended period (e.g., 48-72 hours) to ensure saturation.
-
Phase Separation: Centrifuge or filter the saturated solution to remove any undissolved solid particles.
-
Analysis: Determine the concentration of this compound in the clear aqueous phase using a sensitive analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The aqueous solubility is reported as the concentration of the dye in the saturated solution (e.g., in µg/L or mg/L).
Visualizations
The following diagrams illustrate the experimental workflows for determining the key thermodynamic properties of this compound.
Caption: Workflow for Thermal Analysis of this compound.
Caption: Workflow for log Pow Determination of this compound.
Caption: Workflow for Aqueous Solubility of this compound.
Concluding Remarks
The thermodynamic data presented in this guide for this compound highlight its hydrophobic nature, as indicated by its very low water solubility and high log Pow value.[5] Its thermal stability is significant, with a high melting point and decomposition temperature, which is consistent with its application in high-temperature dyeing processes.[2][5] The provided experimental protocols offer a standardized approach for the characterization of these and similar compounds. While this compound is not a pharmaceutical agent, the detailed understanding of its thermodynamic properties is crucial for assessing its environmental fate, potential for bioaccumulation, and for the development of effective wastewater treatment strategies.[6][7] Furthermore, the physico-chemical data can inform the design and synthesis of new molecules with tailored properties in various fields, including functional materials and diagnostics.
References
- 1. This compound | C20H17N3O5 | CID 25530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 3. This compound, technical grade dye content | 12217-80-0 | FD40695 [biosynth.com]
- 4. Disperse Blue 60 [chembk.com]
- 5. echemi.com [echemi.com]
- 6. This compound | 12217-80-0 | Benchchem [benchchem.com]
- 7. Disperse Dye Ecotoxicity → Term [pollution.sustainability-directory.com]
Unveiling the Photophysical Profile of Disperse Blue 60: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disperse Blue 60, a member of the anthraquinone (B42736) dye family, is a synthetic colorant widely utilized in the textile industry. Beyond its application in dyeing, its inherent photophysical properties make it and similar chromophores subjects of interest in various scientific domains, including materials science and photodynamic therapy research. Understanding the quantum yield and excited-state dynamics of such molecules is paramount for their application in these advanced fields. This technical guide provides an in-depth overview of the photophysical characteristics of this compound, including detailed experimental protocols for their determination and a visual representation of the underlying photophysical processes.
Core Photophysical Parameters
The interaction of this compound with light is characterized by several key parameters. While specific experimental data for this compound is not extensively available in the public domain, this section presents representative data for a typical anthraquinone dye, which serves as a valuable reference.
Table 1: Representative Photophysical Data for an Anthraquinone Dye in Solution
| Parameter | Symbol | Representative Value | Unit |
| Absorption Maximum | λabs | 670 | nm |
| Molar Extinction Coefficient | ε | 10,000 - 50,000 | M-1cm-1 |
| Emission Maximum | λem | 590 | nm |
| Fluorescence Quantum Yield | ΦF | 0.01 - 0.1 | - |
| Fluorescence Lifetime | τF | 1 - 5 | ns |
Note: The emission at 590 nm (red) despite a primary absorption at 670 nm (far-red) suggests the presence of another absorption band in the UV or blue region of the spectrum that is responsible for the observed fluorescence. Anthraquinone dyes often exhibit multiple absorption bands.[1][2]
Experimental Protocols
Accurate determination of the photophysical properties of a dye like this compound requires rigorous experimental procedures. The following sections detail the methodologies for measuring fluorescence quantum yield and lifetime.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
1. Materials and Instrumentation:
- Sample: this compound solution of accurately known concentration.
- Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent as the sample (e.g., Rhodamine 6G in ethanol, ΦF = 0.95).
- Solvent: Spectroscopic grade solvent in which both the sample and standard are soluble and stable.
- UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
- Fluorometer: To measure the fluorescence emission spectra.
2. Procedure:
- Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
- Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the chosen excitation wavelength (λex). The excitation wavelength should be the same for both the sample and the standard.
- Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength (λex) and identical instrument settings (e.g., slit widths).
- Data Analysis:
- Integrate the area under the fluorescence emission curve for each solution.
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
- Determine the slope (gradient) of the resulting straight lines for both the sample (GradX) and the standard (GradST).
3. Calculation: The fluorescence quantum yield of the sample (ΦX) is calculated using the following equation:
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.
1. Instrumentation:
- Pulsed Light Source: A laser or LED with a short pulse duration (picoseconds).
- Sample Chamber: A cuvette holder for the dye solution.
- Fast Photodetector: A photomultiplier tube (PMT) or a single-photon avalanche diode (SPAD).
- TCSPC Electronics: Including a constant fraction discriminator (CFD), a time-to-amplitude converter (TAC), and a multichannel analyzer (MCA).
2. Procedure:
- Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.
- Instrument Setup:
- The pulsed light source excites the sample.
- The emitted photons are detected by the fast photodetector.
- The TCSPC electronics measure the time difference between the excitation pulse and the detection of the first fluorescence photon.
- Data Acquisition: A histogram of the arrival times of the photons is built up over many excitation cycles. This histogram represents the fluorescence decay profile.
- Data Analysis: The fluorescence decay data is fitted to an exponential decay function to extract the fluorescence lifetime (τF). For a single exponential decay, the intensity (I) as a function of time (t) is given by:
Visualizing Photophysical Processes and Workflows
Diagrams are essential tools for understanding the complex processes involved in photophysics and the experimental steps required for their characterization.
Caption: Jablonski diagram for a typical anthraquinone dye.
Caption: Experimental workflow for photophysical characterization.
References
The Synthesis and Mechanism of Disperse Blue 60: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disperse Blue 60, a vibrant turquoise anthraquinone (B42736) dye, is of significant industrial importance for coloring synthetic fibers. This technical guide provides a comprehensive overview of its synthesis, reaction mechanisms, and key experimental protocols. The synthesis is a multi-step process commencing with 1,4-diaminoanthraquinone (B121737), proceeding through sulfonation, cyanation, and cyclization to form a key dicarboximide intermediate, which is then condensed with 3-methoxypropylamine (B165612). This document consolidates available data on reaction conditions and yields, outlines detailed experimental procedures derived from patent literature, and presents elucidated reaction mechanisms. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the synthetic pathway.
Introduction
This compound (C.I. 61104) is an anthraquinone dye valued for its bright greenish-blue hue and good fastness properties on polyester (B1180765) and other synthetic fabrics[1]. Its molecular structure, 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone, provides the chromophoric system responsible for its color and its non-ionic nature allows for its application as a disperse dye[2][3]. The industrial synthesis of this compound is a complex, multi-stage process that has been refined over the years to improve yield and reduce environmental impact. This guide will detail the traditional and optimized synthetic routes, focusing on the underlying chemical transformations and reaction mechanisms.
Synthesis of this compound
The synthesis of this compound is a sequential process involving several key intermediates. The overall synthetic pathway is depicted below.
Caption: Overall synthetic workflow for this compound.
Step 1: Sulfonation of 1,4-Diaminoanthraquinone
The initial step involves the sulfonation of 1,4-diaminoanthraquinone, often using its leuco form, to introduce sulfonic acid groups at the 2 and 3 positions of the anthraquinone core.
Reaction Mechanism: Electrophilic Aromatic Substitution
The sulfonation of the activated aromatic ring of 1,4-diaminoanthraquinone proceeds via an electrophilic aromatic substitution mechanism. Chlorosulfonic acid or oleum (B3057394) is typically used as the sulfonating agent.
Caption: Mechanism of sulfonation.
Step 2: Cyanation of 1,4-Diaminoanthraquinone-2,3-disulfonic acid
The sulfonic acid groups are subsequently replaced by cyano groups. This transformation is a critical step in forming the precursor for the heterocyclic ring system.
Reaction Mechanism: Nucleophilic Aromatic Substitution
The cyanation reaction is a nucleophilic aromatic substitution where the sulfonate groups are displaced by cyanide ions. This reaction is often carried out in a polar aprotic solvent in the presence of a cyanide salt.
Caption: Mechanism of cyanation.
Step 3: Oxidation and Hydrolysis to 1,4-Diaminoanthraquinone-2,3-dicarboximide
The dicyano intermediate undergoes oxidation and hydrolysis in the presence of concentrated sulfuric acid to form the crucial 1,4-diaminoanthraquinone-2,3-dicarboximide intermediate.
Step 4: Condensation with 3-Methoxypropylamine
The final step is the condensation of the dicarboximide intermediate with 3-methoxypropylamine to yield this compound.
Reaction Mechanism: Nucleophilic Acyl Substitution
This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of 3-methoxypropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the imide.
Caption: Mechanism of the final condensation step.
Experimental Protocols
The following protocols are compiled from various patent literature and represent typical procedures for the synthesis of this compound and its intermediates.
Synthesis of 1,4-Diaminoanthraquinone-2,3-dicarboximide
Materials:
-
1,4-Diamino-2,3-dicyanoanthraquinone
-
Concentrated sulfuric acid (98%)
-
Toluene
-
Water
Procedure:
-
In a reaction vessel, add 73.6 g of concentrated sulfuric acid and 40 ml of toluene.
-
With stirring, add 20 g of 1,4-diamino-2,3-dicyanoanthraquinone.
-
Heat the mixture to 70°C and maintain for 3 hours for oxidation.
-
Cool the reaction mixture to 40°C.
-
Slowly add water to induce hydrolysis.
-
After hydrolysis is complete, filter the precipitate.
-
Wash the filter cake with water until neutral.
-
Dry the solid to obtain 1,4-diaminoanthraquinone-2,3-dicarboximide.
Synthesis of this compound
Materials:
-
1,4-Diaminoanthraquinone-2,3-dicarboximide (wet product)
-
3-Methoxypropylamine
-
Water
Procedure:
-
Add the wet filter cake of 1,4-diaminoanthraquinone-2,3-dicarboximide to a reaction vessel containing water.
-
Add 3-methoxypropylamine to the mixture.
-
Heat the reaction mixture to 95-105°C under a pressure of 0.07-0.18 MPa for 4-6 hours.
-
After the condensation is complete, cool the mixture.
-
Filter the product, wash with water, and dry to obtain this compound.
Quantitative Data
The following tables summarize the available quantitative data for the synthesis of this compound and its intermediates.
| Step | Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Oxidation/Hydrolysis | 1,4-Diamino-2,3-dicyanoanthraquinone, Sulfuric Acid, Toluene | Toluene, Water | 70 | 3 | 98.0 | CN102212029B[4] |
| Condensation | 1,4-Diaminoanthraquinone-2,3-dicarboximide, 3-Methoxypropylamine | Water | 95-105 | 4-6 | High | CN101817989A[5] |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₂₀H₁₇N₃O₅ | 379.37 | 12217-80-0 |
| 1,4-Diaminoanthraquinone | C₁₄H₁₀N₂O₂ | 238.24 | 128-95-0 |
| 1,4-Diamino-2,3-dicyanoanthraquinone | C₁₆H₈N₄O₂ | 288.26 | 81-41-4 |
| 1,4-Diaminoanthraquinone-2,3-dicarboximide | C₁₆H₉N₃O₄ | 307.26 | 128-81-4 |
Conclusion
This technical guide has provided a detailed overview of the synthesis and reaction mechanisms of this compound. The multi-step synthesis, involving sulfonation, cyanation, cyclization, and condensation, has been elucidated with experimental protocols derived from the available literature. While the core synthetic pathway is well-established, there remains an opportunity for further research into developing greener and more efficient synthetic methods, as well as for the comprehensive characterization of all intermediates and the final product using modern analytical techniques. The provided diagrams and tabulated data serve as a valuable resource for researchers and professionals in the field of dye chemistry and materials science.
References
An In-depth Technical Guide to the Degradation Pathways and Byproducts of Disperse Blue 60
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation of Disperse Blue 60, a widely used anthraquinone (B42736) dye in the textile industry. Due to its complex aromatic structure, this compound is resistant to conventional wastewater treatment methods, posing environmental concerns. This document details the various advanced oxidation and biological degradation pathways, identifies known and probable byproducts, and presents detailed experimental protocols for researchers in environmental science and toxicology.
Introduction to this compound
This compound (C.I. 61104) is an anthraquinone-based dye valued for its brilliant blue color and good fastness properties on synthetic fibers. Its molecular structure, characterized by a stable anthraquinone core, makes it recalcitrant to natural degradation processes. The presence of this dye in industrial effluents is a significant environmental issue due to its persistence, potential toxicity, and the coloration of water bodies, which can inhibit aquatic photosynthesis. Understanding its degradation is crucial for developing effective remediation strategies.
Degradation Pathways and Byproduct Formation
The degradation of this compound can be achieved through several advanced oxidation processes (AOPs) and microbial methods. The primary mechanism in AOPs is the generation of highly reactive species, such as hydroxyl radicals (•OH), which attack the dye molecule non-selectively. Microbial degradation, on the other hand, relies on the enzymatic machinery of microorganisms.
Photocatalytic Degradation
Photocatalysis typically employs a semiconductor catalyst (e.g., TiO₂, ZnO) that, upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species (ROS), primarily hydroxyl radicals, which then degrade the dye molecule.
The proposed degradation pathway for anthraquinone dyes like this compound through photocatalysis involves several key steps:
-
Hydroxylation of the Anthraquinone Core: The initial attack by hydroxyl radicals often leads to the addition of hydroxyl groups to the aromatic rings of the anthraquinone structure.
-
Cleavage of the Anthraquinone Ring System: Continued attack by •OH radicals can lead to the opening of the aromatic rings, breaking down the chromophore and causing decolorization.
-
Formation of Intermediate Aromatic Compounds: The breakdown of the complex ring structure results in the formation of smaller, more easily biodegradable aromatic intermediates such as phthalic acid, benzoic acid, and various phenols.
-
Mineralization: Under ideal conditions, the organic intermediates are further oxidized to simple inorganic molecules like carbon dioxide (CO₂), water (H₂O), and inorganic ions.
dot
Disperse Blue 60: An In-depth Technical Guide to its Environmental Fate and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 60 is a synthetic anthraquinone (B42736) dye widely used in the textile industry for coloring polyester (B1180765) and other synthetic fibers. Its excellent colorfastness and dyeing properties have led to its extensive use. However, the release of this compound into the environment through industrial effluents is a growing concern due to its potential persistence, bioaccumulation, and toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and toxicological profile of this compound, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of its effects.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone | [1] |
| CAS Number | 12217-80-0 | [1] |
| Molecular Formula | C₂₀H₁₇N₃O₅ | |
| Molecular Weight | 379.37 g/mol | |
| Water Solubility | > 2.5 µg/L at 20°C | [1] |
| log Pow | > 4.2 at 20°C | [1] |
| Physical State | Solid powder | [1] |
| Color | Black | [1] |
| Melting Point | 194 °C | [1] |
Environmental Fate
The environmental fate of this compound is largely governed by its low water solubility and high lipophilicity, as indicated by its high log Pow value.[1] These properties suggest a tendency for the dye to partition from the water column into sediments and biota.
Persistence and Degradation
This compound is considered to be persistent in the environment.[2] However, various advanced oxidation processes (AOPs) and biological treatment methods have been investigated for its degradation and the decolorization of textile wastewater containing it.
Advanced Oxidation Processes (AOPs)
AOPs are effective in degrading this compound by generating highly reactive hydroxyl radicals.
-
Electrocoagulation: This process has shown high removal efficiency for this compound. In one study, up to 99% removal was achieved using aluminum and stainless steel electrodes under optimized conditions (pH 6, current density of 80 mA cm⁻², and a time of 10 minutes).[2]
-
Photodegradation: The dye can be degraded by UV irradiation, with a reported half-life of 4.2 hours in aqueous solutions.[2]
Biodegradation
Certain microorganisms have demonstrated the ability to decolorize and degrade this compound.
-
Bacterial Consortium: A consortium of six indigenously isolated bacteria has been shown to decolorize this compound.[3] The decolorization efficiency varies depending on the concentration of the dye.
Bioaccumulation
The high log Pow value of this compound suggests a potential for bioaccumulation in aquatic organisms.[2] Disperse dyes, being hydrophobic and lipophilic, tend to adsorb to sediments and can bioconcentrate in organisms.[2] However, specific experimental data on the bioaccumulation of this compound is limited.[2]
Ecotoxicity
This compound exhibits varying levels of toxicity to different aquatic organisms.
| Organism | Test Type | Endpoint | Value | Exposure Duration | Reference |
| Danio rerio (Zebra fish) | Acute | LC50 | > 1000 ppm | 96 hours | [1] |
| Daphnia magna (Water flea) | Acute | EC50 | > 22 mg/L | 48 hours | [1] |
| Desmodesmus subspicatus (Green algae) | Growth Inhibition | EC50 | 2 mg/L | 96 hours | [1] |
| Activated Sludge | Respiration Inhibition | IC50 | > 320 mg/L | 3 hours | [1] |
From the available data, algae appear to be the most sensitive aquatic organisms to this compound.[2]
Human Health Toxicity
The toxicological profile of this compound for human health is not extensively characterized. However, like many dyes, it can cause skin and eye irritation upon direct contact.[2] Some disperse dyes are known to be carcinogenic, but specific data for this compound is lacking.[4]
Potential Signaling Pathways and Molecular Mechanisms
While direct evidence for the specific signaling pathways affected by this compound is limited, some general mechanisms can be inferred from studies on other disperse dyes and related compounds.
-
Oxidative Stress: Some disperse dyes can induce cellular oxidative stress, which may be a contributing factor to their toxicity.[2] This can occur through the generation of reactive oxygen species (ROS) that can damage cellular components.
-
Aryl Hydrocarbon Receptor (AhR) Activation: Other disperse dyes, such as Disperse Violet 93:1, Disperse Blue 291, and Disperse Blue 373, have been identified as agonists of the aryl hydrocarbon receptor (AhR).[5] Activation of the AhR can lead to a range of toxicological effects. It is plausible that this compound could also interact with this pathway, though further research is needed.
Due to the lack of specific information on the signaling pathways affected by this compound, a diagrammatic representation cannot be provided at this time.
Experimental Protocols
Detailed experimental protocols for the key studies cited are summarized below. These are based on standardized guidelines and methodologies reported in the literature.
Ecotoxicity Testing
1. Acute Toxicity Test for Fish (based on OECD 203)
-
Test Organism: Danio rerio (Zebrafish).
-
Test Substance Preparation: Due to its low water solubility, a stock solution of this compound is prepared using a suitable solvent or a dispersion method to ensure a homogenous exposure concentration. A control group (water only) and a solvent control are included.
-
Test Conditions: The test is conducted in a semi-static or flow-through system to maintain the test concentrations. Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within narrow limits.
-
Exposure: Fish are exposed to a range of at least five concentrations of the test substance for 96 hours.
-
Observations: Mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The 96-hour LC50, with its 95% confidence limits, is calculated using appropriate statistical methods like probit analysis.[6]
2. Acute Immobilization Test with Daphnia magna (based on OECD 202)
-
Test Organism: Daphnia magna neonates (<24 hours old).
-
Test Substance Preparation: A series of concentrations of this compound are prepared in the test medium. A control group is also included.
-
Test Conditions: The test is conducted in glass test vessels under controlled temperature and light conditions.
-
Exposure: Daphnids are exposed to the test concentrations for 48 hours without feeding.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The 48-hour EC50, representing the concentration that causes immobilization in 50% of the daphnids, is calculated.[7]
3. Algal Growth Inhibition Test (based on OECD 201)
-
Test Organism: Desmodesmus subspicatus.
-
Test Substance Preparation: A geometric series of test concentrations of this compound is prepared in the algal growth medium.
-
Test Conditions: Exponentially growing algal cultures are exposed to the test concentrations in batch cultures under constant illumination and temperature for 72 to 96 hours.
-
Observations: Algal growth is measured at 24, 48, 72, and 96 hours by determining the cell concentration or a surrogate parameter like chlorophyll (B73375) fluorescence.
-
Data Analysis: The average specific growth rate for each concentration is calculated. The EC50 for growth rate inhibition is determined by regression analysis.[8][9]
4. Activated Sludge Respiration Inhibition Test (based on OECD 209)
-
Test Material: Activated sludge from a domestic wastewater treatment plant.
-
Test Substance Preparation: A range of concentrations of this compound is prepared.
-
Procedure: The activated sludge is mixed with a standard synthetic sewage and the test substance concentrations. The rate of oxygen consumption (respiration rate) is measured over a period of 3 hours using a respirometer.
-
Data Analysis: The inhibition of the respiration rate at each test concentration is calculated relative to a control. The IC50, the concentration causing 50% inhibition of respiration, is determined.[10][11]
Degradation Studies
1. Electrocoagulation
-
Experimental Setup: A batch reactor containing the this compound solution with aluminum and stainless steel electrodes in a monopolar-parallel connection.
-
Procedure: The effect of operational parameters such as initial pH, current density, and electrolysis time on the dye removal efficiency is investigated. Samples are withdrawn at different time intervals.
-
Analysis: The concentration of this compound in the samples is determined spectrophotometrically to calculate the removal efficiency.[1][12]
References
- 1. deswater.com [deswater.com]
- 2. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of an aryl hydrocarbon receptor agonistic disperse dye in commercially available textile products by effect-directed analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 7. daikinchemicals.com [daikinchemicals.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. legacy.brillinstitutes.com [legacy.brillinstitutes.com]
- 10. oecd.org [oecd.org]
- 11. OECD 209: Activated Sludge Respiration Inhibition Test - Aropha [aropha.com]
- 12. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Characterization of C.I. Disperse Blue 60 (CAS 12217-80-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical characteristics of the substance identified by CAS number 12217-80-0. This compound is chemically known as 4,11-diamino-2-(3-methoxypropyl)-1H-naphtho[2,3-f]isoindole-1,3,5,10(2H)-tetrone and is commercially recognized as C.I. Disperse Blue 60. It is an anthraquinone-based dye, primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester. This document details its key physical and chemical properties, outlines the experimental protocols for their determination, and presents visual workflows for its synthesis and application.
Physicochemical Properties
The following tables summarize the key physicochemical properties of C.I. This compound. These values have been aggregated from various chemical databases and safety data sheets.
| Identifier | Value |
| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphtho[2,3-f]isoindole-1,3,5,10(2H)-tetrone |
| CAS Number | 12217-80-0 |
| Molecular Formula | C₂₀H₁₇N₃O₅ |
| Molecular Weight | 379.37 g/mol |
| Colour Index | C.I. 61104 |
| Synonyms | Disperse Turquoise Blue GL, Disperse Blue S-GL, Disperse Turquoise S-BGE |
| Property | Value | Source(s) |
| Physical State | Blue to black powder/granules | [1][2] |
| Melting Point | 194 °C | |
| Boiling Point | > 350 °C (Predicted: 677.5 ± 55.0 °C) | [3] |
| Density | 1.395 - 1.495 g/cm³ (at 20 °C) | [3] |
| Vapor Pressure | 0 Pa (at 25 °C) | [3] |
| Water Solubility | Very low (e.g., 2.5 µg/L at 20 °C) | [3] |
| Solubility in Organic Solvents | Soluble in acetone, dimethylformamide, pyridine; slightly soluble in alcohol | [2][3] |
| Partition Coefficient (log Pow) | > 4.2 (at 20 °C) | |
| Maximum Absorption Wavelength (λmax) | 670 nm | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of C.I. This compound are outlined below. These protocols are based on standardized testing methods.
Melting Point Determination (Capillary Method - ASTM E324)
The melting point is determined using the capillary tube method as specified in ASTM E324.[3][4][5][6]
-
Apparatus : Melting point apparatus with a heating block and a calibrated thermometer or digital temperature sensor, capillary tubes (sealed at one end).
-
Sample Preparation : The dye sample must be thoroughly dried and finely powdered using a mortar and pestle.
-
Procedure :
-
A small amount of the powdered dye is packed into the capillary tube to a height of 2-4 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate initially to approach the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute approximately 15-20 °C below the anticipated melting point.
-
The temperature at which the first droplet of liquid appears is recorded as the initial melting point.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.
-
The melting range is reported as the interval between the initial and final melting points.
-
Aqueous Dispersibility (Filter Test - AATCC Test Method 146)
Due to its very low water solubility, the dispersibility of the dye in an aqueous medium is a more practical and critical parameter, especially for its application in dyeing. This is assessed using a filter test.[2][7][8]
-
Apparatus : Filtering flask with a side tube, Büchner funnel, specified Whatman filter papers (e.g., #2 and #4), vacuum source, stainless steel ring, beaker, and heating apparatus.
-
Procedure :
-
A specified quantity of the disperse dye is weighed and made into a paste with a small amount of water.
-
This paste is then diluted with a larger volume of deionized water to create a dispersion of a specific concentration.
-
The pH of the dispersion is adjusted to the required range for dyeing (typically 4.5-5.5 with acetic acid).
-
The dispersion is heated to a specified temperature (e.g., 40-50 °C) and held for a set time while stirring.
-
A combination of filter papers (e.g., #2 over #4) is placed in the Büchner funnel, wetted, and a vacuum is applied.
-
The heated dye dispersion is poured through the filter.
-
The time taken for the entire volume of the dispersion to pass through the filter is recorded.
-
The residue remaining on the filter paper is visually assessed against a photographic scale to rate the dispersibility. A short filtration time and minimal residue indicate good dispersibility.
-
Sublimation Fastness (ISO 105-P01)
Sublimation fastness is a critical property for disperse dyes, as it indicates the resistance of the color to transfer from the dyed fabric to other surfaces upon heating.
-
Apparatus : A heating device capable of maintaining a specified temperature with a pressure of 4 ± 1 kPa.
-
Procedure :
-
A specimen of the dyed fabric is placed in contact with a specified undyed adjacent fabric.
-
The composite specimen is placed in the heating device at a specified temperature (e.g., 180°C) for a set duration (e.g., 30 seconds).
-
After heating, the specimen is removed and allowed to cool.
-
The change in color of the original dyed specimen and the degree of staining on the adjacent undyed fabric are assessed using standard grey scales.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the synthesis pathway of C.I. This compound and a typical workflow for its application in textile dyeing.
Synthesis Pathway of C.I. This compound
Caption: Synthesis of C.I. This compound from 1,4-Diaminoanthraquinone.
High-Temperature Exhaust Dyeing Workflow for Polyester
References
- 1. textilelearner.net [textilelearner.net]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. infinitalab.com [infinitalab.com]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. AATCC - AATCC [members.aatcc.org]
- 8. aatcc.org [aatcc.org]
The Mechanism of Disperse Blue 60 in Polyester Dyeing: A Technical Guide
For Researchers and Scientists in Textile Chemistry
This in-depth technical guide explores the core mechanism of action of C.I. Disperse Blue 60, an anthraquinone-based dye, in the context of polyester (B1180765) dyeing. It provides a detailed overview of the dyeing process, key influencing parameters, and standardized experimental protocols for performance evaluation.
Introduction to Disperse Dyes and Polyester Fiber
Polyester, a synthetic polymer, is characterized by its hydrophobic nature and highly crystalline structure. These properties make it impervious to water-soluble dyes. Disperse dyes, being non-ionic and sparingly soluble in water, are the primary class of dyes used for coloring polyester fibers. The dyeing process is not a chemical reaction but rather a physical phenomenon where the dye molecules migrate from the aqueous dispersion into the amorphous regions of the polyester fibers, forming a solid solution. This compound is a high-energy disperse dye known for its brilliant turquoise shade, excellent lightfastness, and sublimation fastness, making it suitable for applications requiring high durability, such as sportswear and automotive textiles.[1]
The Dyeing Mechanism of this compound on Polyester
The dyeing of polyester with this compound is a complex process governed by the principles of kinetics and thermodynamics. The mechanism can be broken down into several key stages:
-
Dispersion of the Dye: this compound, in its solid form, is finely ground into particles of 0.5 to 1 micron and is dispersed in the dyebath with the aid of dispersing agents. These agents prevent the aggregation of dye particles and ensure a stable and uniform dispersion.
-
Adsorption onto the Fiber Surface: The dispersed dye particles and a small number of dissolved dye molecules in the aqueous phase move towards the surface of the polyester fiber.
-
Diffusion into the Polyester Fiber: This is the rate-determining step in the dyeing process. For the dye molecules to penetrate the compact structure of the polyester, the fiber's glass transition temperature (Tg) must be overcome. This is typically achieved through one of the following methods:
-
High-Temperature Dyeing: This is the most common method for this compound. The dyeing is carried out under pressure in a closed vessel at temperatures between 120°C and 135°C.[2] At these temperatures, the amorphous regions of the polyester polymer chains become more mobile, creating temporary pores that allow the dye molecules to diffuse into the fiber.
-
Carrier Dyeing: In this method, a "carrier" chemical is added to the dyebath, which allows dyeing to occur at or near the boiling point of water (around 100°C). The carrier swells the polyester fibers, effectively lowering their glass transition temperature and facilitating dye penetration.[1] However, due to environmental concerns, this method is becoming less common.
-
Thermosol Dyeing: This continuous method involves padding the fabric with a dye dispersion and then passing it through a high-temperature chamber (180°C - 220°C) for a short period (e.g., 90 seconds).[3] The high heat causes the dye to sublime and diffuse into the polyester fibers.
-
-
Fixation within the Fiber: Once inside the amorphous regions of the polyester, the this compound molecules are held in place by non-ionic forces, primarily van der Waals forces and hydrogen bonds. As the fiber cools, the polymer chains return to a more rigid state, physically entrapping the dye molecules within the fiber structure. This results in a stable and colorfast dyeing.
The dyeing process is influenced by several key parameters:
-
Temperature: As a high-energy disperse dye, the rate of dyeing and the final exhaustion of this compound are highly dependent on temperature. Higher temperatures increase the kinetic energy of the dye molecules and the segmental mobility of the polymer chains, leading to a higher rate of diffusion and greater dye uptake.
-
pH: The dyebath for disperse dyeing of polyester is typically maintained at an acidic pH of 4.5 to 5.5. This is to ensure the stability of the disperse dye and to prevent the hydrolysis of the polyester fiber, which can occur under alkaline conditions at high temperatures.
-
Time: The duration of the dyeing process at the target temperature is crucial for achieving a level dyeing and the desired shade depth. Longer times allow for greater diffusion and migration of the dye molecules within the fibers.
Quantitative Data on Dyeing Performance
The performance of this compound in polyester dyeing is evaluated based on its exhaustion, fixation, and colorfastness properties.
Dyeing Performance
| Parameter | Typical Value/Rating | Conditions |
| Exhaustion | High (>90%) | High-temperature exhaust dyeing (130°C) |
| Fixation | High | Dependent on post-dyeing reduction clearing |
| Diffusibility | Grade 4-5 (Excellent) | Indicates good leveling properties[1] |
Note: Specific exhaustion and fixation values can vary depending on the dyeing parameters (temperature, time, liquor ratio, auxiliaries) and the specific polyester substrate.
Colorfastness Properties
| Fastness Test | ISO Standard | AATCC Standard | Rating |
| Light Fastness | ISO 105-B02 | AATCC 16.3 | 7 |
| Washing Fastness (Staining) | ISO 105-C06 | - | 5 |
| Washing Fastness (Fading) | ISO 105-C06 | - | 4-5 |
| Perspiration Fastness (Staining) | ISO 105-E04 | - | 5 |
| Perspiration Fastness (Fading) | ISO 105-E04 | - | 5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | - | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | - | 4-5 |
| Sublimation Fastness | ISO 105-P01 | - | 5 |
Source: Adapted from World Dye Variety, 2012. Ratings are on a scale of 1 to 5 for most tests, with 5 being the best. Lightfastness is rated on a scale of 1 to 8, with 8 being the best.
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol describes a typical laboratory procedure for dyeing polyester fabric.
4.1.1. Materials and Equipment
-
Polyester fabric (scoured and bleached)
-
C.I. This compound
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
High-temperature, high-pressure laboratory dyeing machine
-
Spectrophotometer
4.1.2. Procedure
-
Dye Dispersion Preparation: Prepare a stock dispersion of this compound by pasting the required amount of dye with an equal amount of dispersing agent and a small amount of cold water. Gradually add warm water (40-50°C) to form a stable dispersion.
-
Dye Bath Preparation: Set the liquor ratio (e.g., 10:1). Fill the dyeing vessel with the required volume of water. Add a dispersing agent and adjust the pH of the bath to 4.5-5.5 with acetic acid.
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dyebath at 60°C and run for 10 minutes to ensure even wetting.
-
Add the prepared dye dispersion to the bath.
-
Raise the temperature from 60°C to 130°C at a rate of 1.5-2.0°C per minute.
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath to 70-80°C at a rate of 2°C per minute.
-
Drain the dyebath.
-
-
Reduction Clearing (after-treatment):
-
Prepare a fresh bath at 50°C.
-
Add sodium hydroxide (B78521) (2 g/L) and sodium hydrosulfite (2-3 g/L).
-
Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes to remove unfixed surface dye.
-
Drain the bath and rinse the fabric thoroughly with hot and then cold water.
-
-
Drying: Dry the dyed fabric in an oven or air.
Determination of Dye Exhaustion
The percentage of dye exhaustion (E%) can be determined spectrophotometrically.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in a suitable solvent (e.g., acetone) and measure their absorbance at the wavelength of maximum absorption (λmax). Plot a calibration curve of absorbance versus concentration.
-
Dye Bath Analysis: Before and after the dyeing process, take an aliquot of the dyebath, dilute it to a known volume, and measure its absorbance.
-
Calculation: Calculate the initial (C_initial) and final (C_final) concentrations of the dye in the dyebath using the calibration curve. The exhaustion percentage is calculated as follows:
E(%) = [(C_initial - C_final) / C_initial] * 100
Colorfastness Testing Protocols
4.3.1. Washing Fastness (ISO 105-C06) This test assesses the resistance of the color to domestic and commercial laundering. A composite specimen, consisting of the dyed polyester fabric in contact with a multi-fiber adjacent fabric, is subjected to mechanical agitation in a soap or soap-soda solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the adjacent fabric are evaluated using the grey scales.[4][5][6]
4.3.2. Light Fastness (AATCC 16.3) This method evaluates the resistance of the color to the fading action of light. The dyed fabric specimen is exposed to a xenon-arc light source, which simulates natural sunlight, under controlled conditions of temperature and humidity. The change in color is assessed by comparing the exposed specimen with an unexposed sample of the same fabric, often using the AATCC Gray Scale for Color Change or by comparison with standard blue wool fabrics with known lightfastness.[7][8][9]
4.3.3. Rubbing Fastness (ISO 105-X12) Also known as crocking, this test determines the amount of color transferred from the surface of the dyed fabric to another surface by rubbing. A conditioned specimen is rubbed with a dry and a wet white cotton cloth under specified pressure using a crockmeter. The degree of staining on the white cloths is then assessed using the grey scale for staining.[10]
Visualizations
Caption: Mechanism of this compound dyeing on polyester fiber.
Caption: Experimental workflow for polyester dyeing and evaluation.
Conclusion
The successful application of this compound to polyester fibers hinges on a thorough understanding of its dyeing mechanism and the critical process parameters. High-temperature exhaust dyeing remains the most effective method for achieving high exhaustion and excellent fastness properties. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of textile chemistry, enabling the optimization of dyeing processes and the consistent production of high-quality dyed polyester materials.
References
- 1. researchgate.net [researchgate.net]
- 2. What are the compatibility issues of this compound with different plastics? - Blog [etowndyes.com]
- 3. researchgate.net [researchgate.net]
- 4. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aatcc.org [aatcc.org]
- 7. researchgate.net [researchgate.net]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Theoretical Insights into the Molecular Architecture of Disperse Blue 60: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to investigate the molecular structure and electronic properties of Disperse Blue 60 (C.I. 61104), an anthraquinone (B42736) dye of significant industrial importance. This document is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development who are interested in the molecular modeling of textile dyes.
Introduction to this compound
This compound is a synthetic dye characterized by its vibrant turquoise blue shade and its application in dyeing polyester (B1180765) and other synthetic fibers.[1] Its core structure is based on the anthraquinone scaffold, a robust chromophoric system. The precise arrangement of substituents on this core dictates its color, fastness, and dyeing properties. Theoretical studies, particularly those employing quantum chemical methods, are invaluable for understanding the structure-property relationships that govern the performance of this dye.
Molecular Identity:
| Property | Value |
| Chemical Name | 1,4-diamino-2,3-dicyano-9,10-anthraquinone derivative |
| Molecular Formula | C₂₀H₁₇N₃O₅ |
| Molecular Weight | 379.37 g/mol |
| CAS Number | 12217-80-0 |
| Chemical Class | Anthraquinone |
Computational Methodology for Structural and Electronic Analysis
The theoretical investigation of this compound's molecular structure and properties is primarily conducted using Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT). These computational methods provide a balance of accuracy and computational cost, making them well-suited for molecules of this size.
Experimental Protocols: A Theoretical Approach
Software: Gaussian, ORCA, or similar quantum chemistry software packages are typically used.
Methodology:
-
Initial Structure: The starting molecular geometry of this compound can be constructed using standard molecular building software.
-
Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is a critical step to obtain a realistic molecular structure.
-
Functional: A hybrid functional such as B3LYP is commonly employed.
-
Basis Set: A Pople-style basis set, for instance, 6-31G(d,p), is often used to describe the atomic orbitals.
-
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Theoretical UV-Vis Spectra: TD-DFT calculations are then carried out to simulate the electronic absorption spectrum, providing theoretical values for the maximum absorption wavelength (λmax) which corresponds to the color of the dye.
Theoretical Data and Analysis
Due to the limited availability of published computational studies specifically on this compound, the following quantitative data is based on expected values from closely related 1,4-diaminoanthraquinone (B121737) derivatives.
Optimized Molecular Geometry
The geometry optimization of the this compound molecule would reveal key structural parameters. The planarity of the anthraquinone core is expected to be largely maintained, with the substituents arranged to minimize steric hindrance.
Table 1: Predicted Key Geometrical Parameters for the this compound Core (Illustrative)
| Parameter | Predicted Value |
| C=O Bond Length | ~1.23 Å |
| C-N (amino) Bond Length | ~1.37 Å |
| C-C (aromatic) Bond Length | ~1.40 Å |
| C-C-C (ring) Bond Angle | ~120° |
| Dihedral Angle (Anthraquinone Core) | < 5° |
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are crucial for understanding the electronic transitions and reactivity of the dye. For anthraquinone dyes, the HOMO is typically localized on the electron-donating amino groups and the aromatic rings, while the LUMO is centered on the electron-withdrawing quinone moiety. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the color of the dye; a smaller gap corresponds to absorption at longer wavelengths (i.e., more towards the red end of the spectrum).
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.0 |
| LUMO Energy | -3.0 to -3.5 |
| HOMO-LUMO Gap | 2.0 to 3.0 |
Theoretical UV-Visible Spectrum
TD-DFT calculations can predict the electronic absorption spectrum, which is fundamental to understanding the color of the dye. For a blue dye like this compound, a strong absorption band in the 580-640 nm region of the visible spectrum is expected.
Table 3: Predicted UV-Visible Absorption Data for this compound (Illustrative)
| Parameter | Predicted Value |
| λmax (in vacuum) | ~600 nm |
| Oscillator Strength (f) | > 0.5 |
| Major Electronic Transition | HOMO -> LUMO (π -> π*) |
Visualizations
To illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical workflow for the computational analysis of this compound.
Caption: Relationship between HOMO-LUMO gap and electronic transitions.
Conclusion
Theoretical studies based on DFT and TD-DFT provide powerful insights into the molecular structure and electronic properties of this compound. While specific computational data for this dye is not widely published, the established methodologies allow for the prediction of its key characteristics. These theoretical models are instrumental in the rational design of new dyes with tailored properties for advanced applications in the textile and materials science industries. Future work should focus on performing and publishing detailed computational analyses of this compound to provide a more precise quantitative understanding of this important industrial dye.
References
The Enduring Chromophore: A Technical Guide to the History and Development of Anthraquinone Disperse Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse dyes, a class of non-ionic colorants with low water solubility, are indispensable for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765). Within this class, anthraquinone-based dyes represent a significant and enduring category, accounting for approximately 20-40% of all disperse dyes.[1][2] Renowned for their brilliant shades, particularly in the red, blue, and violet spectrum, and their characteristic good lightfastness, anthraquinone (B42736) disperse dyes have been a cornerstone of the dye industry since the advent of synthetic fibers.[1][2] This technical guide provides an in-depth exploration of the history, chemical synthesis, application methodologies, and structure-property relationships of anthraquinone disperse dyes, tailored for a scientific audience.
Historical Development: From Natural Origins to Synthetic Dominance
The journey of anthraquinone colorants is a fascinating narrative that bridges natural dyes and modern synthetic chemistry. The anthraquinone core is the chromophoric system in historical natural dyes like alizarin (B75676), extracted from the madder root.[2] The first major milestone in synthetic anthraquinone chemistry was the synthesis of alizarin in 1869.[2] However, the development of anthraquinone disperse dyes is intrinsically linked to the rise of synthetic fibers in the early 20th century.
A Timeline of Key Milestones:
-
1922-1924: The genesis of disperse dyes occurred with the development of colorants for cellulose (B213188) acetate (B1210297) fibers.[3][4][5] These early dyes were essentially water-insoluble compounds applied from a fine aqueous dispersion.
-
Post-1950s: The commercialization and rapid growth of polyester fiber production created a significant demand for high-performance disperse dyes. Anthraquinone derivatives, with their inherent stability and bright colors, were prime candidates for development.[2][3]
-
Mid-20th Century: Significant research and development efforts focused on modifying the anthraquinone structure to enhance affinity for polyester and improve fastness properties, such as resistance to gas fume fading, a notable weakness of early aminoanthraquinone dyes.[6]
The Anthraquinone Chromophore and its Derivatives
The parent compound, 9,10-anthraquinone, is a colorless, crystalline solid. The vibrant colors of its dye derivatives arise from the introduction of electron-donating substituents, such as amino (-NH2) and hydroxyl (-OH) groups, at specific positions on the aromatic rings.[2] These substituents create a charge-transfer system within the molecule, shifting the absorption of light into the visible spectrum.
The most important intermediates for the synthesis of anthraquinone disperse dyes are derived from the functionalization of the anthraquinone core, primarily through sulfonation and nitration, followed by nucleophilic substitution.[1] Key building blocks include:
-
1-Aminoanthraquinone: A crucial intermediate for a wide range of red, violet, and blue dyes.
-
1,4-Diaminoanthraquinone (B121737) (Leucoquinizarin): The foundation for many brilliant blue and turquoise dyes.
-
1-Amino-4-hydroxyanthraquinone: A key intermediate for red and pink disperse dyes.
-
Bromamic Acid (1-amino-4-bromoanthraquinone-2-sulfonic acid): An important intermediate for producing a variety of blue dyes through condensation reactions.[1]
General Synthesis Pathways
The synthesis of anthraquinone disperse dyes is a multi-step process involving classical organic reactions. The general strategy involves the preparation of a functionalized anthraquinone core followed by the introduction of various substituents to fine-tune the color and performance properties.
Synthesis from 1-Aminoanthraquinone
A common route to red and violet dyes involves the modification of 1-aminoanthraquinone. For instance, the synthesis of C.I. Disperse Red 60 (1-amino-4-hydroxy-2-phenoxyanthraquinone) involves the bromination of 1-amino-4-hydroxyanthraquinone, followed by condensation with a phenolate.
Caption: Synthesis pathway for C.I. Disperse Red 60.
Synthesis from 1,4-Diaminoanthraquinone
Brilliant blue and turquoise dyes are often synthesized from 1,4-diaminoanthraquinone. Modifications at the 2 and 3 positions are common to enhance properties.
Caption: General synthesis pathway for 1,4-diaminoanthraquinone disperse dyes.
Structure-Property Relationships
The performance of anthraquinone disperse dyes is intimately linked to their molecular structure. Key relationships include:
-
Color: The nature and position of electron-donating groups determine the color. Increasing the electron-donating ability of the substituents generally leads to a bathochromic (red) shift in the absorption maximum.
-
Sublimation Fastness: This is a critical property for polyester dyeing, which is carried out at high temperatures. Dyes with higher molecular weight and more polar groups tend to have better sublimation fastness.
-
Lightfastness: Anthraquinone dyes are known for their good lightfastness, which is attributed to the stability of the anthraquinone nucleus.[2] The introduction of certain substituents can further enhance this property.
-
Dyeing Properties: The affinity of the dye for the polyester fiber is influenced by the overall polarity and molecular size of the dye molecule.
Quantitative Data on Dye Performance
The performance of disperse dyes is evaluated using standardized testing methods. The following tables summarize typical performance data for representative anthraquinone disperse dyes.
| Dye Name | C.I. Number | Color | Lightfastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01, 180°C) |
| Disperse Red 60 | 60756 | Red | 5-6 | 4-5 | 4-5 |
| Disperse Blue 56 | 63285 | Blue | 5 | 4 | 4 |
| Disperse Blue 79 | 11345 | Navy Blue | 5-6 | 4-5 | 4-5 |
| Disperse Violet 26 | 62025 | Violet | 5 | 4 | 4 |
Table 1: Fastness Properties of Selected Anthraquinone Disperse Dyes
| Dyeing Condition | Parameter | Typical Value |
| Temperature | High-Temperature Method | 120-135°C |
| pH | 4.5 - 5.5 | |
| Time | 30 - 60 minutes | |
| Exhaustion Rate | > 90% | |
| Fixation Rate | > 85% |
Table 2: Typical Dyeing Parameters and Performance on Polyester
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester
This method is the most common for applying disperse dyes to polyester, providing excellent dye penetration and fastness properties.
Caption: Experimental workflow for high-temperature exhaust dyeing of polyester.
Detailed Methodology:
-
Dye Dispersion: A paste of the required amount of disperse dye is made with an equal amount of a dispersing agent and a small amount of cold water. This paste is then diluted with warm water (40-50°C).
-
Dyebath Preparation: The dyebath is prepared with water, the dispersed dye solution, and acetic acid to adjust the pH to 4.5-5.5.[7][8][9]
-
Dyeing: The scoured and pre-wetted polyester fabric is introduced into the dyebath at approximately 60°C. The temperature is raised to 130°C at a rate of 1-2°C per minute and held for 30-60 minutes.[7][8]
-
Cooling and Rinsing: The dyebath is cooled to 70-80°C, and the fabric is rinsed thoroughly.
-
Reduction Clearing: A crucial post-treatment to remove surface dye and improve wash fastness. The dyed fabric is treated in a bath containing sodium hydrosulfite and sodium hydroxide at 70-80°C for 15-20 minutes.
-
Final Rinsing and Drying: The fabric is rinsed, neutralized with a mild acid, and then dried.
Colorfastness to Washing (Based on AATCC 61 / ISO 105-C06)
This accelerated test simulates multiple home launderings.
Caption: Experimental workflow for colorfastness to washing test.
Detailed Methodology:
-
Specimen Preparation: A sample of the dyed fabric is cut to a specified size and sewn together with a multifiber test fabric containing strips of different common fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool).
-
Test Procedure: The composite specimen is placed in a stainless steel canister with a specified volume of standard detergent solution and a set number of stainless steel balls (to provide abrasive action).
-
Laundering: The canister is placed in a launder-ometer and agitated at a specified temperature and for a specific duration (e.g., Test No. 2A: 49°C for 45 minutes).[10][11]
-
Evaluation: After rinsing and drying, the color change of the dyed specimen and the degree of staining on each fiber of the multifiber test fabric are evaluated by comparing them with the appropriate Grey Scales under standard lighting conditions.
Colorfastness to Light (Based on AATCC 16.3 / ISO 105-B02)
This test assesses the resistance of the dye to fading upon exposure to an artificial light source that simulates natural daylight.
Caption: Experimental workflow for colorfastness to light test.
Detailed Methodology:
-
Specimen Preparation: A sample of the dyed fabric is mounted in a sample holder. A portion of the sample is covered with an opaque mask.
-
Exposure: The mounted specimen, along with a set of Blue Wool Lightfastness Standards (rated 1-8, with 8 being the most resistant), is placed in a lightfastness tester equipped with a Xenon arc lamp.[12][13]
-
Test Conditions: The exposure is carried out under controlled conditions of temperature, relative humidity, and irradiance for a specified duration or until a certain amount of fading occurs in one of the Blue Wool standards.
-
Evaluation: The color change of the exposed portion of the test specimen is compared to the unexposed (masked) portion. The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading.[14]
Conclusion
Anthraquinone disperse dyes have a rich history and continue to be of significant industrial importance due to their unique combination of bright shades and good fastness properties, particularly on polyester fibers. A deep understanding of their synthesis, the relationship between their chemical structure and performance, and the standardized methods for their application and evaluation is crucial for researchers and scientists in the fields of dye chemistry, textile science, and materials development. The continued innovation in this area focuses on developing dyes with even higher fastness properties, improved environmental profiles, and novel functionalities.
References
- 1. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 2. Basic knowledge of dyes: disperse dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 3. The Development History Of Disperse Dyes - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 4. History Of Disperse Dye - News - Hangzhou Tiankun Chem Co.,Ltd [dyechemical.com]
- 5. Disperse dye - Wikipedia [en.wikipedia.org]
- 6. What is the history of Disperse Blue development? - Blog [etowndyes.com]
- 7. scribd.com [scribd.com]
- 8. textilelearner.net [textilelearner.net]
- 9. textilelearner.net [textilelearner.net]
- 10. AATCC 61 Color fastness to Laundering [darongtester.com]
- 11. arcwear.com [arcwear.com]
- 12. blog.qima.com [blog.qima.com]
- 13. ISO 105-B02 | Q-Lab [q-lab.com]
- 14. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
C.I. Disperse Blue 60: A Technical Health and Safety Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available health and safety data for C.I. Disperse Blue 60 (CAS No. 12217-80-0), an anthraquinone (B42736) dye. Due to a notable lack of specific toxicological studies on C.I. This compound, this document synthesizes the available ecotoxicological data, outlines standard experimental protocols for toxicological assessment, and discusses the general toxicological profile of anthraquinone dyes to provide a broader context for safety evaluation.
Chemical and Physical Properties
C.I. This compound is a synthetic dye characterized by its vibrant blue hue. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| CAS Number | 12217-80-0 |
| Molecular Formula | C20H17N3O5 |
| Molecular Weight | 379.37 g/mol |
| Appearance | Blue to black powder/granules[1] |
| Solubility | Insoluble in water; Soluble in acetone, dimethylformamide, pyridine; Slightly soluble in alcohol[2] |
| Log Pow (Octanol/Water Partition Coefficient) | > 4.2 at 20°C[3] |
Toxicological Data
A thorough review of publicly available literature and safety data sheets reveals a significant lack of specific toxicological data for C.I. This compound. For many standard toxicological endpoints, such as acute oral, dermal, and inhalation toxicity, as well as skin and eye irritation, sensitization, carcinogenicity, and reproductive toxicity, the available information is often cited as "no data available"[3].
However, aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information from multiple suppliers provides some indication of potential hazards. According to a number of reports, C.I. This compound is classified as:
-
Acute toxicity, Oral (Warning): Harmful if swallowed (H302)[4][5][6]
-
Hazardous to the aquatic environment, acute hazard (Warning): Very toxic to aquatic life (H400)[4]
-
Hazardous to the aquatic environment, long-term hazard (Warning): Very toxic to aquatic life with long lasting effects (H410)[4]
It is important to note that a substantial number of reports indicate that the chemical does not meet GHS hazard criteria, highlighting the inconsistency in the available classifications[4].
General Toxicological Profile of Anthraquinone Dyes
Given the data gaps for C.I. This compound, a review of the toxicological profile of the broader class of anthraquinone dyes is instructive. Anthraquinone dyes are a diverse group of colorants, and their toxicological properties can vary significantly based on their specific chemical structure.
Some anthraquinone dyes have been shown to exhibit mutagenic and carcinogenic properties[7]. The mechanism of toxicity for some anthraquinones may involve their ability to intercalate with DNA due to their planar ring structure[2]. Additionally, as highly redox-active molecules, they can participate in redox cycling, leading to the formation of reactive oxygen species (ROS) which can cause oxidative stress, lipid peroxidation, and DNA damage[2]. Certain anthraquinone dyes have also been identified as skin sensitizers[8].
Ecotoxicological Data
More quantitative data is available for the ecotoxicity of C.I. This compound, as summarized in Table 2. These data indicate that while the dye has low acute toxicity to fish and activated sludge, it is more toxic to aquatic invertebrates and algae.
| Test Organism | Endpoint | Result | Exposure Duration | Guideline |
| Danio rerio (Zebra fish) | LC50 | > 1000 ppm | 96 hours | OECD 203 |
| Daphnia magna (Water flea) | EC50 | > 22 mg/L | 48 hours | OECD 202 |
| Desmodesmus subspicatus (Green algae) | EC50 | 2 mg/L | 96 hours | OECD 201 |
| Activated sludge | IC50 (Respiration rate) | > 320 mg/L | 3 hours | OECD 209 |
Experimental Protocols
The following sections detail the standardized methodologies for the key ecotoxicological and toxicological experiments relevant to C.I. This compound.
Ecotoxicity Testing
This test is designed to determine the median lethal concentration (LC50) of a substance in fish.
-
Test Species: A suitable freshwater fish species, such as the Zebra fish (Danio rerio), is used.
-
Procedure: Fish are exposed to a range of concentrations of the test substance, typically in a semi-static or flow-through system, for a period of 96 hours. At least seven fish are used for each test concentration and for the control group. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50, the concentration estimated to be lethal to 50% of the test fish over the 96-hour period, is calculated.
This test assesses the acute toxicity of a substance to Daphnia, a small freshwater crustacean.
-
Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.
-
Procedure: The daphnids are exposed to at least five concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours and compared to a control group.
-
Endpoint: The EC50, the concentration at which 50% of the daphnids are immobilized after 48 hours, is determined.
This test evaluates the effect of a substance on the growth of freshwater algae.
-
Test Organism: A species of green algae, such as Desmodesmus subspicatus, is used.
-
Procedure: Exponentially growing algal cultures are exposed to various concentrations of the test substance over a 72-hour period under standardized conditions of light, temperature, and nutrients.
-
Endpoint: The reduction in algal growth, typically measured by cell count or biomass, is used to calculate the EC50, the concentration that causes a 50% inhibition of growth.
This test assesses the potential inhibitory effect of a substance on the microorganisms in activated sludge from wastewater treatment plants.
-
Procedure: A mixture of activated sludge, the test substance at various concentrations, and a synthetic sewage as a respiratory substrate is incubated for a short period (typically 3 hours). The rate of oxygen consumption (respiration) is measured and compared to that of a control.
-
Endpoint: The IC50, the concentration of the test substance that causes a 50% inhibition of the respiration rate of the activated sludge microorganisms, is determined.
Mammalian Toxicity Testing
While specific data for C.I. This compound is lacking, the following are standard protocols used to assess mammalian toxicity.
These guidelines describe methods to assess the toxicity of a substance after a single oral dose. The choice of method depends on the expected toxicity. The general principle involves administering the substance to fasted animals (usually rats) and observing them for signs of toxicity and mortality over a 14-day period. The LD50 (median lethal dose) is then determined.
This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to the shaved skin of an animal (typically a rabbit) under a semi-occlusive patch for a defined period (e.g., 4 hours). The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.
This test assesses the potential for a substance to cause eye irritation or damage. A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (usually a rabbit), with the other eye serving as a control. The eyes are examined for signs of corneal opacity, iritis, and conjunctival redness and chemosis at various time points.
The LLNA is the preferred method for assessing the skin sensitization potential of a substance.
-
Procedure: The test substance is applied to the dorsal surface of the ears of mice for three consecutive days. On day six, the mice are injected with a radiolabeled substance (e.g., 3H-methyl thymidine) that is incorporated into the DNA of proliferating cells. The draining auricular lymph nodes are then excised, and the degree of cell proliferation is measured.
-
Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in the test group to that in the vehicle control group. An SI of 3 or greater is typically considered a positive result for sensitization.
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a substance.
-
Procedure: Strains of the bacterium Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Endpoint: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a histidine-free medium. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result.
Visualizations
Conclusion
The available data on C.I. This compound is limited, particularly concerning its toxicological effects on human health. While ecotoxicological data suggests a potential hazard to aquatic ecosystems, especially to algae, a comprehensive risk assessment is hindered by the absence of studies on key mammalian toxicity endpoints. The aggregated GHS classifications, although inconsistent, indicate a potential for harm if swallowed. Given the general concerns associated with some anthraquinone dyes, and the lack of specific data for C.I. This compound, it is recommended that this substance be handled with care, employing appropriate personal protective equipment and engineering controls to minimize exposure until more definitive toxicological data becomes available. Further research is crucial to fully characterize the health and safety profile of this widely used dye.
References
- 1. benchchem.com [benchchem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Detection and toxicity modeling of anthraquinone dyes and chlorinated side products from a colored smoke pyrotechnic reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.wur.nl [research.wur.nl]
- 5. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 6. OECD 209: Activated Sludge Respiration Inhibition Test - Aropha [aropha.com]
- 7. Anthraquinone Dye Toxicological Profiles. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Methodological & Application
Application Note: Quantitative Analysis of Disperse Blue 60 in Textile Matrices using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Disperse Blue 60 in textile samples using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound, an anthraquinone-based dye, is utilized in the textile industry for coloring synthetic fibers.[1] Due to potential health and environmental concerns associated with certain disperse dyes, a reliable analytical method for its quantification is essential. The described protocol involves a straightforward solvent extraction from the textile matrix, followed by chromatographic separation on a C18 column and detection by mass spectrometry. This method is suitable for quality control, regulatory compliance testing, and research applications.
Introduction
Disperse dyes, including this compound, are a class of synthetic colorants with low water solubility, making them ideal for dyeing hydrophobic fibers such as polyester (B1180765) and acetate.[2] The chemical structure of this compound is C20H17N3O5 with a molecular weight of 379.37 g/mol .[3][4] Regulatory bodies and eco-labeling standards have set limits on the presence of certain disperse dyes in consumer products due to their potential as allergens or carcinogens.[5] Therefore, sensitive and selective analytical methods are crucial for monitoring these substances in textile products. HPLC coupled with mass spectrometry (HPLC-MS) offers high sensitivity and specificity for the identification and quantification of such dyes.[5] This application note provides a comprehensive protocol for the HPLC-MS analysis of this compound.
Experimental Protocols
Sample Preparation: Extraction from Textile Samples
A simple and efficient solvent extraction method is employed to isolate this compound from the textile matrix.
-
Materials:
-
Textile sample
-
Methanol (B129727) (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
-
-
Protocol:
-
Weigh approximately 1.0 g of the textile sample, cut into small pieces, and place it into a suitable container.
-
Add 20 mL of methanol to the sample.
-
Sonicate the sample in an ultrasonic bath at 50-60°C for 30-60 minutes to facilitate the extraction of the dye.
-
After extraction, centrifuge the sample at 10,000 rpm for 10 minutes to pellet any solid material.
-
Carefully collect the supernatant (the methanol extract).
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
HPLC-MS Analysis
The chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution, followed by detection using a mass spectrometer.
-
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mass spectrometer with an electrospray ionization (ESI) source
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient Program: A typical gradient would start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the analyte. A representative gradient is provided in the table below.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification
-
Capillary Voltage: 3.5 - 4.5 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
Nebulizer Gas Flow: As per instrument recommendation
-
Data Presentation
Quantitative data for the analysis of this compound is summarized in the tables below. Please note that the retention time can vary depending on the specific HPLC system, column, and exact mobile phase composition. The precursor and product ions are essential for selective detection.
Table 1: HPLC Gradient Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0.0 | 50 | 50 |
| 16.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
Table 2: Mass Spectrometry Parameters for this compound
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| This compound | 380.1 | 236.1 | 45.0 |
Note: The product ions are based on common fragmentation patterns of similar structures and publicly available spectral data.[6] For developing a quantitative MRM method, these transitions should be optimized on the specific instrument being used.
Table 3: Method Performance Characteristics (Representative)
| Parameter | Value |
| Retention Time (approx.) | 8 - 12 min |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.02 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.06 - 8.0 ng/mL |
Note: LOD and LOQ values are representative for disperse dyes and can vary based on the instrument's sensitivity and matrix effects.[5][7]
Workflow Visualization
The overall experimental workflow from sample preparation to data analysis is illustrated in the following diagram.
References
- 1. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 2. youngin.com [youngin.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Technical Grade) | LGC Standards [lgcstandards.com]
- 5. lcms.cz [lcms.cz]
- 6. This compound | C20H17N3O5 | CID 25530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Standard Protocol for Dyeing Polyester with Disperse Blue 60: Application Notes and Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the standard laboratory-scale protocol for dyeing polyester (B1180765) fabric with C.I. Disperse Blue 60 (CAS No. 12217-80-0). The methodologies detailed herein are based on established principles of disperse dyeing of hydrophobic fibers, focusing on the high-temperature exhaust method, which is known to yield excellent fastness properties.[1][2]
Introduction to Disperse Dyeing of Polyester
Polyester, a synthetic fiber, is characterized by its hydrophobic nature and highly crystalline structure.[3] These properties make it unreceptive to ionic dyes. Disperse dyes, being non-ionic and sparingly soluble in water, are the primary class of dyes used for coloring polyester.[4][5] The dyeing mechanism involves the transfer of dye from an aqueous dispersion onto the fiber surface, followed by diffusion into the amorphous regions of the polymer matrix at elevated temperatures.[1][6]
This compound is an anthraquinone-based dye that produces a brilliant turquoise blue shade with high light and sublimation fastness, making it suitable for applications such as sportswear and automotive textiles.[2][7] The high-temperature dyeing method, typically carried out between 120°C and 130°C under pressure, is the preferred application technique as it swells the polyester fibers, facilitating dye penetration and fixation without the need for environmentally less favorable carriers.[1][5]
A typical dyeing process involves three key stages: pre-treatment (scouring) to ensure fabric purity, the dyeing cycle at high temperature and acidic pH, and post-treatment (reduction clearing) to remove unfixed surface dye, which is crucial for achieving optimal wet and rub fastness.[1][8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the standard high-temperature exhaust dyeing protocol for polyester with this compound.
Table 1: Reagents and Auxiliaries
| Component | Function | Concentration |
| C.I. This compound | Colorant | 0.5 - 2.0% (on weight of fabric) |
| Non-ionic Detergent | Scouring Agent | 1.0 g/L |
| Soda Ash (Sodium Carbonate) | Scouring Alkali | 1.0 g/L |
| Dispersing Agent | Maintains dye dispersion | 1.0 g/L |
| Acetic Acid | pH control | To achieve pH 4.5 - 5.5 |
| Sodium Hydrosulfite | Reducing Agent (Clearing) | 2.0 g/L |
| Sodium Hydroxide (B78521) | Alkali (Clearing) | 2.0 g/L |
Table 2: Process Parameters
| Process Stage | Parameter | Value | Unit |
| Scouring | Temperature | 80 | °C |
| Time | 30 | minutes | |
| Dyeing | Liquor Ratio | 10:1 - 20:1 | |
| Initial Temperature | 60 | °C | |
| Rate of Temperature Rise | 1.5 - 2.0 | °C/minute | |
| Final Dyeing Temperature | 130 | °C | |
| Dyeing Time at 130°C | 45 - 60 | minutes | |
| Rate of Cooling | 2.0 | °C/minute | |
| Reduction Clearing | Temperature | 70 - 80 | °C |
| Time | 15 - 20 | minutes |
Experimental Protocols
Pre-treatment: Scouring
Objective: To remove impurities such as oils, sizes, and dirt from the polyester fabric to ensure uniform dye uptake.[1]
-
Prepare a scouring bath with a liquor ratio of 10:1.
-
Add 1.0 g/L of a non-ionic detergent and 1.0 g/L of soda ash to the bath.[8]
-
Introduce the polyester fabric into the bath.
-
Raise the temperature to 80°C and maintain for 30 minutes.[8]
-
Drain the scouring liquor.
-
Rinse the fabric thoroughly with hot water followed by cold water until a neutral pH is achieved.
Dyeing: High-Temperature Exhaust Method
Objective: To dye the scoured polyester fabric with this compound using a high-temperature, high-pressure dyeing apparatus.
-
Set up a dyebath with a liquor ratio of 10:1 at an initial temperature of 60°C.[9]
-
Add 1.0 g/L of a dispersing agent to the dyebath.
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.
-
Separately, prepare a dye dispersion by making a paste of the required amount of this compound (e.g., 1.0% on the weight of the fabric) with a small amount of dispersing agent and cold water. Gradually add warm water (40-50°C) to this paste to form a fine dispersion.[1][9]
-
Add the prepared dye dispersion to the dyebath.
-
Introduce the scoured polyester fabric into the dyebath.
-
Circulate the fabric in the dyebath at 60°C for 10-15 minutes to ensure even wetting.[1]
-
Raise the temperature of the dyebath to 130°C at a rate of 1.5 - 2.0°C per minute.[8]
-
Maintain the dyeing process at 130°C for 45-60 minutes.
-
Cool the dyebath down to 70-80°C at a rate of approximately 2°C per minute.[1]
-
Drain the dyebath.
Post-treatment: Reduction Clearing
Objective: To remove any unfixed disperse dye from the surface of the fabric, thereby improving the overall wash and rub fastness properties.[10]
-
Prepare a fresh bath at 50°C.[1]
-
Add 2.0 g/L of sodium hydroxide and 2.0 g/L of sodium hydrosulfite to the bath.[1]
-
Introduce the dyed fabric into the reduction clearing bath.
-
Raise the temperature to 70-80°C and treat the fabric for 15-20 minutes.[1]
-
Drain the clearing bath.
-
Rinse the fabric thoroughly with hot water.
-
Perform a final rinse with cold water.
-
Dry the dyed fabric.
Visualizations
Caption: Experimental workflow for dyeing polyester with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 3. bluelakechem.com [bluelakechem.com]
- 4. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. textilestudycenter.com [textilestudycenter.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. benchchem.com [benchchem.com]
- 9. textilelearner.net [textilelearner.net]
- 10. austinpublishinggroup.com [austinpublishinggroup.com]
Investigating Disperse Blue 60 as a Novel Fluorescent Probe for Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols outline the potential use of Disperse Blue 60 as a fluorescent probe for cellular imaging. Currently, there is a lack of established and validated data in the scientific literature for this specific application. The information provided herein is intended as an investigational guide for researchers interested in exploring the utility of this dye. All protocols and parameters should be considered as starting points and require rigorous experimental validation.
Introduction
This compound, a synthetic anthraquinone (B42736) dye, is widely utilized in the textile industry for its vibrant blue coloration and high fastness on polyester (B1180765) fabrics.[1][2] Chemically, it is identified as 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone, with a molecular formula of C₂₀H₁₇N₃O₅ and a molecular weight of 379.37 g/mol .[3][4] While its primary application lies in dyeing, the structural characteristics of this compound, particularly its lipophilic nature as an anthraquinone derivative, suggest a potential for its use as a fluorescent probe in biological imaging.[3][5] Anthraquinone-based compounds have been explored as fluorescent stains for various cellular components, including the nucleus and other organelles.[5][6] This document provides a framework for investigating the fluorescent properties of this compound in a cellular context, with a focus on its potential application in imaging lipid droplets.
Physicochemical and Toxicological Profile
A summary of the known properties of this compound is presented in the table below. This information is crucial for handling the compound and designing experiments.
| Property | Value | References |
| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone | [1] |
| CAS Number | 12217-80-0 | [4] |
| Molecular Formula | C₂₀H₁₇N₃O₅ | [4] |
| Molecular Weight | 379.37 g/mol | [4] |
| Appearance | Blue to black powder | [1][7] |
| Solubility | Insoluble in water; soluble in acetone; slightly soluble in ethanol, dimethylformamide (DMF), and pyridine. | [2][3] |
| log Pow | > 4.2 | [1] |
| Toxicity | Harmful if swallowed. Ecotoxicity data suggests it is more toxic to algae than to fish or daphnia. | [1][8] |
Proposed Application: Fluorescent Staining of Lipid Droplets
Lipid droplets are dynamic cellular organelles involved in lipid storage and metabolism. Their study is crucial in understanding various metabolic diseases. The high lipophilicity of this compound (log Pow > 4.2) suggests it may preferentially accumulate in the neutral lipid core of these organelles.[1] Many fluorescent probes for lipid droplets are small, hydrophobic molecules that exhibit enhanced fluorescence in a non-polar environment.
Photophysical Properties (Investigational)
The photophysical properties of this compound in a cellular environment have not been extensively characterized. The data in the following table are based on limited information and require experimental verification. One source indicates a maximum absorption wavelength (λmax) of 670 nm, while another suggests UV absorption and red emission at 590 nm.[7] This discrepancy highlights the need for thorough spectroscopic analysis.
| Parameter | Estimated Value (Requires Validation) | Notes |
| Excitation Maximum (λex) | ~650 nm | Based on the reported λmax of 670 nm. A full excitation spectrum should be acquired. |
| Emission Maximum (λem) | ~680-720 nm | A significant Stokes shift is common for anthraquinone dyes. The emission spectrum needs to be experimentally determined. |
| Molar Extinction Coefficient (ε) | To be determined | This is a measure of how strongly the dye absorbs light at a given wavelength. |
| Quantum Yield (Φ) | To be determined | This represents the efficiency of fluorescence emission. |
| Photostability | To be determined | The resistance of the dye to photobleaching upon exposure to excitation light needs to be assessed. |
Experimental Protocols
The following protocols are generalized procedures for evaluating this compound as a fluorescent probe for lipid droplet imaging in cultured cells.
Preparation of Stock Solution
-
Reagents and Materials:
-
This compound powder (CAS 12217-80-0)
-
Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a 1 mM stock solution of this compound by dissolving 3.8 mg of the powder in 10 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.
-
Protocol for Evaluating Cytotoxicity
It is essential to determine the optimal, non-toxic concentration of this compound for live-cell imaging.
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, 3T3-L1)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (1 mM in DMSO)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 50 µM. Include a vehicle control (DMSO equivalent to the highest concentration).
-
Replace the culture medium with the medium containing the different concentrations of this compound.
-
Incubate for a period relevant to the planned staining time (e.g., 30 minutes to 24 hours).
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Determine the highest concentration of this compound that does not significantly impact cell viability.
-
Protocol for Staining Lipid Droplets in Live Cells
-
Reagents and Materials:
-
Cultured cells on coverslips or in imaging dishes
-
Complete cell culture medium
-
Oleic acid (optional, for inducing lipid droplet formation)
-
This compound working solution (diluted from stock in pre-warmed medium to the optimal non-toxic concentration)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
(Optional) To induce lipid droplet formation, incubate cells with 100-400 µM oleic acid complexed to bovine serum albumin (BSA) for 12-24 hours.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Add the pre-warmed this compound working solution to the cells.
-
Incubate at 37°C for 15-60 minutes. The optimal incubation time should be determined experimentally.
-
Remove the staining solution and wash the cells two to three times with warm PBS.
-
Add fresh, pre-warmed culture medium or an appropriate imaging buffer.
-
Proceed immediately to fluorescence microscopy.
-
Protocol for Staining Lipid Droplets in Fixed Cells
-
Reagents and Materials:
-
Cultured cells on coverslips
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
This compound working solution
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
-
Procedure:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add the this compound working solution and incubate for 20-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the slides using a fluorescence microscope.
-
Visualization and Data Analysis
Fluorescence Microscopy
-
Microscope: A confocal or widefield fluorescence microscope equipped with appropriate filter sets.
-
Excitation: Based on the estimated λex, a laser line or filter in the far-red region (e.g., 633 nm or 647 nm) would be a starting point.
-
Emission: A long-pass or band-pass filter that captures the emission in the far-red to near-infrared range.
-
Image Acquisition: Acquire images using settings that minimize phototoxicity and photobleaching, especially for live-cell imaging.
Co-localization Studies
To confirm the localization of this compound to lipid droplets, co-staining with a known lipid droplet marker (e.g., BODIPY 493/503 or Nile Red) is recommended. Analyze the co-localization of the two signals using appropriate software (e.g., ImageJ/Fiji with the JaCoP plugin).
Diagrams
Experimental Workflow
Caption: Workflow for evaluating this compound as a fluorescent probe.
Hypothetical Signaling Pathway for Lipid Droplet Dynamics
Caption: Simplified pathway of lipid droplet metabolism.
Conclusion
This compound presents an intriguing, yet unverified, candidate as a fluorescent probe for cellular imaging, particularly for lipid-rich structures like lipid droplets. Its chemical properties are suggestive of this application, but a thorough characterization of its photophysical properties, cytotoxicity, and staining specificity is required. The protocols and information provided in this document serve as a foundational guide for researchers to systematically investigate the potential of this compound and determine its viability as a novel tool in cell biology and drug development.
References
- 1. echemi.com [echemi.com]
- 2. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 3. This compound | 12217-80-0 | Benchchem [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 6. "PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE" by Anwar Hussain [red.library.usd.edu]
- 7. Disperse Blue 60 [chembk.com]
- 8. Page loading... [guidechem.com]
Application Notes and Protocols: Investigational Use of Disperse Blue 60 for Staining Biological Samples
Disclaimer: The following application notes and protocols are provided for investigational purposes only. Disperse Blue 60 is an anthraquinone (B42736) dye primarily used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1][2][3][4][5][6] Based on available scientific literature, there are no established protocols for its use in staining biological samples. The methodologies described below are hypothetical and based on the known chemical and physical properties of the dye. Researchers should exercise caution and perform thorough validation before adopting these procedures.
Introduction
This compound is a synthetic dye known for its brilliant turquoise blue color and its application in high-temperature dyeing processes for synthetic fabrics.[3][6] Chemically, it is characterized as a hydrophobic and lipophilic anthraquinone dye.[1][3][7] Some reports indicate that it possesses fluorescent properties, absorbing ultraviolet light and emitting red fluorescence.[8][9] These characteristics suggest a potential, though unproven, utility as a fluorescent stain in biological research, particularly for lipid-rich structures.
This document outlines hypothetical protocols for the use of this compound as a fluorescent stain for lipid droplets and for general cytoplasmic visualization. It also provides a summary of its known properties and essential safety guidelines.
Properties of this compound
A summary of the key physical, chemical, and spectral properties of this compound is presented below. This data is essential for preparing stock solutions and designing imaging experiments.
| Property | Value | References |
| Chemical Name | C.I. This compound | [2][3] |
| CAS Number | 12217-80-0 | [3][4][7][8][10][11] |
| Molecular Formula | C₂₀H₁₇N₃O₅ | [1][2][4][8][9][10][11][12] |
| Molecular Weight | 379.37 g/mol | [1][2][4][8][9][10][11] |
| Appearance | Blue Powder | [2][6][9] |
| Solubility | Insoluble in water; Soluble in acetone (B3395972); Slightly soluble in ethanol. | [6] |
| Chemical Class | Anthraquinone Dye | [1][3] |
| Fluorescence (Reported) | Absorbs UV light (200-300 nm), Emits red light (590 nm). | [8][9] |
Experimental Protocols (Hypothetical)
The following protocols are suggested starting points for investigating the use of this compound in biological staining. Optimization of dye concentration, incubation time, and washing steps will be necessary for specific cell types and experimental conditions.
3.1 Preparation of Staining Stock Solution Due to its poor water solubility, a stock solution of this compound should be prepared in an organic solvent like acetone or DMSO.
-
Weighing: Accurately weigh 1 mg of this compound powder.
-
Dissolving: Dissolve the powder in 1 mL of acetone to create a 1 mg/mL stock solution.
-
Storage: Store the stock solution at -20°C, protected from light. The solution should be stable for several months.
3.2 Hypothetical Protocol 1: Staining of Intracellular Lipid Droplets
This protocol is based on the hydrophobic nature of this compound, which may promote its accumulation in neutral lipid-containing organelles.
Materials:
-
Cells cultured on glass coverslips or in imaging-compatible plates.
-
This compound stock solution (1 mg/mL in acetone).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Mounting medium.
Procedure:
-
Cell Culture: Grow cells to the desired confluency. For induction of lipid droplets, treat cells with 100 µM oleic acid complexed to BSA for 24 hours prior to staining.
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Staining: Prepare a working solution of this compound by diluting the stock solution in PBS to a final concentration of 1-10 µg/mL.
-
Incubation: Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.
-
Final Wash: Wash the cells three times with PBS for 5 minutes each to remove excess dye.
-
Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope. Based on its reported spectral properties, use a UV excitation source and a red emission filter.
3.3 Hypothetical Protocol 2: General Cytoplasmic Staining
This protocol explores the potential for this compound to act as a general, non-specific cytoplasmic stain.
Materials:
-
Cells cultured on glass coverslips.
-
This compound stock solution (1 mg/mL in acetone).
-
Phosphate-Buffered Saline (PBS).
-
Mounting medium.
Procedure:
-
Cell Preparation: Wash cultured cells twice with PBS.
-
Staining Solution: Prepare a fresh working solution of this compound by diluting the stock solution in PBS to a final concentration of 0.5-5 µg/mL.
-
Live Cell Staining: Incubate live cells with the staining solution for 10-20 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells three times with pre-warmed PBS.
-
Imaging: Immediately image the live cells using a fluorescence microscope with appropriate filter sets (UV excitation, red emission).
Visualizations
The following diagrams illustrate the proposed experimental workflow and a hypothetical mechanism for using a novel dye in biological applications.
Caption: Workflow for hypothetical staining of fixed cells.
Caption: Hypothetical mechanism of lipid droplet staining.
Safety and Handling
As this compound is not intended for biological use, comprehensive toxicological data for laboratory settings is limited. General safety precautions for handling chemical dyes should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound powder and solutions.[13]
-
Handling: Avoid creating dust when working with the powder.[13] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[13]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
The toxicological properties of similar disperse dyes, such as Disperse Blue 1, suggest potential hazards including skin irritation and risk of serious eye damage.[14] Some dyes have been classified as potential carcinogens.[15] Therefore, exposure should be minimized.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 4. Disperse Bright Blue S-Gl 200% (this compound) - Disperse Dyes, Dyestuff | Made-in-China.com [m.made-in-china.com]
- 5. This compound (12217-80-0) at Nordmann - nordmann.global [nordmann.global]
- 6. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 7. This compound | 12217-80-0 | Benchchem [benchchem.com]
- 8. This compound, technical grade dye content | 12217-80-0 | FD40695 [biosynth.com]
- 9. This compound, technical grade dye content | CymitQuimica [cymitquimica.com]
- 10. calpaclab.com [calpaclab.com]
- 11. scbt.com [scbt.com]
- 12. This compound | C20H17N3O5 | CID 25530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes: High-Temperature and High-Pressure Dyeing with C.I. Disperse Blue 60
Introduction
C.I. Disperse Blue 60 is an anthraquinone (B42736) dye known for its brilliant turquoise blue shade, excellent leveling properties, and high fastness, particularly to light and sublimation.[1][2][3][4] These characteristics make it a preferred choice for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765).[5] Due to the compact and crystalline structure of polyester, which hinders dye penetration at lower temperatures, the high-temperature and high-pressure (HTHP) exhaust dyeing method is employed.[6][7][8] This process, typically conducted at temperatures around 130°C, increases the kinetic energy of the dye molecules and swells the amorphous regions of the polyester fibers, allowing for effective dye diffusion and fixation.[6][9] The result is a vibrant, level dyeing with high durability, suitable for applications such as sportswear and automotive textiles.[1]
These application notes provide detailed protocols for researchers and scientists on the use of this compound for HTHP dyeing of polyester, including process parameters, post-treatment, and fastness properties.
Data Presentation
The following tables summarize the key properties of this compound and the quantitative parameters for its application in HTHP dyeing.
Table 1: General Properties of C.I. This compound
| Property | Description | Reference(s) |
|---|---|---|
| C.I. Name | This compound | [2] |
| C.I. Number | 61104 | [2] |
| CAS Number | 12217-80-0 | [2] |
| Chemical Class | Anthraquinone | [2][4] |
| Molecular Formula | C₂₀H₁₇N₃O₅ | [2] |
| Appearance | Blue uniform powder / Granule | [1] |
| Shade | Brilliant Turquoise Blue | [1] |
| Solubility | Sparingly soluble in water, soluble in acetone | [2][10] |
| Primary Application | HTHP dyeing of polyester and its blends |[1][10][11] |
Table 2: Recommended Parameters for HTHP Exhaust Dyeing of Polyester
| Parameter | Recommended Range/Value | Purpose | Reference(s) |
|---|---|---|---|
| Dye Concentration | 0.5 - 3.0 (% o.w.f.)* | To achieve desired shade depth | [12] |
| Liquor Ratio | 1:10 to 1:15 | Ratio of the weight of the dye bath to the weight of the fabric | [7] |
| pH | 4.5 - 5.5 | To minimize dye hydrolysis and ensure shade consistency | [6][7][13] |
| pH Adjusting Agent | Acetic Acid or Formic Acid | To set and buffer the dyebath in the acidic range | [6] |
| Dispersing Agent | 0.5 - 1.0 g/L | To prevent dye aggregation and ensure a fine, stable dispersion | [6][7] |
| Leveling Agent | 0.5 - 1.0 g/L | To promote uniform dye uptake and migration for a level dyeing | [14][15] |
| Dyeing Temperature | 130°C | To open the polyester fiber structure for dye diffusion | [6][7][9] |
| Holding Time | 30 - 60 minutes | To allow for complete dye penetration and fixation at peak temperature | [6][7] |
| Heating Rate | 1.5 - 2.0 °C/minute | To ensure even dye adsorption and prevent unlevel dyeing | [6][7][12] |
| Cooling Rate | ~2.0 °C/minute | To prevent fabric creasing and thermal shock | [12] |
- o.w.f. = on the weight of fabric
Table 3: Typical Recipe for Post-Dyeing Reduction Clearing (Alkaline Method)
| Parameter | Recommended Value | Purpose | Reference(s) |
|---|---|---|---|
| Sodium Hydrosulfite | 2.0 g/L | Reducing agent to strip unfixed surface dye | [6][16] |
| Sodium Hydroxide (B78521) | 2.0 g/L | To create the necessary alkaline conditions for reduction | [6][16] |
| Temperature | 70 - 80°C | Optimal temperature for the reduction reaction without affecting fixed dye | [6][17] |
| Time | 15 - 20 minutes | Duration of the clearing process | [12][17] |
| Surfactant | 1.0 g/L | To aid in washing off the decomposed dye particles |[6] |
Table 4: Fastness Properties of this compound on Polyester
| Fastness Test | ISO Rating | AATCC Rating | Reference(s) |
|---|---|---|---|
| Light Fastness | 7 | 7-8 | [2] |
| Washing Fastness (Fading) | 4-5 | 4-5 | [2] |
| Washing Fastness (Staining) | 4-5 | 5 | [2] |
| Perspiration Fastness (Fading) | 5 | 5 | [2] |
| Perspiration Fastness (Staining) | 5 | 4-5 | [2] |
| Ironing Fastness | 4-5 | - |[2] |
Experimental Protocols
Protocol 1: High-Temperature, High-Pressure (HTHP) Exhaust Dyeing
This protocol details the standard procedure for dyeing polyester fabric with this compound using laboratory-scale HTHP dyeing equipment.
1. Materials and Equipment:
-
100% Polyester fabric
-
C.I. This compound
-
Dispersing agent
-
Leveling agent
-
Acetic acid (or other suitable acid for pH control)
-
HTHP laboratory dyeing machine (e.g., Flexi Dyer)[18]
-
Beakers, graduated cylinders, and analytical balance
-
pH meter
2. Pre-treatment (Scouring):
-
Before dyeing, scour the polyester fabric to remove any impurities, oils, or sizes.[18]
-
Wash the fabric in a solution containing 2 g/L of a non-ionic surfactant at 60°C for 30 minutes.[18][19]
-
Rinse the fabric thoroughly with hot and then cold water and allow it to dry.
3. Dyebath Preparation:
-
Weigh the required amount of this compound powder. Prepare a smooth, lump-free paste by mixing it with an equal amount of dispersing agent and a small quantity of cold water.[12]
-
Dilute the paste with warm water (40-50°C) and stir well to create the dye dispersion.[12]
-
Fill the dyeing vessel with water according to the desired liquor ratio (e.g., 1:10).
-
Add the required amounts of dispersing and leveling agents to the bath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[6][13]
-
Add the prepared dye dispersion to the dyebath and ensure it is well mixed.
4. Dyeing Procedure:
-
Introduce the scoured polyester fabric into the dyebath at a temperature of 50-60°C.[6]
-
Seal the dyeing machine and start the circulation.
-
Raise the temperature to 130°C at a controlled rate of 1.5 - 2.0°C per minute.[6][7]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the target shade depth.[7]
-
After the holding period, cool the dyebath down to 70-80°C at a rate of approximately 2°C per minute.[12]
-
Drain the dye bath. Rinse the fabric with hot water to remove residual liquor.
Protocol 2: Post-Dyeing Reduction Clearing
This after-treatment is critical for removing unfixed dye from the fiber surface, which significantly improves the wet fastness and crocking fastness of the dyed fabric.[6][17][20]
1. Materials:
-
Dyed polyester fabric
-
Sodium Hydrosulfite (Na₂S₂O₄)
-
Sodium Hydroxide (NaOH)
-
Non-ionic surfactant
2. Procedure:
-
After the dyeing and initial rinsing, prepare a fresh bath at 50°C.[12]
-
Add sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) to the bath.[6][12]
-
Raise the temperature to 70-80°C and run the fabric for 15-20 minutes.[6][12]
-
Drain the reduction clearing bath.
-
Rinse the fabric thoroughly with hot water (e.g., at 60°C).
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) at 40°C for 10 minutes.
-
Perform a final rinse with cold water and dry the fabric.
Visualizations
The following diagrams illustrate the experimental workflow and the theoretical mechanism of the dyeing process.
References
- 1. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. aatcc.org [aatcc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tkechemical.com [tkechemical.com]
- 6. How to dye and procedure of dyeing for textile: High temperature pressure dyeing of polyester with disperse dyes [dyes4dyeing.blogspot.com]
- 7. autumnchem.com [autumnchem.com]
- 8. scribd.com [scribd.com]
- 9. nestorindustries.com [nestorindustries.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. This compound uses - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 12. benchchem.com [benchchem.com]
- 13. Textile Knowledge : Disperse dyeing effected by ph [textileengg.blogspot.com]
- 14. How to Choose a Leveling Agent for Disperse Dyes? - Skychem Group [skychemi.com]
- 15. How to choose a leveling agent for disperse dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 16. Dyeing Performance of Disperse Dyes on Polyester Fabrics Using Eco-Friendly Carrier and Their Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijarbs.com [ijarbs.com]
- 18. crimsonpublishers.com [crimsonpublishers.com]
- 19. crimsonpublishers.com [crimsonpublishers.com]
- 20. dspace.daffodilvarsity.edu.bd:8080 [dspace.daffodilvarsity.edu.bd:8080]
Application Notes and Protocols for Supercritical Carbon Dioxide Dyeing with Disperse Blue 60
Introduction
Supercritical carbon dioxide (scCO₂) dyeing presents a sustainable and environmentally friendly alternative to traditional aqueous dyeing methods.[1][2][3] This technology utilizes carbon dioxide in its supercritical state, which occurs above its critical temperature (31.1°C) and pressure (73.8 bar), as a solvent for disperse dyes.[4] In this state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effectively dissolve non-ionic disperse dyes and transport them into the polymer matrix of synthetic fibers like polyester (B1180765).[4][5] The primary advantages of scCO₂ dyeing include the elimination of wastewater generation, the absence of need for surfactants and dispersing agents, reduced energy consumption due to the elimination of a drying step, and the potential for recycling over 90% of the CO₂.[3][5][6][7]
Disperse Blue 60, an anthraquinone (B42736) dye known for its brilliant turquoise shade and excellent fastness properties, is well-suited for scCO₂ dyeing of polyester.[8] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this innovative dyeing technology.
Mechanism of Supercritical CO₂ Dyeing
The scCO₂ dyeing process can be broken down into four key steps:
-
Dissolution of the Dye: The disperse dye dissolves in the supercritical carbon dioxide. The solubility is dependent on the temperature and pressure of the system.[9][10]
-
Transport to the Fiber: The dissolved dye is transported to the surface of the fiber.
-
Adsorption onto the Fiber: The dye molecules are adsorbed onto the surface of the polymer.
-
Diffusion into the Fiber: The supercritical CO₂ swells the polymer fibers, increasing the free volume and allowing the dye molecules to diffuse into the fiber matrix.[11] This step is often considered the rate-determining step in the dyeing process.[6]
Signaling Pathway of Supercritical CO₂ Dyeing
Caption: Mechanism of supercritical CO₂ dyeing from CO₂ preparation to fiber interaction and recycling.
Experimental Protocols
Materials and Equipment
-
Substrate: Polyester fabric (e.g., Polyethylene terephthalate (B1205515) - PET)
-
Solvent: Carbon dioxide (99.5% purity or higher)[6]
-
Equipment:
-
High-pressure dyeing vessel (autoclave) equipped with a heating system, pressure pump, and a mechanism for sample suspension.
-
UV/Vis Spectrophotometer for solubility and dye uptake measurements.
-
Analytical balance.
-
Protocol 1: Determination of this compound Solubility in scCO₂
This protocol is adapted from studies on disperse dye solubility in supercritical carbon dioxide.[9][10]
-
Preparation:
-
Accurately weigh a known amount of this compound and place it in the equilibrium cell of the high-pressure apparatus.
-
Seal the apparatus and purge with low-pressure CO₂ to remove air.
-
-
Pressurization and Heating:
-
Equilibration:
-
Sampling and Analysis:
-
Isolate a small, known volume of the dye-saturated scCO₂.
-
Depressurize the sample, allowing the CO₂ to vaporize and the dye to precipitate.
-
Dissolve the precipitated dye in a suitable solvent (e.g., ethyl alcohol).[9][10]
-
Determine the concentration of the dye using a UV/Vis spectrophotometer and a pre-established calibration curve.
-
Calculate the solubility of the dye in scCO₂ (e.g., in mol/L or g/L).
-
Protocol 2: Supercritical CO₂ Dyeing of Polyester with this compound
This protocol is based on typical laboratory-scale scCO₂ dyeing procedures.[11][12][13]
-
Sample Preparation:
-
Cut a piece of polyester fabric to a known weight.
-
Clean the fabric to remove any impurities or finishing agents.
-
Place the fabric sample and a weighed amount of this compound (e.g., 4% on weight of fabric) into the dyeing vessel.[11]
-
-
Dyeing Cycle:
-
Seal the dyeing vessel and purge with low-pressure CO₂.
-
Heat the vessel to the desired dyeing temperature (e.g., 80°C, 100°C, 120°C).[11][13]
-
Pressurize the vessel with CO₂ to the desired dyeing pressure (e.g., 18 MPa, 21 MPa, 24 MPa, 27 MPa).[11]
-
Maintain the dyeing conditions for a specific duration (e.g., 30 minutes, 60 minutes, 80 minutes).[11][12][13]
-
-
Depressurization and Rinsing:
-
After the dyeing time has elapsed, cool the vessel.
-
Slowly depressurize the vessel to allow the CO₂ to return to a gaseous state.
-
Remove the dyed fabric. No extensive washing or drying is required, which is a key advantage of this process.[6] Any residual dye on the surface can be removed by a simple rinse with acetone (B3395972) or by a subsequent scCO₂ rinse.[7]
-
-
Analysis of Dyed Fabric:
-
Measure the color strength (K/S value) of the dyed fabric using a spectrophotometer.
-
Evaluate the colorfastness properties (e.g., to washing, rubbing, and sublimation) according to standard methods.
-
Experimental Workflow for scCO₂ Dyeing
Caption: A typical experimental workflow for supercritical CO₂ dyeing of textiles.
Data Presentation
The following tables summarize key quantitative data from various studies on scCO₂ dyeing with this compound and the closely related Disperse Red 60.
Table 1: Solubility of Disperse Dyes in Supercritical CO₂
| Dye | Temperature (K) | Pressure (MPa) | Solubility (mol fraction) | Reference |
| This compound | 313 - 423 | up to 35 | Increases with pressure | [9][10] |
| Disperse Red 60 | 313 - 413 | 9 - 35 | Increases with pressure | [9][10] |
| Disperse Red 60 | 393.15 | 25 | 10⁻⁶ to 10⁻⁷ | [6] |
Table 2: Typical Operating Conditions for scCO₂ Dyeing of Polyester
| Parameter | Range | Optimal Conditions (this compound) | Reference |
| Temperature | 80 - 140 °C | 120 °C | [11][12][13] |
| Pressure | 18 - 27 MPa | 28 MPa | [11][12] |
| Time | 30 - 90 minutes | 80 minutes | [11][12][13] |
| Dye Concentration | 0.2 - 4% owf | - | [2][11] |
Table 3: Diffusion and Kinetic Data for Disperse Dyes in scCO₂ on Polyester
| Dye | Temperature (°C) | Diffusion Coefficient (m²/s) | Activation Energy (kJ/mol) | Reference |
| This compound | 120 | 1.2805 x 10⁻¹² | 21.5 | [11] |
| Disperse Red 60 | 120 | 0.5831 x 10⁻¹² | 35.6 | [11] |
Table 4: Influence of Process Parameters on Color Strength (K/S)
| Parameter Change | Effect on K/S | Explanation | Reference |
| Increasing Temperature | Increase | Higher molecular activity and increased flexibility of polymer chains. | [14] |
| Increasing Pressure | Increase | Increased density of scCO₂ leading to higher solvent power. | [14] |
| Increasing Time | Increase (up to a point) | Allows for more complete dye diffusion into the fiber. | [12] |
Supercritical CO₂ dyeing with this compound offers a promising, water-free method for coloring polyester, resulting in high-quality dyeings with excellent fastness properties. The efficiency of the process is highly dependent on the careful control of temperature, pressure, and time, which collectively influence the solubility of the dye and its diffusion into the fiber. The protocols and data presented here provide a solid foundation for researchers and professionals to explore and optimize this sustainable dyeing technology.
References
- 1. Supercritical CO2 Textile Dyeing Technology (SCFTD) | IITBombay [rnd.iitb.ac.in]
- 2. Influence of supercritical carbon dioxide (scco2) dyeing parameters on color fastness of polyester fabric dyed with disperse dye : A study towards minimizing the energy consumption of polyester (pet) fabric dyeing with azo disperse dye [hb.diva-portal.org]
- 3. hb.diva-portal.org [hb.diva-portal.org]
- 4. ijirct.org [ijirct.org]
- 5. CO2 Dyeing - Dyecoo [dyecoo.com]
- 6. mdpi.com [mdpi.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. eco2dye.com [eco2dye.com]
- 14. researchgate.net [researchgate.net]
Application Note: Quantification of Disperse Blue 60 in Textile Effluent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 60 is an anthraquinone-based dye widely used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers, imparting a brilliant turquoise blue shade.[1] Due to the nature of the dyeing process, a significant amount of the dye can be released into textile effluent, posing environmental concerns. The low water solubility and potential for bioaccumulation of disperse dyes necessitate accurate and sensitive quantification methods to monitor their levels in industrial wastewater.[2]
This application note provides a detailed protocol for the quantification of this compound in textile effluent using High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) and Mass Spectrometry (MS) detection. An alternative, simpler method using UV-Vis Spectrophotometry is also described for preliminary or semi-quantitative assessments.
Principle
The primary method involves the extraction and pre-concentration of this compound from the aqueous effluent matrix using Solid Phase Extraction (SPE).[2] The analyte is then separated from other components by reverse-phase HPLC. Quantification is achieved by monitoring the specific absorbance wavelength of this compound with a PDA detector and confirming its identity and concentration using a mass spectrometer.[2] UV-Vis spectrophotometry relies on measuring the absorbance of the dye at its maximum absorption wavelength (λmax) and correlating it to a standard calibration curve.[3]
Materials and Reagents
-
This compound analytical standard: (Purity ≥ 95%)[4]
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (LC-MS grade)
-
Reagents: Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Solid Phase Extraction (SPE) Cartridges: C18 cartridges
-
Syringe filters: 0.22 µm PTFE
Experimental Protocols
High-Performance Liquid Chromatography with PDA and MS Detection (HPLC-PDA-MS)
4.1.1 Standard Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 ng/mL).[5]
4.1.2 Sample Preparation (Solid Phase Extraction)
-
Sample Filtration: If the textile effluent sample contains suspended solids, filter it through a glass fiber filter.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water. Do not allow the cartridge to dry.
-
Sample Loading: Load a known volume (e.g., 100 mL) of the filtered effluent onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 5 mL of water to remove any unretained hydrophilic impurities.
-
Elution: Elute the retained this compound from the cartridge with 5 mL of methanol into a clean collection tube.
-
Solvent Evaporation and Reconstitution: Evaporate the methanol eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.[6]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial.
4.1.3 Chromatographic Conditions
-
HPLC System: A standard HPLC or UPLC system with a PDA detector and a mass spectrometer.[7][8]
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm).[9]
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.[10]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]
-
Gradient Elution: A typical gradient would start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute the dye.[6]
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: 5 µL.[11]
-
Column Temperature: 40 °C.[10]
-
PDA Detection: Monitor at the maximum absorption wavelength (λmax) of this compound, which is approximately 670 nm.[12] A full spectrum scan can also be performed for peak purity analysis.
-
MS Detection: Use an electrospray ionization (ESI) source in positive ion mode.[2] Data can be acquired in full scan mode for identification or in Selected Reaction Monitoring (SRM) mode for enhanced sensitivity and quantification.
4.1.4 Data Analysis
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the textile effluent sample by interpolating its peak area from the calibration curve and accounting for the pre-concentration factor from the SPE step.
UV-Vis Spectrophotometry
4.2.1 Standard Preparation
-
Stock Solution (10 µg/mL): Prepare a stock solution of this compound in a suitable solvent like methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations within the linear range of the spectrophotometer (e.g., 0.5, 1, 2, 5, 10 µg/mL).
4.2.2 Sample Preparation
-
Filtration: Filter the textile effluent to remove any particulate matter.
-
Dilution: Dilute the effluent with the same solvent used for the standards to bring the absorbance within the calibration range. A pre-concentration step like SPE may be necessary if the dye concentration is very low.[13]
4.2.3 Measurement
-
Wavelength Scan: Perform a wavelength scan on a standard solution to determine the maximum absorption wavelength (λmax), which is reported to be around 670 nm.[12]
-
Absorbance Measurement: Measure the absorbance of the standards and the prepared sample at the determined λmax.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration for the standards.
-
Concentration Determination: Determine the concentration of this compound in the sample from the calibration curve, accounting for any dilution factors.[3]
Data Presentation
The following table summarizes typical quantitative performance data for the analysis of disperse dyes using the HPLC-MS/MS method.
| Parameter | Typical Value | Reference |
| Linearity Range | 2.0 - 100.0 ng/mL | [5] |
| Limit of Detection (LOD) | ~2.0 ng/L | [5] |
| Limit of Quantification (LOQ) | ~8.0 ng/L | [5] |
| Recovery | >70% | [14] |
| Precision (RSD) | < 6% (Intra-day), < 13% (Inter-day) | [5] |
Visualization
The following diagram illustrates the experimental workflow for the quantification of this compound in textile effluent by HPLC-PDA-MS.
References
- 1. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound, technical grade dye content | CymitQuimica [cymitquimica.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. waters.com [waters.com]
- 8. lcms.cz [lcms.cz]
- 9. lcms.cz [lcms.cz]
- 10. sciex.com [sciex.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Disperse Blue 60 [chembk.com]
- 13. researchgate.net [researchgate.net]
- 14. Using SPE-LC-ESI-MS/MS Analysis to Assess Disperse Dyes in Environmental Water Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Disperse Blue 60
Introduction
Disperse Blue 60 (C.I. 61104) is an anthraquinone (B42736) dye known for its vibrant greenish-blue hue.[1][2] It is primarily used for dyeing polyester (B1180765) fibers and finds applications in textile printing.[1] The synthesis of this compound is a multi-step process commencing from 1,4-diaminoanthraquinone (B121737). This document provides detailed protocols for the laboratory-scale synthesis of this important dye, intended for researchers and scientists in the fields of chemistry and materials science.
Synthesis Overview
The traditional and most common laboratory-scale synthesis of this compound begins with 1,4-diaminoanthraquinone and proceeds through several key intermediates.[3] The overall process involves sulfonation, cyanation, oxidation with subsequent ring-closure, and a final condensation step.[1][2][3]
A visual representation of the overall synthetic workflow is provided below.
Caption: Synthetic workflow for this compound.
Experimental Protocols
The synthesis of this compound is a four-step process. The following protocols are based on established methodologies.[3][4][5]
Step 1: Sulfonation of 1,4-Diaminoanthraquinone
This initial step introduces sulfonic acid groups onto the anthraquinone structure.[3]
-
Materials:
-
1,4-Diaminoanthraquinone
-
Chlorosulfonic acid
-
Orthodichlorobenzene (solvent)
-
-
Procedure:
-
In a reaction vessel, suspend 1,4-diaminoanthraquinone in orthodichlorobenzene.
-
With stirring, carefully add chlorosulfonic acid to the suspension.
-
Heat the reaction mixture to a temperature between 80°C and 100°C.[3]
-
Maintain this temperature and continue stirring until the reaction is complete (monitoring by TLC is recommended).
-
Upon completion, cool the mixture and isolate the product, 1,4-diamino-2,3-disulfonic acid anthraquinone, by filtration.
-
Wash the product with a suitable solvent to remove impurities and dry.
-
Step 2: Cyanation of 1,4-Diamino-2,3-disulfonic acid anthraquinone
The sulfonic acid groups are replaced by nitrile (cyano) groups in this step.[3]
-
Materials:
-
1,4-Diamino-2,3-disulfonic acid anthraquinone
-
Sodium cyanide
-
Water
-
-
Procedure:
-
Prepare an aqueous solution of sodium cyanide.
-
Add the 1,4-diamino-2,3-disulfonic acid anthraquinone from the previous step to the sodium cyanide solution.
-
Heat the reaction mixture to a temperature of 98-100°C.[3]
-
Stir the mixture at this temperature until the cyanation is complete.
-
Cool the reaction mixture and filter to collect the 1,4-diamino-2,3-dicyanoanthraquinone precipitate.
-
Wash the product thoroughly with water and dry.
-
Step 3: Oxidation and Ring-Closure to form 1,4-Diaminoanthraquinone-2,3-dicarboximide
The dicyano intermediate undergoes oxidation and hydrolysis to form the crucial dicarboximide intermediate.[3][4]
-
Materials:
-
1,4-Diamino-2,3-dicyanoanthraquinone
-
Concentrated sulfuric acid (vitriol oil)
-
Water
-
-
Procedure:
-
In a reactor, add 40 ml of concentrated sulfuric acid.
-
While stirring, add 20 g of 1,4-diamino-2,3-dicyanoanthraquinone.[4]
-
Heat the mixture to 70°C and maintain this temperature for 2 hours for oxidation.[4]
-
Monitor the reaction until the starting material disappears.[4]
-
Cool the mixture to 40°C and then add water to induce hydrolysis.[4]
-
Filter the resulting precipitate and wash the filter cake with water until neutral.[4]
-
Dry the product, 1,4-diaminoanthraquinone-2,3-dicarboximide. A yield of approximately 95.6% can be expected.[4]
-
Step 4: Condensation with γ-methoxypropylamine to Yield this compound
The final step involves the condensation of the dicarboximide intermediate with γ-methoxypropylamine.[3][5]
-
Materials:
-
Procedure (Aqueous Medium):
-
Add the 1,4-diamino-2,3-dicarboximide wet product to water in a reaction vessel.[5]
-
Add γ-methoxypropylamine to the mixture. The mass ratio of water to γ-alkoxy propylamine (B44156) is preferably between 8:1 and 8:2.[5]
-
Heat the mixture to between 95°C and 105°C under a pressure of 0.07 to 0.18 MPa for 4 to 6 hours.[5]
-
After the condensation reaction is complete, cool the mixture.
-
Filter, wash, and dry the final product, this compound.[5] The filtered mother liquor can be reused in subsequent reactions.[5]
-
-
Procedure (Organic Solvent):
Data Presentation
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Pressure (MPa) | Yield (%) | Reference |
| 1. Sulfonation | 1,4-Diaminoanthraquinone, Chlorosulfonic acid | Orthodichlorobenzene | 80 - 100 | - | - | - | [3] |
| 2. Cyanation | 1,4-Diamino-2,3-disulfonic acid anthraquinone, Sodium cyanide | Water | 98 - 100 | - | - | - | [3] |
| 3. Oxidation & Ring-Closure | 1,4-Diamino-2,3-dicyanoanthraquinone, Conc. H₂SO₄ | - | 70 | 2 | - | 95.6 | [4] |
| 4. Condensation | 1,4-Diaminoanthraquinone-2,3-dicarboximide, γ-methoxypropylamine | Water | 95 - 105 | 4 - 6 | 0.07 - 0.18 | - | [5] |
| 4. Condensation (alternative) | 1,4-Diaminoanthraquinone-2,3-dicarboximide, γ-methoxypropylamine | Anhydrous ethanol | 60 - 80 | - | - | - | [3] |
Purification and Characterization
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as acetone, in which it is soluble.[1] Washing the filtered product thoroughly is crucial to remove unreacted starting materials and byproducts.
-
Characterization: The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern, confirming the structure.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) of the dye.
-
Melting Point: To assess the purity of the final product.
-
Safety Precautions
-
All synthesis steps should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Chlorosulfonic acid and concentrated sulfuric acid are highly corrosive and should be handled with extreme care.
-
Sodium cyanide is highly toxic and should be handled with appropriate safety measures in place.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in the synthesis for detailed safety information.
Logical Relationship of Intermediates
The synthesis of this compound follows a linear progression of chemical transformations, where the product of one step serves as the reactant for the next. This sequential relationship is critical for the successful synthesis of the final product.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 12217-80-0 [chemicalbook.com]
- 3. This compound | 12217-80-0 | Benchchem [benchchem.com]
- 4. CN102212029B - Synthesis method of this compound intermediate - Google Patents [patents.google.com]
- 5. CN101817989A - Method for preparing this compound and homologues thereof - Google Patents [patents.google.com]
Analytical techniques for Disperse Blue 60 purity assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disperse Blue 60 (C.I. 61104) is an anthraquinone-based dye used extensively in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] Its chemical formula is C₂₀H₁₇N₃O₅, with a molecular weight of 379.37 g/mol .[1][2] The purity of this compound is a critical parameter, as impurities can affect the quality of the dyeing process and may also have toxicological implications. Therefore, robust analytical methods are required to accurately assess its purity and identify any potential impurities or degradation products.
This application note provides detailed protocols for the analytical techniques used in the purity assessment of this compound, including High-Performance Liquid Chromatography (HPLC) with UV-Vis detection, Liquid Chromatography-Mass Spectrometry (LC-MS), and thermal analysis.
Analytical Techniques for Purity Assessment
A multi-faceted approach employing chromatographic and thermal analysis is recommended for a comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for the quantitative assessment of this compound purity due to its high resolution and sensitivity. A reversed-phase HPLC method with UV-Vis detection is commonly employed.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile (B52724).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound should be used. This can be determined using the PDA detector and is typically in the range of 550-650 nm.[3]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol (B129727) or a 1:1 mixture of acetonitrile and water, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the initial mobile phase composition to prepare working solutions of desired concentrations (e.g., 1, 5, 10, 20, 50 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Standard Preparation:
-
Prepare a stock solution of a this compound reference standard of known purity in the same manner as the sample.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations to establish the linearity of the method.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and quantification of impurities and degradation products of this compound. The high selectivity and sensitivity of mass spectrometry allow for the detection of trace-level components.
Experimental Protocol:
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).
-
Chromatographic Conditions: Similar conditions to the HPLC-UV method can be used, although smaller column dimensions (e.g., 2.1 mm internal diameter) and lower flow rates (e.g., 0.3-0.5 mL/min) are common for LC-MS.[4][5]
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this compound.
-
Scan Mode: Full scan mode can be used for identifying unknown impurities, while Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for quantifying known impurities with higher sensitivity.[6]
-
Key Ions: The protonated molecule [M+H]⁺ of this compound (m/z 380.1) should be monitored.
-
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and decomposition of this compound.
Experimental Protocol:
-
Instrumentation: A TGA and a DSC instrument.
-
TGA Method:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Heat the sample from ambient temperature to approximately 600 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
DSC Method:
-
Accurately weigh 2-5 mg of the this compound sample into a DSC pan and seal it.
-
Heat the sample from ambient temperature to a temperature above its melting point (e.g., 250 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.[7]
-
Data Presentation
The quantitative data obtained from the analytical techniques should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: HPLC-UV Purity Assessment of this compound Batches
| Batch ID | Retention Time (min) | Peak Area | Purity (%) |
| DB60-001 | 12.5 | 4589000 | 99.2 |
| DB60-002 | 12.5 | 4552000 | 98.5 |
| DB60-003 | 12.6 | 4615000 | 99.5 |
Table 2: Impurity Profile of this compound by LC-MS
| Impurity | Retention Time (min) | m/z | Concentration (ppm) |
| Impurity A | 8.2 | 350.1 | 150 |
| Impurity B | 10.1 | 364.1 | 220 |
| Impurity C | 14.3 | 394.1 | 80 |
Table 3: Thermal Properties of this compound
| Analysis | Parameter | Value |
| TGA | Onset of Decomposition | > 250 °C |
| DSC | Melting Point | ~194 °C[8] |
Visualizations
Diagrams are essential for visualizing experimental workflows and logical relationships.
Caption: Experimental workflow for this compound purity assessment.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound | 12217-80-0 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. academic.oup.com [academic.oup.com]
- 6. SATRA TM459: The Quantitative Analysis of Disperse Dyes by LC-MS [satra.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
Application Notes and Protocols: Disperse Blue 60 in Polymer Science Research
For Researchers, Scientists, and Drug Development Professionals
Disperse Blue 60 is a bright turquoise anthraquinone (B42736) dye primarily utilized in the textile industry for dyeing hydrophobic fibers, most notably polyester (B1180765).[1][2] Its application extends into polymer science research due to its thermal stability, fluorescence, and ability to be incorporated into various polymer matrices, either as a dispersed colorant or through covalent bonding.[3][4] These application notes provide a comprehensive overview of the properties of this compound, along with detailed protocols for its use in polymer science applications.
Physicochemical and Photophysical Properties
This compound is characterized by its low water solubility and its non-ionic nature, which are key to its application in dyeing hydrophobic polymers.[5] A summary of its known properties is presented in the tables below.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 4,11-diamino-2-(3-methoxypropyl)naphtho[2,3-f]isoindole-1,3,5,10-tetrone | [6][7] |
| CAS Number | 12217-80-0 | [6][7] |
| Molecular Formula | C₂₀H₁₇N₃O₅ | [2][8] |
| Molecular Weight | 379.37 g/mol | [2][8] |
| Appearance | Blue-black powder | [9] |
| Melting Point | 194 °C | [10][11] |
| Solubility in Water | > 2.5 µg/L at 20 °C | [10][11] |
| Solubility in Organic Solvents | Soluble in acetone (B3395972), dimethylformamide, pyridine; slightly soluble in alcohol | [9] |
| log Pow (n-octanol/water) | > 4.2 at 20 °C | [10][11] |
Table 2: Photophysical Properties of this compound
| Property | Value | Reference(s) |
| Maximum Absorption Wavelength (λmax) | 670 nm | [9] |
| Absorption Range (UV) | 200 - 300 nm | [2][8] |
| Fluorescence Emission Wavelength | 590 nm (red fluorescence) | [2][8] |
| Molar Extinction Coefficient (ε) | Data not available for this compound. Anthraquinone dyes typically have ε in the range of 13,000-14,000 L·mol⁻¹·cm⁻¹. | [12] |
| Fluorescence Quantum Yield (ΦF) | Data not available for this compound. Anthraquinone derivatives generally have low quantum yields. | [13][14] |
Table 3: Fastness Properties of this compound on Polyester
| Property | Rating | Test Method | Reference(s) |
| Light Fastness | 7-8 (Excellent) | AATCC | [2] |
| Washing Fastness (Staining) | 4-5 (Good to Excellent) | ISO | [2] |
| Washing Fastness (Fading) | 5 (Excellent) | ISO | [2] |
| Sublimation Fastness | 4-5 (Good to Excellent) | - | [1] |
| Ironing Fastness (Fading) | 4-5 (Good to Excellent) | ISO | [2] |
| Ironing Fastness (Staining) | 3-4 (Moderate to Good) | ISO | [2] |
| Perspiration Fastness (Fading) | 5 (Excellent) | ISO | [2] |
| Perspiration Fastness (Staining) | 4-5 (Good to Excellent) | ISO | [2] |
Fastness ratings are typically on a scale of 1 to 5 (or 1 to 8 for lightfastness), with higher numbers indicating better performance.
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.[5][15][16]
Materials:
-
Polyester fabric
-
This compound dye powder
-
Non-ionic dispersing agent
-
Acetic acid (glacial)
-
Sodium hydrosulfite
-
Sodium hydroxide (B78521)
-
Deionized water
Equipment:
-
High-temperature, high-pressure laboratory dyeing machine
-
Beakers and graduated cylinders
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
Procedure:
-
Pre-treatment (Scouring):
-
Prepare a scouring bath with a liquor-to-goods ratio of 20:1.
-
Add a non-ionic detergent (e.g., 1 g/L) to the bath.
-
Immerse the polyester fabric in the bath and heat to 60-70 °C for 20-30 minutes with gentle agitation.
-
Rinse the fabric thoroughly with hot water, then cold water, and air dry.
-
-
Dye Bath Preparation:
-
Calculate the required amount of this compound based on the desired depth of shade (e.g., 1% on weight of fabric, owf).
-
Create a paste of the dye powder with an equal amount of a non-ionic dispersing agent and a small amount of cold water.
-
Gradually add warm water (40-50 °C) to the paste while stirring to form a stable dispersion.
-
Fill the dyeing vessel with deionized water to the desired liquor ratio (e.g., 15:1).
-
Add the dye dispersion to the bath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[5][16]
-
-
Dyeing Process:
-
Place the scoured polyester fabric into the dyebath at approximately 50-60 °C.
-
Seal the dyeing machine and begin agitation.
-
Raise the temperature to 130 °C at a rate of 1-2 °C/min.[16]
-
Hold the temperature at 130 °C for 30-60 minutes, depending on the desired shade depth.[16]
-
Cool the dyebath to 70-80 °C at a rate of approximately 2 °C/min.
-
-
Reduction Clearing (After-treatment):
-
Drain the dyebath and rinse the fabric with hot water.
-
Prepare a new bath at 70-80 °C containing sodium hydrosulfite (1-2 g/L) and sodium hydroxide (1-2 g/L).[5]
-
Treat the dyed fabric in this bath for 15-20 minutes to remove unfixed surface dye.[5]
-
Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.
-
Neutralize the fabric in a bath containing acetic acid (1 g/L) at 40 °C for 10 minutes.
-
Perform a final cold water rinse and air dry.
-
Caption: High-temperature exhaust dyeing workflow for polyester.
Protocol 2: Synthesis of Waterborne Polyurethane with Covalently Bonded this compound
This protocol outlines a general procedure for synthesizing a self-colored waterborne polyurethane (WPU) where this compound is covalently incorporated into the polymer backbone. This method enhances colorfastness by preventing dye migration.[3][17] This is a generalized protocol and may require optimization based on specific monomers and desired polymer properties.
Materials:
-
Polyol (e.g., Poly(tetramethylene glycol), PTMG)
-
Diisocyanate (e.g., Isophorone diisocyanate, IPDI)
-
Hydrophilic diol (e.g., 2,2-Bis(hydroxymethyl)propionic acid, DMPA)
-
This compound (requires a reactive group, or a derivative with a reactive group like a hydroxyl or amine)
-
Chain extender (e.g., Ethylene (B1197577) diamine, EDA)
-
Tertiary amine catalyst (e.g., Triethylamine (B128534), TEA)
-
Solvent (e.g., Acetone)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask with mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Dropping funnel
-
High-speed homogenizer
Procedure:
-
Pre-polymer Synthesis:
-
Dry the polyol and DMPA under vacuum at 80-90 °C for 1-2 hours in the reaction flask.
-
Cool the flask to 60 °C and add the diisocyanate under a nitrogen atmosphere.
-
Increase the temperature to 80-90 °C and stir for 2-4 hours to form the NCO-terminated prepolymer. The reaction progress can be monitored by titrating the NCO content.
-
-
Incorporation of this compound:
-
If this compound has a reactive group (e.g., hydroxyl), it can be added along with the polyol and DMPA in the initial step.
-
Alternatively, a derivative of this compound with two reactive groups (e.g., diol) can be used as a chain extender. In this case, dissolve the dye derivative in acetone.
-
-
Neutralization and Dispersion:
-
Cool the prepolymer to 40-50 °C and add acetone to reduce the viscosity.
-
Add triethylamine (TEA) to neutralize the carboxylic acid groups of the DMPA and stir for 30 minutes.
-
Under high-speed stirring, add deionized water to the prepolymer solution to form a stable oil-in-water emulsion.
-
-
Chain Extension:
-
Slowly add the chain extender (e.g., ethylene diamine dissolved in water) to the emulsion.
-
Continue stirring for 1-2 hours at 40-50 °C.
-
-
Solvent Removal and Final Product:
-
Remove the acetone under reduced pressure to obtain the final self-colored WPU dispersion.
-
Caption: Workflow for synthesizing self-colored waterborne polyurethane.
Protocol 3: Preparation of this compound Doped PMMA Films
This protocol describes a simple solvent casting method to prepare poly(methyl methacrylate) (PMMA) films containing dispersed this compound.[18]
Materials:
-
Poly(methyl methacrylate) (PMMA) powder or pellets
-
This compound dye powder
-
Solvent (e.g., Chloroform, Dichloromethane, or Toluene)
Equipment:
-
Glass vials with caps
-
Magnetic stirrer and stir bars
-
Petri dish or flat glass substrate
-
Leveling table
-
Fume hood
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PMMA by dissolving a known weight of PMMA in the chosen solvent (e.g., 10% w/v). Stir until the polymer is completely dissolved. This may take several hours.
-
Prepare a stock solution of this compound in the same solvent at a known concentration.
-
In a new vial, mix the PMMA solution and the this compound solution to achieve the desired final dye concentration in the polymer film (e.g., 0.1% w/w relative to PMMA).
-
Stir the final mixture for at least 1 hour to ensure homogeneity.
-
-
Film Casting:
-
Place a clean, dry petri dish or glass substrate on a leveling table inside a fume hood.
-
Pour the polymer-dye solution slowly and evenly onto the substrate. The volume of solution will determine the final film thickness.
-
Cover the petri dish with a lid that is slightly ajar to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and results in a more uniform film.
-
-
Drying:
-
Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours.
-
Once the film is solid, transfer it to a vacuum oven.
-
Dry the film under vacuum at a temperature below the glass transition temperature of PMMA (e.g., 60-80 °C) for at least 24 hours to remove any residual solvent.
-
-
Film Removal:
-
Carefully peel the dried film from the substrate.
-
Caption: Process for preparing dye-doped PMMA films via solvent casting.
References
- 1. scribd.com [scribd.com]
- 2. This compound, technical grade dye content | CymitQuimica [cymitquimica.com]
- 3. arcwear.com [arcwear.com]
- 4. arcwear.com [arcwear.com]
- 5. autumnchem.com [autumnchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C20H17N3O5 | CID 25530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, technical grade dye content | 12217-80-0 | FD40695 [biosynth.com]
- 9. ovid.com [ovid.com]
- 10. AATCC 61 Color fastness to Laundering [darongtester.com]
- 11. echemi.com [echemi.com]
- 12. AATCC - AATCC [members.aatcc.org]
- 13. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 14. researchgate.net [researchgate.net]
- 15. textilelearner.net [textilelearner.net]
- 16. What is the dyeing process of disperse dye polyester? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing the Lightfastness of C.I. Disperse Blue 60
Introduction
Disperse Blue 60 (C.I. 61104) is an anthraquinone (B42736) dye prized for its brilliant turquoise blue shade and is extensively used for dyeing synthetic fibers, particularly polyester (B1180765).[1][2] Its performance in applications such as sportswear, automotive textiles, and outdoor furnishings is critically dependent on its resistance to color fading upon exposure to light.[2] Lightfastness, therefore, is a paramount quality parameter for textiles dyed with this compound.
These application notes provide detailed protocols for assessing the lightfastness of textiles dyed with this compound, adhering to internationally recognized standards. The methodologies described are intended for researchers, scientists, and quality control professionals in the textile and dye manufacturing industries.
Chemical Structure and Properties
This compound is characterized by its anthraquinone structure, which is fundamental to its color and stability.
-
C.I. Name: this compound
-
C.I. Number: 61104
-
CAS Number: 12217-80-0[1]
-
Chemical Class: Anthraquinone[2]
-
Molecular Formula: C₂₀H₁₇N₃O₅[1]
-
Appearance: Blue powder[3]
Quantitative Data Summary: Lightfastness of this compound
The lightfastness of this compound is generally considered to be very good to excellent, particularly on polyester substrates. The following table summarizes the available quantitative data based on standardized testing methods.
| Substrate | Test Method | Lightfastness Rating (Blue Wool Scale) | Reference(s) |
| Polyester | ISO 105-B02 | 6-7 | [4] |
| Polyester | ISO | 7 | [1][3] |
| Polyester | AATCC | 7-8 | [1] |
Note: The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).[5]
Experimental Protocols
The following are detailed protocols for determining the lightfastness of textiles dyed with this compound, based on the ISO 105-B02 and AATCC 16 standards.
Protocol 1: ISO 105-B02 - Colour fastness to artificial light: Xenon arc fading lamp test
This international standard specifies a method for determining the resistance of the color of textiles to an artificial light source representative of natural daylight (D65).[6]
1. Principle: A textile specimen dyed with this compound is exposed to artificial light from a xenon arc lamp under controlled conditions, alongside a set of blue wool references. The lightfastness is assessed by comparing the change in color of the test specimen with that of the blue wool references.[6]
2. Apparatus and Materials:
-
Xenon arc fading lamp apparatus
-
Air-cooled or water-cooled xenon arc lamp
-
Optical filters to simulate daylight (D65)
-
Masks for covering a portion of the specimens and references
-
ISO Blue Wool References (Scale 1-8)
-
Grey Scale for assessing change in colour (ISO 105-A02)
-
Spectrophotometer or colorimeter (optional, for instrumental assessment)
-
Conditioning and testing atmosphere: 20 ± 2 °C and 65 ± 5 % relative humidity.
3. Test Specimen Preparation:
-
Cut at least one specimen of the textile dyed with this compound. The recommended size is not less than 45 mm x 10 mm.
-
If the material is yarn, it can be wound onto a card or arranged in parallel and secured on a card.
-
For loose fibers, they can be combed, compressed, and mounted on a card.
4. Procedure:
-
Calibrate the xenon arc apparatus according to the manufacturer's instructions.
-
Mount the test specimen and a set of Blue Wool References (e.g., 6, 7, and 8 for a high-fastness dye) in the specimen holders.
-
Cover a portion of each specimen and the references with an opaque mask to serve as the unexposed original.
-
Place the holders in the xenon arc apparatus.
-
Expose the specimens and references to the light source under one of the specified sets of conditions for temperature and humidity.
-
Periodically inspect the specimens and references. The exposure is complete when the contrast between the exposed and unexposed parts of the test specimen is equal to grade 4 on the Grey Scale for Color Change, or when a specific Blue Wool Reference shows a color change corresponding to grade 4 on the Grey Scale.
5. Evaluation:
-
Remove the specimens and references from the apparatus.
-
Allow the samples to condition in the dark at standard atmosphere for at least 4 hours.
-
Assess the change in color of the test specimen by comparing the exposed and unexposed portions using the Grey Scale for Color Change.
-
The lightfastness rating is the number of the Blue Wool Reference that shows a similar change in color (fading) to the test specimen. If the specimen's fading is between two consecutive references, an intermediate rating (e.g., 6-7) can be assigned.[5]
Protocol 2: AATCC Test Method 16.3 - Colorfastness to Light: Xenon-Arc
This test method provides a procedure for determining the colorfastness of textiles to light using a xenon arc lamp.[7]
1. Principle: A test specimen and the AATCC Blue Wool Lightfastness Standards are exposed to a xenon arc light source under controlled conditions. The colorfastness is evaluated by comparing the fading of the specimen to the AATCC Blue Wool standards or by the number of AATCC Fading Units (AFUs) the specimen can withstand.[8]
2. Apparatus and Materials:
-
Xenon-arc lamp fading apparatus
-
AATCC Blue Wool Lightfastness Standards (L2-L9)
-
Grey Scale for Color Change
-
Specimen holders
-
Opaque masks
3. Test Specimen Preparation:
-
Prepare at least one test specimen of the dyed textile, with a minimum size of 70 mm x 120 mm.[7]
4. Procedure:
-
Mount the test specimen and the appropriate AATCC Blue Wool Lightfastness Standards in the specimen holders, ensuring a portion of each is covered by an opaque mask.
-
Place the holders in the xenon-arc fading apparatus.
-
Expose the specimens and standards to the light source under the specified conditions (e.g., continuous light with black panel temperature control).
-
The exposure can be conducted for a specified number of AATCC Fading Units (AFUs). For a high lightfastness dye like this compound, a target of 40 or more AFUs would be appropriate. 20 AFUs is the energy of exposure required to cause a color change equal to Grade 4 on the Grey Scale for Color Change on AATCC Blue Wool Lightfastness Standard L4.[5]
5. Evaluation:
-
After the exposure is complete, remove the specimens and standards.
-
Condition the samples in the dark under standard textile testing atmospheric conditions.
-
Evaluate the color change of the test specimen by comparing the exposed and unexposed portions against the Grey Scale for Color Change.
-
The lightfastness is rated based on the number of AFUs the specimen withstood before reaching a specified color change (e.g., Grade 4) or by comparing its fading to that of the concurrently exposed AATCC Blue Wool Lightfastness Standards.[5]
Factors Influencing Lightfastness
Several factors can influence the lightfastness of textiles dyed with this compound:
-
Dye Concentration: Generally, higher dye concentrations on the fiber lead to better lightfastness.[9]
-
Substrate: The type of fiber and its chemical properties can affect the stability of the dye. Disperse dyes typically exhibit better fastness on polyester than on other fibers.
-
Presence of other chemicals: Finishing agents, such as softeners or UV absorbers, can either enhance or reduce the lightfastness of the dye.[10]
-
Environmental Conditions: The intensity of the light source, humidity, and atmospheric contaminants can all play a role in the rate of fading.[9]
Diagrams
Caption: Experimental workflow for lightfastness testing.
Caption: Simplified overview of dye photodegradation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 3. This compound TDS|this compound from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. benchchem.com [benchchem.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. blog.qima.com [blog.qima.com]
- 8. contracttextiles.org [contracttextiles.org]
- 9. Factors Affecting The Light Fastness Of Reactive Dyed Fabrics - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 10. What are the factors that affect the light fastness of dyes and how to improve? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
Application Notes and Protocols: The Use of Dispersing Agents in the Dyeing of Disperse Blue 60
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role of dispersing agents in the successful application of C.I. Disperse Blue 60 for dyeing polyester (B1180765) fibers. The information compiled herein, including detailed protocols and comparative data, is intended to guide researchers and scientists in optimizing dyeing processes and for professionals in drug development seeking to understand dye-carrier interactions.
This compound, an anthraquinone (B42736) dye, is valued for its brilliant turquoise shade and good fastness properties.[1][2] However, like all disperse dyes, it has very low solubility in water, necessitating the use of dispersing agents to create a stable and fine dispersion in the dyebath.[3] The selection and concentration of the dispersing agent are paramount for achieving level dyeing, high color yield, and desired fastness.[4][5][6]
The Function of Dispersing Agents
Dispersing agents are essential additives in disperse dyeing for several reasons:
-
Particle Size Reduction and Stability: They aid in grinding the dye into fine particles and prevent them from agglomerating in the dyebath, which is crucial for uniform dyeing.[4][7]
-
Enhanced Dispersion: They ensure the dye particles remain evenly distributed throughout the dyeing process, especially at the high temperatures required for polyester dyeing.[8]
-
Improved Leveling: By controlling the dye's rate of exhaustion, they help in achieving a uniform and level shade on the fabric.[1]
-
Influence on Dyeing Rate: The type and concentration of the dispersing agent can affect the rate of dye uptake by the fiber.[5]
Commonly used dispersing agents in the textile industry include anionic types, such as lignosulfonates and naphthalene (B1677914) sulfonate condensates, and nonionic types, like ethoxylated fatty alcohols.[3][5]
Quantitative Data on Dispersing Agent Performance
The choice of dispersing agent significantly impacts the dyeing outcome. The following tables summarize representative quantitative data on the effect of different dispersing agents on key dyeing parameters. While direct comparative data for this compound is limited in publicly available literature, the following data for a similar disperse blue dye (C.I. Disperse Blue 284) and general findings for disperse dyes provide valuable insights.
Table 1: Effect of Dispersing Agent Type and Concentration on Color Strength (K/S Value) of a Disperse Blue Dye on Polyester
| Dispersing Agent Type | Concentration (g/L) | K/S Value (at 60 min) |
| Anionic | 1.0 | 8.5 |
| Anionic | 2.0 | 9.2 |
| Anionic | 3.0 | 8.8 |
| Nonionic | 0.25 | 8.9 |
| Nonionic | 0.50 | 9.5 |
| Nonionic | 0.75 | 9.1 |
Note: Data is representative and based on findings for C.I. Disperse Blue 284. The K/S value is a measure of the color yield on the fabric.[5]
Table 2: Influence of Dispersing Agent on the Fastness Properties of Disperse Dyes on Polyester
| Dispersing Agent Type | Wash Fastness (Staining on Cotton, Grade 1-5) | Light Fastness (Blue Wool Scale, Grade 1-8) |
| Lignosulfonate | 4-5 | 6 |
| Naphthalene Sulfonate | 4 | 5-6 |
| Anionic/Nonionic Blend | 4-5 | 6 |
Note: This data is a generalized representation from multiple sources on disperse dye performance.[4][9] this compound is noted for its superior light and sublimation fastness.[1]
Experimental Protocols
Below are detailed protocols for the high-temperature dyeing of polyester with this compound and for evaluating the performance of different dispersing agents.
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
Materials and Equipment:
-
100% Polyester fabric
-
C.I. This compound
-
Selected dispersing agent (e.g., anionic or nonionic)
-
Acetic acid (for pH adjustment)
-
High-temperature, high-pressure (HTHP) laboratory dyeing machine
-
Spectrophotometer for color measurement
Procedure:
-
Fabric Preparation: Scour the polyester fabric with a solution of 1 g/L non-ionic detergent at 60°C for 20 minutes to remove any impurities. Rinse thoroughly.
-
Dye Dispersion Preparation: Prepare a stock dispersion of this compound (e.g., 10 g/L) by pasting the dye with a small amount of the dispersing agent and then adding warm water (40-50°C) with constant stirring.
-
Dye Bath Preparation:
-
Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) to 10:1.
-
Add the required amount of dispersing agent (e.g., 1-2 g/L) to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[2]
-
Add the prepared dye dispersion to the dyebath.
-
-
Dyeing Cycle:
-
Introduce the polyester fabric into the dyebath at 60°C.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold the temperature at 130°C for 45-60 minutes.
-
Cool the dyebath down to 70°C.
-
-
After-treatment (Reduction Clearing):
-
Rinse the dyed fabric.
-
Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.
-
Treat the fabric at 70-80°C for 15-20 minutes to remove unfixed surface dye.[10]
-
Rinse the fabric thoroughly with hot and then cold water.
-
-
Drying: Dry the fabric at 110-120°C.
Protocol 2: Comparative Evaluation of Dispersing Agents
Objective: To assess the effectiveness of different dispersing agents on the dyeing performance of this compound.
Procedure:
-
Follow the dyeing protocol outlined in Protocol 1.
-
For each experiment, use a different dispersing agent (e.g., Dispersing Agent A: Anionic, Dispersing Agent B: Nonionic, Dispersing Agent C: Lignosulfonate) at a constant concentration (e.g., 1.5 g/L).
-
Evaluation:
-
Color Yield (K/S Value): Measure the K/S value of the dyed fabrics using a spectrophotometer at the wavelength of maximum absorption for this compound.
-
Fastness Properties:
-
Wash Fastness: Evaluate according to ISO 105-C06 or AATCC 61 test methods.
-
Light Fastness: Evaluate according to ISO 105-B02 or AATCC 16 test methods.
-
Rubbing Fastness: Evaluate according to ISO 105-X12 or AATCC 8 test methods.
-
-
Dispersion Stability: Visually inspect the dyebath for any signs of dye agglomeration or precipitation during the dyeing process. Particle size analysis of the dye dispersion before and after heating can also be performed if equipment is available.[4]
-
Visualizations
The following diagrams illustrate the key processes and relationships in the use of dispersing agents for this compound dyeing.
References
- 1. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. medcraveonline.com [medcraveonline.com]
- 6. The effect of dispersing agent on the dyeing of polyester fabrics with disperse dyes derived from 1,4-diethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile | European Journal of Chemistry [eurjchem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Dispersing Agents Explained: A Key Ingredient in High-Quality Polyester Dyeing-Anyang Double Circle Auxiliary Co., Ltd. [en.ayshzj.com]
- 9. High Washing Fastness Disperse Dyes for Textiles - HAOHUA [haohuachemical.com]
- 10. A Comparative Analysis of Polyester Fabric Properties between Dyed with Indigo and with Disperse Dyes [scirp.org]
Application Notes and Protocols: Disperse Blue 60 for Inkjet Printing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Disperse Blue 60, an anthraquinone (B42736) dye, in inkjet printing applications, with a primary focus on digital textile printing on synthetic fabrics such as polyester (B1180765).[1][2] This document outlines typical ink formulations, experimental protocols for ink preparation and fabric printing, and standardized methods for evaluating the performance of the printed textiles.
Introduction
This compound is a vibrant turquoise blue dye known for its excellent light and sublimation fastness, making it a suitable colorant for high-performance textile applications, including sportswear and automotive fabrics.[3] Its application in digital inkjet printing offers significant advantages, such as rapid prototyping, customization, and reduced water consumption compared to traditional dyeing methods. The dye is typically applied to polyester and its blends through either direct printing or sublimation transfer printing.[1] For optimal performance in inkjet systems, this compound must be milled to a nanoparticle size to ensure stable dispersion and prevent nozzle clogging.[4][5]
Quantitative Data
The performance of this compound in inkjet printing is evaluated based on the physical properties of the ink and the fastness of the printed fabric. The following tables summarize typical quantitative data for a water-based this compound inkjet ink formulation and its performance on polyester fabric.
Table 1: Typical Physical Properties of this compound Inkjet Ink
| Property | Typical Value | Test Method |
| Average Particle Size | < 200 nm | Dynamic Light Scattering (DLS) |
| Viscosity (at 25°C) | 3 - 6 cP | Rotational Viscometer |
| Surface Tension | 30 - 50 mN/m | Tensiometer |
| pH | 7.0 - 9.0 | pH Meter |
Table 2: Typical Fastness Properties of Inkjet Printed this compound on Polyester Fabric
| Fastness Property | Test Standard | Rating (Grade 1-5, 5 being excellent) |
| Light Fastness | ISO 105-B02 | 6-7 |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |
| Dry Crocking (Rubbing) Fastness | AATCC Test Method 8 | 4-5 |
| Wet Crocking (Rubbing) Fastness | AATCC Test Method 8 | 3-4 |
| Sublimation Fastness | ISO 105-P01 | 4-5 |
Experimental Protocols
Preparation of this compound Inkjet Ink
This protocol describes the preparation of a stable, water-based inkjet ink containing this compound.
Materials:
-
This compound (powder)
-
Dispersing agent (e.g., polymeric dispersant)
-
Humectant (e.g., diethylene glycol, glycerin)
-
Co-solvent (e.g., 2-pyrrolidone)
-
Surfactant (e.g., non-ionic surfactant)
-
Fungicide
-
Deionized water
Equipment:
-
High-speed disperser or bead mill
-
Magnetic stirrer
-
Filtration apparatus with sub-micron filters (e.g., 0.45 µm)
-
Particle size analyzer
-
Viscometer
-
Tensiometer
-
pH meter
Procedure:
-
Premix Preparation: In a beaker, combine the dispersing agent with deionized water and stir until fully dissolved.
-
Dispersion: Slowly add the this compound powder to the premix under high-speed dispersion. For optimal results, transfer the mixture to a bead mill with zirconia beads and mill for several hours until the desired particle size distribution is achieved (typically an average particle size of less than 200 nm).[6]
-
Ink Formulation: In a separate vessel, combine the humectant, co-solvent, surfactant, and fungicide with the remaining deionized water and mix thoroughly.
-
Final Mixing: Slowly add the milled this compound dispersion to the ink formulation vessel while stirring. Continue to stir for at least one hour to ensure a homogenous mixture.
-
pH Adjustment: Adjust the pH of the ink to the desired range (typically 7.0-9.0) using a suitable pH adjuster.[7]
-
Filtration: Filter the final ink through a sub-micron filter to remove any large particles or agglomerates.[8]
-
Quality Control: Measure and record the particle size, viscosity, surface tension, and pH of the final ink to ensure it meets the specifications for the intended inkjet printer.
Inkjet Printing on Polyester Fabric
This protocol outlines the procedure for printing the formulated this compound ink onto a polyester fabric.
Materials:
-
Prepared this compound inkjet ink
-
100% Polyester fabric
-
Inkjet printer with a piezoelectric printhead
Equipment:
-
Heat press or a suitable thermal fixation unit
Procedure:
-
Fabric Preparation: Ensure the polyester fabric is clean, dry, and free from any pre-treatments that may interfere with ink absorption.
-
Printer Setup: Fill the ink cartridges of the inkjet printer with the prepared this compound ink.
-
Printing: Print the desired design onto the polyester fabric.
-
Drying: Allow the printed fabric to air dry or use a low-temperature setting on the heat press to gently dry the ink.
-
Thermal Fixation (Sublimation): Place the printed fabric in a heat press and apply heat at a temperature between 180°C and 210°C for 60 to 90 seconds. This step is crucial for the sublimation of the disperse dye, allowing it to penetrate and permanently bond with the polyester fibers.
Evaluation of Printed Fabric Performance
The following are standardized test methods to evaluate the fastness properties of the printed fabric.
This test determines the resistance of the color to fading when exposed to an artificial light source that mimics natural daylight.[9][10][11][12][13]
Procedure:
-
A specimen of the printed fabric is exposed to a xenon arc lamp under controlled conditions.[9][10][11][12][13]
-
A set of blue wool standards with known lightfastness is exposed simultaneously.[9][13]
-
The fading of the printed fabric is assessed by comparing its color change to that of the blue wool standards.[9][13]
-
The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.[12]
This test assesses the resistance of the color to repeated washing.[14][15][16][17][18]
Procedure:
-
A specimen of the printed fabric is stitched together with a multifiber test fabric.[14][17]
-
The composite specimen is washed in a standardized detergent solution under specified conditions of temperature, time, and mechanical agitation in a laundering machine.[14][17]
-
After washing, the specimen is rinsed and dried.
-
The color change of the printed fabric and the degree of staining on the multifiber fabric are evaluated using a grey scale. The rating is from 1 to 5, where 5 indicates no change.[14][17]
This test measures the amount of color transferred from the fabric surface to another surface by rubbing.[1][3][19][20][21]
Procedure:
-
A specimen of the printed fabric is placed on a crockmeter.[20]
-
A standard white cotton cloth is rubbed against the printed fabric under controlled pressure for a specified number of cycles.[1][19]
-
The test is performed under both dry and wet conditions.[1][3][19]
-
The amount of color transferred to the white cloth is assessed using a chromatic transference scale or a grey scale for staining.[1][3] The rating is from 1 to 5, where 5 indicates no color transfer.
This test evaluates the resistance of the color to sublimation when subjected to dry heat.[22][23][24][25][26]
Procedure:
-
A specimen of the printed fabric is placed in a heating device in contact with an undyed fabric.[23][26]
-
The assembly is subjected to a specific temperature and pressure for a set duration.[23]
-
The change in color of the printed specimen and the staining of the undyed fabric are assessed using a grey scale. The rating is from 1 to 5, where 5 indicates no change.
Visualizations
The following diagrams illustrate the key workflows in the application of this compound for inkjet printing.
Caption: Workflow for the preparation of this compound inkjet ink.
Caption: Workflow for printing and evaluation of this compound on polyester.
References
- 1. AATCC - AATCC [members.aatcc.org]
- 2. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 3. ipstesting.com [ipstesting.com]
- 4. imaging.org [imaging.org]
- 5. entegris.com [entegris.com]
- 6. Preparation of disperse inks for direct inkjet printing of non-pretreated polyester fabrics - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01999E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102127333A - Direct ink-jet printing disperse dye ink and use method thereof - Google Patents [patents.google.com]
- 9. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 10. testinglab.com [testinglab.com]
- 11. ISO 105-B02 | Q-Lab [q-lab.com]
- 12. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 13. testextextile.com [testextextile.com]
- 14. textilelearner.net [textilelearner.net]
- 15. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 16. chiuvention.com [chiuvention.com]
- 17. Working Procedure of Color Fastness to Wash (ISO 105 C06). - Textile Education Blogs [diantextile.blogspot.com]
- 18. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 19. aatcctestmethods.com [aatcctestmethods.com]
- 20. AATCC 8 crocking colorfastness test method [darongtester.com]
- 21. testextextile.com [testextextile.com]
- 22. ISO105-P01fabric Ironing Sublimation Color Fastness Tester with Touch Screen - Ironing Sublimation Color Fastness Test Machine and Fabric Color Fastness Tester [langshuotechnology.en.made-in-china.com]
- 23. fyitester.com [fyitester.com]
- 24. Test equipment according to ISO 105-P01 | Rycobel [rycobel.com]
- 25. standards.iteh.ai [standards.iteh.ai]
- 26. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Uneven Dyeing with Disperse Blue 60
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and preventing uneven dyeing when using Disperse Blue 60. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and for what applications is it typically used?
This compound is an anthraquinone-based disperse dye known for its brilliant turquoise blue shade.[1] It is primarily used for dyeing hydrophobic synthetic fibers, especially polyester (B1180765) and its blends, due to its good fastness properties.[2][3] Its applications include textile dyeing and printing, as well as coloration for certain plastics.[1][3]
Q2: What are the main causes of uneven dyeing with this compound?
Uneven dyeing with this compound can stem from several factors, which can be broadly categorized as issues related to the substrate, the dye dispersion, the dyeing process parameters, and the equipment. Common causes include:
-
Improper Fabric Preparation: Residual oils, sizing agents, or other impurities on the polyester fabric can hinder uniform dye penetration.[4]
-
Poor Dye Dispersion: Agglomeration of dye particles in the dyebath can lead to spots and unevenness.[5]
-
Incorrect Dyeing Parameters:
-
Inappropriate Auxiliary Selection: The incorrect choice or concentration of dispersing and leveling agents is a crucial factor.[10][11]
-
Water Hardness: The presence of metal ions like calcium and magnesium in the water can lead to dye precipitation.[12]
Q3: What is the recommended dyeing method for this compound?
This compound is suitable for high-temperature, high-pressure (HTHP) exhaust dyeing and thermosol dyeing methods.[1][2] The HTHP method, typically carried out at 130°C, is often preferred for achieving deep shades and high fastness on polyester.[13]
Q4: What is reduction clearing and why is it important?
Reduction clearing is a post-dyeing treatment to remove unfixed disperse dye particles from the surface of the polyester fabric.[12][14][15] This step is critical for achieving good wash and rub fastness.[12] It is typically carried out using a reducing agent like sodium hydrosulfite in an alkaline solution.[15]
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Streaky or Patchy Dyeing | 1. Poor dye migration and leveling.2. Inadequate agitation or circulation of the dyebath.3. Uneven heat setting of the fabric. | 1. Employ a slower rate of temperature rise, especially between 80°C and 130°C.2. Add or increase the concentration of a high-temperature leveling agent.3. Ensure adequate agitation and circulation of the dyebath. |
| Dye Spots or Specks | 1. Agglomeration of dye particles.2. Hard water causing dye precipitation. | 1. Improve dye dispersion by pre-mixing the dye with a dispersing agent and warm water before adding to the main bath.2. Use a sequestering agent if the process water has high hardness.[12] |
| Shade Inconsistency (Batch-to-Batch) | 1. Variations in dyeing parameters.2. Inconsistent substrate pre-treatment. | 1. Strictly control all dyeing parameters: liquor ratio, temperature profile, pH, and time.2. Ensure the polyester substrate is from the same batch and has undergone consistent pre-treatment. |
| Light or Pale Shade | 1. Insufficient dye uptake.2. Incorrect dyeing temperature or pH. | 1. Verify that the dyeing temperature reached and was held at the recommended level (typically 130°C).2. Check the pH of the dyebath; it should be in the optimal acidic range (e.g., 4.5-5.5).3. Ensure the correct amount of dye was used for the weight of the fabric. |
| Poor Color Fastness (Wash, Rub) | 1. Incomplete removal of unfixed surface dye. | 1. Perform an effective reduction clearing process after dyeing to strip surface dyes.[12]2. Optimize the reduction clearing temperature and time (e.g., 70-80°C for 15-20 minutes).[12] |
Experimental Protocols
High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol describes a general procedure for dyeing polyester fabric with this compound using a high-temperature exhaust method. Researchers should optimize concentrations of auxiliaries and the temperature profile based on their specific equipment and substrate.
1. Pre-treatment (Scouring):
-
Prepare a bath containing a non-ionic detergent (e.g., 1-2 g/L) and sodium carbonate (e.g., 1 g/L).
-
Treat the polyester fabric at 60-70°C for 20-30 minutes.
-
Rinse the fabric thoroughly with hot and then cold water.
2. Dyebath Preparation:
-
Set the liquor ratio (e.g., 10:1 to 20:1).
-
Add a high-temperature dispersing agent (e.g., 0.5 - 1.0 g/L).
-
Add a high-temperature leveling agent (e.g., 0.5 - 1.0 g/L).
-
If necessary, add a sequestering agent.
-
Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.[7]
3. Dye Dispersion:
-
Separately, make a paste of the required amount of this compound with a small amount of warm water and a dispersing agent.
-
Stir until a smooth, lump-free paste is formed, then dilute with more warm water.
4. Dyeing Cycle:
-
Add the pre-treated polyester fabric to the dyebath at approximately 60°C.
-
Add the prepared dye dispersion to the bath.
-
Raise the temperature to 130°C at a controlled rate of 1-2°C per minute.[13]
-
Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.[13]
-
Cool the dyebath to 70-80°C at a rate of approximately 2°C per minute.
5. Reduction Clearing:
-
In a fresh bath, prepare a solution containing:
-
Sodium Hydrosulfite: 1-2 g/L
-
Caustic Soda (to achieve pH 10-11)
-
-
Treat the dyed fabric at 70-80°C for 15-20 minutes.[12]
-
Rinse thoroughly with hot and then cold water.
6. Neutralization and Final Rinse:
-
Neutralize the fabric with a weak acid (e.g., 0.5-1.0 g/L acetic acid) in a fresh bath.
-
Rinse with cold water and dry.
Visualizations
Troubleshooting Logic for Uneven Dyeing
Caption: Troubleshooting logic for addressing uneven dyeing issues.
High-Temperature Exhaust Dyeing Workflow
Caption: Workflow for High-Temperature Dyeing of Polyester.
References
- 1. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 2. This compound uses - Knowledge - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Analysis Of Common Quality Problems In Polyester Dyeing [avenotester.com]
- 5. The DISPERSION of disperse dyes - Knowledge [colorfuldyes.com]
- 6. vichem.vn [vichem.vn]
- 7. textilelearner.net [textilelearner.net]
- 8. sdinternational.com [sdinternational.com]
- 9. Five Properties of Disperse Dyes--pH Sensibility - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 10. Application Of Leveling Agent In Disperse Dyeing And Dyeing - Dyestuffs - News - Sinoever International Co.,Ltd [m.dyestuffscn.com]
- 11. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 12. benchchem.com [benchchem.com]
- 13. autumnchem.com [autumnchem.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. ijarbs.com [ijarbs.com]
Technical Support Center: Disperse Blue 60 Lightfastness
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the lightfastness of C.I. Disperse Blue 60.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor lightfastness in this compound?
A1: The primary cause of fading in disperse dyes, including this compound, is photodegradation. When the dye molecules on a substrate are exposed to light, particularly UV radiation, they absorb photons. This excites the dye molecules, leading to a series of photochemical reactions that can destroy the chromophore (the part of the molecule responsible for color), resulting in fading.[1] While this compound is an anthraquinone (B42736) dye, a class known for very good lightfastness, various factors in the application process can compromise its performance.[2][3]
Q2: How does the dye concentration affect the lightfastness of this compound?
A2: Deeper shades generally exhibit better lightfastness.[4] This is because at higher concentrations, dye molecules can form larger aggregates on the fiber. In this state, the surface area of the dye exposed to light per unit weight is smaller, which slows down the rate of photodegradation.[5] Conversely, pale shades are more susceptible to fading as the dye is more highly dispersed on the fiber surface.[4]
Q3: Can the choice of textile substrate influence the lightfastness of this compound?
A3: Yes, the substrate plays a role. This compound is primarily used for polyester (B1180765). While polyester itself is durable, it can absorb UV energy, which may accelerate the degradation of the dye.[4] The morphology of the fiber, such as its crystallinity, can also affect dye absorption and aggregation, thereby influencing lightfastness.[4]
Q4: Are there specific chemical additives that can improve the lightfastness of this compound?
A4: Yes, the most effective additives are UV absorbers and light stabilizers.[1][4]
-
UV absorbers function by absorbing harmful UV radiation and dissipating it as harmless heat, thus protecting the dye molecule. Common types include benzotriazoles and benzophenones.[6][7]
-
Hindered Amine Light Stabilizers (HALS) act by scavenging free radicals that are formed during the initial stages of photodegradation, thereby inhibiting further degradation reactions.[4]
These can be applied during the dyeing process or as a post-dyeing finishing treatment.[7][8]
Q5: How do dyeing auxiliaries like leveling agents or fixing agents impact lightfastness?
A5: The impact varies.
-
Dispersing and Leveling Agents: These are crucial for achieving a uniform and stable dye dispersion, which helps prevent patchy fading.[4][9][10]
-
Carriers: While carriers can help with dye penetration at lower temperatures, some may negatively affect lightfastness.[9][11]
-
Fixing Agents: Some cationic fixing agents, used to improve wash fastness, can unfortunately reduce the lightfastness of the dye.[12][13] It is essential to select auxiliaries that are compatible and do not compromise light stability.
-
Softeners: Certain softeners, particularly cationic and amino-modified silicone types, can cause yellowing upon sun exposure and reduce the lightfastness of the final product.[1][12]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Premature Fading in Pale Shades | Low dye concentration leads to highly dispersed dye molecules that are more susceptible to UV degradation.[4][14] | 1. Select dyes specifically designated for high lightfastness in pale shades ("HL," "LF," or "automotive-grade").[4]2. Incorporate a UV absorber into the dyebath or apply it as a post-treatment.[6][15] |
| Color Change After Heat Setting | Thermal migration of the dye. High temperatures can cause dye molecules that have penetrated the fiber to migrate back to the surface, making them more vulnerable to light.[14] | 1. Optimize heat fixation parameters to the lowest effective temperature and time.2. Select disperse dyes with higher sublimation fastness.3. Perform a thorough after-treatment (reduction clearing) to remove surface dye.[14] |
| Reduced Lightfastness After Finishing | Application of incompatible finishing agents. Certain softeners or cationic fixatives can negatively interact with the dye.[1][12] | 1. Review all finishing agents applied after dyeing.2. Select non-ionic or weakly cationic softeners that are tested for their minimal impact on lightfastness.3. If a fixative is necessary, choose one specifically formulated to have a low impact on lightfastness and test its effect before bulk production.[13] |
| Uneven or Patchy Fading | Poor dye dispersion or leveling during the dyeing process. This leads to uneven dye aggregation on the fiber.[4] | 1. Ensure the use of a high-quality, stable dispersing agent suitable for the dyeing temperature.[9][16]2. Optimize the dyeing process parameters (e.g., pH, temperature ramp rate) to promote even dye uptake.3. Use leveling agents to control the rate of dye absorption.[17] |
Data Presentation
Table 1: Comparison of UV Absorber Types for Polyester Dyeing
| UV Absorber Type | Chemical Class | Typical Application Method | Expected Improvement in Lightfastness (Blue Wool Scale) | Key Considerations |
| TANUVAL® EP 2043 | Proprietary | Exhaust dyeing process[15] | 1-2 grades | Can be added directly to the dyebath. |
| Benzotriazole-based | Benzotriazole | Exhaust dyeing or Padding[4][6] | 1-2 grades | Effective and widely used. An add-on of 0.4-4.0% by weight of fabric is typical.[6] |
| Benzophenone-based | Benzophenone | Exhaust dyeing or Padding[7] | 1-2 grades | Good performance, but effectiveness can vary based on specific dye and substrate. |
| Hindered Amine Light Stabilizers (HALS) | Piperidine derivatives | Padding (Post-treatment)[4] | 1-2 grades | Works by a different mechanism (radical scavenging) than UV absorbers. Can be used in combination. |
Note: Improvement is dependent on the initial fastness, shade depth, and concentration of the UV absorber.
Diagrams
Caption: Photodegradation pathway and protection mechanisms.
Caption: Workflow for lightfastness improvement and testing.
Experimental Protocols
Protocol 1: Application of a Benzotriazole UV Absorber during Exhaust Dyeing
This protocol describes a standard laboratory procedure for applying a UV absorber simultaneously with this compound on a 100% polyester fabric.
-
Materials and Reagents:
-
100% Polyester fabric
-
C.I. This compound
-
Dispersing agent (e.g., anionic polymer type)
-
Acetic acid (to adjust pH)
-
Benzotriazole-based UV absorber dispersion (e.g., 2-(2-hydroxy-5-tert-octylphenyl)-benzotriazole based product)[6]
-
Laboratory high-temperature dyeing apparatus
-
-
Procedure:
-
Prepare the dyebath with a liquor-to-goods ratio of 10:1.
-
Set the pH of the bath to 4.5 - 5.0 using acetic acid.
-
Add the dispersing agent (e.g., 1.0 g/L).
-
Add the pre-dispersed this compound (e.g., 1.0% on weight of fiber, o.w.f.).
-
Add the UV absorber dispersion (e.g., 2.0% o.w.f.).[6]
-
Introduce the polyester fabric into the cold dyebath.
-
Raise the temperature to 130°C at a rate of 2°C/minute.
-
Hold at 130°C for 45-60 minutes.
-
Cool the bath to 70°C.
-
Rinse the fabric thoroughly.
-
Perform reduction clearing (e.g., with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide (B78521) at 70-80°C for 20 minutes) to remove surface dye.[18]
-
Rinse and neutralize with acetic acid, then perform a final rinse.
-
Dry the fabric at a temperature not exceeding 120°C.
-
Protocol 2: AATCC Test Method 16.3 - Colorfastness to Light: Xenon-Arc
This protocol outlines the standardized method for evaluating the lightfastness of the dyed fabric.
-
Apparatus and Materials:
-
Xenon-Arc Lamp Weathering Apparatus conforming to the test method specifications.
-
AATCC Blue Wool Lightfastness Standards (L2-L9).
-
Specimen holders.
-
Grey Scale for Color Change (ISO 105-A02).
-
-
Procedure:
-
Cut a specimen of the dyed fabric to the required size. It is recommended to test both a control sample (dyed without UV absorber) and the treated sample.
-
Mount the specimen in a holder alongside the appropriate Blue Wool standards. The choice of standards (e.g., L4, L5, L6) depends on the expected performance.
-
Place the holders in the Xenon-Arc apparatus.
-
Expose the specimens to the light source under specified conditions of temperature, humidity, and irradiance as defined in AATCC 16.3.
-
Periodically inspect the specimens and the Blue Wool standards. The test is complete when the color of the specimen has changed to a degree corresponding to Grade 4 on the Grey Scale for Color Change, or when a specified amount of radiant energy has been reached.
-
Alternatively, the test can be run until a specific Blue Wool standard shows a color change corresponding to Grade 4 on the Grey Scale.
-
-
Evaluation:
-
Remove the specimens and condition them in the dark at standard textile testing atmosphere for at least 2 hours.
-
Compare the color change of the test specimen with the color change of the Blue Wool standards.
-
The lightfastness rating is the number of the Blue Wool standard that shows a similar amount of fading (color change) as the test specimen. For example, if the specimen shows a similar degree of fading as standard L5, its lightfastness rating is 5.
-
References
- 1. How to improve the light fastness of textiles? [utstesters.com]
- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]
- 3. aatcc.org [aatcc.org]
- 4. autumnchem.com [autumnchem.com]
- 5. Factors Affecting The Light Fastness Of Reactive Dyed Fabrics - Dyestuffs - News - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. EP0774539A2 - UV light absorber composition and method of improving the lightfastness of dyed textiles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. What are the applications of UV absorbers on textiles? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 9. Auxiliaries for dyeing – Textile colouration and finishes [ebooks.inflibnet.ac.in]
- 10. bluelakechem.com [bluelakechem.com]
- 11. researchgate.net [researchgate.net]
- 12. How to improve color fastnessï¼ - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 13. Factors Affecting The Light Fastness of Dyes And Improvement Methods - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 14. danlintex.com [danlintex.com]
- 15. UV-absorber | TANATEX Chemicals [tanatexchemicals.com]
- 16. fineotex.com [fineotex.com]
- 17. texauxchemicals.com [texauxchemicals.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Addressing Aggregation of Disperse Blue 60 in Dye Baths
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the aggregation of Disperse Blue 60 in dye bath experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to aggregation?
This compound (C.I. 61104) is an anthraquinone-based dye known for its brilliant turquoise blue shade and good fastness properties, making it suitable for dyeing polyester (B1180765) and its blends.[1][2] As a disperse dye, it has low water solubility and exists as fine particles in the dye bath.[3] Aggregation occurs when these fine particles clump together to form larger agglomerates, which can lead to various dyeing issues.[3] This is often triggered by factors such as improper temperature, pH, or the presence of electrolytes.
Q2: What are the visible signs of this compound aggregation in my experiment?
Aggregation of this compound can manifest in several ways, including:
-
Color Spots or Specks: The most common sign is the appearance of dark spots or specks on the dyed material. This happens when large dye aggregates are filtered out by the fabric.[3]
-
Uneven Dyeing: Aggregation can lead to variations in shade and uneven color distribution across the material.[4]
-
Dye Filtration: In severe cases, you may observe dye particles settling at the bottom of the dye bath or filtering out on equipment.
-
Changes in Dye Liquor Appearance: The dye liquor may appear duller or less vibrant than expected.
Q3: What are the primary causes of this compound aggregation?
Several factors can contribute to the aggregation of this compound in a dye bath. These can be broadly categorized as issues with the dye dispersion, water quality, and dyeing process parameters.
-
Inadequate Dye Dispersion: The initial dispersion of the dye powder in water is a critical step. If not done correctly, it can lead to the formation of aggregates from the outset.
-
Water Hardness: The presence of metal ions, particularly calcium and magnesium, in the water can cause the dye to precipitate and aggregate.[5]
-
Incorrect pH: this compound is most stable in a weakly acidic medium.[5] A pH outside the optimal range can lead to dye hydrolysis and aggregation.[6]
-
Rapid Temperature Rise: Increasing the dye bath temperature too quickly can "shock" the dispersion, causing the dye particles to agglomerate.[4]
-
Improper Dispersing Agent: The type and concentration of the dispersing agent are crucial for maintaining a stable dye dispersion, especially at high temperatures.[7]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting and resolving issues related to this compound aggregation.
Problem: Color spots and uneven dyeing observed on the fabric.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting this compound aggregation.
Quantitative Data Summary
The following table summarizes key parameters that influence the stability of this compound in a dye bath.
| Parameter | Recommended Range | Potential Issues if Deviated |
| pH | 4.5 - 5.5[5] | Dye hydrolysis, aggregation, and color change can occur outside this range.[6] |
| Dyeing Temperature | 125°C - 135°C (for HTHP)[6] | Lower temperatures result in poor dye uptake; excessively high temperatures can affect dye stability. |
| Temperature Rise Rate | 1 - 2 °C/minute[8] | Rapid heating can lead to thermal shock and aggregation of dye particles.[4] |
| Water Hardness | < 50 ppm (CaCO₃ equivalent) | High hardness can cause precipitation of the dye and dispersing agent.[5] |
| Dispersing Agent | 0.5 - 2.0 g/L (typical) | Insufficient concentration leads to poor dispersion; excess can cause foaming. |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
This protocol describes the correct procedure for preparing a stable stock solution of this compound to minimize initial aggregation.
Materials:
-
This compound powder
-
High-quality dispersing agent (stable at high temperatures)
-
Deionized water
-
Beaker and magnetic stirrer
Methodology:
-
Weighing: Accurately weigh the required amount of this compound powder and dispersing agent. A common starting ratio is 1:1 to 1:2 (dye to dispersant).
-
Pasting: In a clean beaker, add a small amount of room temperature deionized water to the dye and dispersant powder. Stir with a glass rod to form a smooth, lump-free paste.
-
Dilution: While stirring continuously with a magnetic stirrer, slowly add more deionized water (around 40-50°C) to the paste until the desired stock solution volume is reached.
-
Stirring: Continue stirring the solution for 15-20 minutes to ensure complete dispersion. The solution should appear uniform and free of visible particles.
Protocol 2: Filter Test for Assessing Dispersion Stability
This test is used to evaluate the stability of the this compound dispersion, particularly its stability at high temperatures.[7][9][10]
Materials:
-
Prepared this compound dye liquor (e.g., 10 g/L)
-
Büchner funnel and filter flask
-
Whatman No. 2 filter paper
-
High-temperature dyeing apparatus
-
Stopwatch
Methodology:
-
Initial Filtration:
-
Take 500 mL of the freshly prepared dye liquor.
-
Place a Whatman No. 2 filter paper in the Büchner funnel and wet it with deionized water.
-
Apply vacuum and pour the dye liquor into the funnel.
-
Start the stopwatch and record the time it takes for the entire volume to pass through the filter.
-
Visually inspect the filter paper for any dye residue.
-
-
High-Temperature Stability Test:
-
Filtration of Heat-Treated Sample:
-
Filter the heat-treated dye liquor through a fresh, wetted filter paper using the same setup as in step 1.
-
Record the filtration time and visually inspect the filter paper for residue.
-
Interpretation:
A stable dispersion will have a short filtration time and minimal to no residue on the filter paper, both before and after the high-temperature treatment. An increase in filtration time and the presence of visible dye spots on the filter paper after heating indicate poor thermal stability and a tendency for aggregation.
Protocol 3: UV-Vis Spectrophotometry for Quantifying Aggregation
This method can be used to quantitatively assess the degree of aggregation of this compound in solution by observing changes in its absorption spectrum.[11][12]
Materials:
-
This compound
-
Suitable organic solvent (e.g., acetone (B3395972) or dimethylformamide)
-
Deionized water
-
UV-Vis spectrophotometer and quartz cuvettes
Methodology:
-
Prepare a Concentrated Stock Solution: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a suitable organic solvent. Then, dilute with deionized water to a known volume. This ensures the dye is initially in a monomeric state.
-
Prepare a Series of Dilutions: Create a series of dilutions of the stock solution in deionized water.
-
Induce Aggregation (Optional): To study the effect of specific parameters, you can add varying concentrations of an electrolyte (e.g., NaCl) or adjust the pH of the diluted solutions.
-
Measure Absorbance Spectra:
-
Allow the spectrophotometer to warm up for at least 30 minutes.
-
Set the wavelength range to scan from approximately 400 nm to 800 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
Blank the instrument with deionized water (or the corresponding solution without the dye).
-
Measure the absorbance spectrum of each dilution.
-
Interpretation:
Monomeric this compound will have a characteristic absorption spectrum. As aggregation occurs, you may observe a decrease in the intensity of the main absorption peak and the appearance of new peaks or shoulders at different wavelengths. A blue-shift (to shorter wavelengths) indicates the formation of H-aggregates, while a red-shift (to longer wavelengths) suggests J-aggregates.[11][12] By comparing the spectra under different conditions, you can determine the extent of aggregation.
Signaling Pathways and Logical Relationships
Factors Influencing this compound Aggregation
The following diagram illustrates the key factors that can lead to the aggregation of this compound in a dye bath.
Caption: Key factors and mechanisms leading to the aggregation of this compound.
References
- 1. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. researchgate.net [researchgate.net]
- 4. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 5. Dyeing properties of disperse dyes - PH sensitivity - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 6. skygroupchem.com [skygroupchem.com]
- 7. 5 important performance and test methods of disperse dyes part 3 - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
- 8. aatcc.org [aatcc.org]
- 9. Test of dispersion stability of disperse dyes - Knowledge [colorfuldyes.com]
- 10. Methods for Testing The Quality of Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 11. Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. primescholars.com [primescholars.com]
Technical Support Center: Optimizing pH for Disperse Blue 60 in Polyester Dyeing
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for using Disperse Blue 60 in polyester (B1180765) dyeing applications. The following troubleshooting guides and FAQs address specific issues related to pH optimization and control.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dyeing polyester with this compound?
A1: The optimal pH range for dyeing polyester with most disperse dyes, including this compound, is weakly acidic, typically between 4.5 and 5.5 .[1][2][3] This range ensures the stability of the dye, promotes satisfactory dye exhaustion, and prevents the degradation of the polyester fiber at high temperatures.[1][2]
Q2: Why is maintaining a weakly acidic pH crucial for this process?
A2: A controlled acidic pH is critical for two main reasons:
-
Dye Stability: Many disperse dyes, particularly certain blue and red anthraquinone (B42736) or azo-based structures, are susceptible to hydrolysis under alkaline (pH > 6) or neutral conditions, especially at the high temperatures (130-135°C) required for polyester dyeing.[4][5] This chemical breakdown can cause irreversible changes in the dye's chromophore, leading to shade changes and reduced color depth.[4]
-
Fiber Integrity: High-temperature dyeing in an alkaline medium can cause hydrolysis of the ester linkages in the polyester fiber, potentially compromising its strength and integrity.[2]
Q3: What are the consequences of the dyebath pH being too high (alkaline)?
A3: An alkaline pH (> 7.0) during high-temperature dyeing can lead to several problems:
-
Shade Inconsistency and Poor Reproducibility: Dye hydrolysis will result in lighter, duller shades and make batch-to-batch color matching difficult.[4]
-
Poor Color Fastness: The hydrolyzed form of the dye may have a lower affinity for the polyester fiber, leading to reduced wash and sublimation fastness.[1]
-
Duller and Greener Appearance: Some azo-based blue dyes can cleave at the azo group under high pH conditions, resulting in a distinct color shift.
Q4: Can the pH be too low? What happens in a highly acidic environment?
A4: Yes, a pH that is too acidic (e.g., below 4.0) can also be problematic. While polyester fibers are generally resistant to dilute acids, a highly acidic environment can lead to the precipitation of the dispersed dye particles, reducing the amount of dye available for absorption and potentially causing spotting or uneven dyeing.[6]
Q5: How can I ensure a stable pH throughout the dyeing cycle?
A5: To maintain a stable pH, it is recommended to use a buffer system rather than just an acid. A common and effective method is to use an acetic acid/sodium acetate (B1210297) buffer.[2] Acetic acid is frequently used to adjust the pH initially. It is crucial to measure the pH of the dyebath after all chemicals and auxiliaries have been added but before raising the temperature, as some additives can alter the initial pH.
Troubleshooting Guide
| Issue | Potential Cause Related to pH | Recommended Solution |
| Uneven Dyeing or Shade Variation | Incorrect or fluctuating pH in the dyebath. | Ensure the pH is stable and within the 4.5-5.5 range before starting the heating ramp. Use a buffer system (e.g., acetic acid/acetate) for better control.[2] |
| Poor Color Fastness (Wash, Rub, Sublimation) | Dye hydrolysis due to a high pH (>6.0) during dyeing. | Strictly maintain the dyebath pH between 4.5 and 5.5. Perform an effective reduction clearing process after dyeing to remove any unstable, hydrolyzed dye from the fiber surface.[2] |
| Dull, Weak, or Off-Shade Color | The pH was too high, causing dye degradation. Some blue dyes are particularly sensitive to this.[7] | Verify that the pH was not only correct at the start but remained stable. Alkaline-releasing agents in auxiliaries or residual alkali on the fabric can cause a pH shift during heating.[4] |
| Inconsistent Results (Poor Reproducibility) | The pH is not being consistently controlled between experiments or batches. | Standardize the pH measurement and adjustment protocol. Always use calibrated equipment and the same buffering agents for each run.[4] |
Quantitative Data: Effect of pH on Dyeing Performance
Direct quantitative data for this compound across a wide pH range is limited in publicly available literature. However, the general effects are well-documented. The table below summarizes the expected outcomes based on established principles for disperse dyeing of polyester.
| pH Range | Expected Relative Color Strength | Dye Stability & Shade | Key Considerations |
| < 4.0 | Sub-optimal | Stable, but potential for precipitation | Risk of dye aggregation and uneven application. |
| 4.5 - 5.5 | 100% (Optimal) | Excellent stability, bright & true shade | Recommended range for optimal exhaustion and fastness properties. [1][2] |
| 6.0 - 7.0 | Decreasing | Moderate stability, potential for dulling | Increased risk of hydrolysis, especially as temperature exceeds 120°C.[4] |
| > 7.0 | Significantly Reduced | Poor stability, significant shade change | High probability of dye degradation, leading to poor color yield and fastness.[4][5] |
Note: A study comparing different acids found that using oxalic acid to achieve the target pH for a generic Disperse Blue resulted in a relative color strength of 99.44% compared to 100% for acetic acid, indicating other weak organic acids can be suitable alternatives.[3]
Experimental Protocol: Determining Optimal pH for this compound
This protocol describes a high-temperature exhaust dyeing method to determine the optimal dyebath pH for this compound on 100% polyester fabric.
1. Materials and Equipment:
-
100% Polyester fabric, scoured and pre-treated.
-
C.I. This compound.
-
High-temperature laboratory dyeing apparatus (e.g., beaker dyer).
-
Dispersing agent (anionic).
-
Acetic acid (glacial) and Sodium Acetate (for buffer).
-
Sodium Hydroxide and Sodium Hydrosulfite (for reduction clearing).
-
Calibrated pH meter.
-
Spectrophotometer for color measurement (K/S values).
2. Procedure:
-
Fabric Preparation: Scour the polyester fabric with a 1 g/L non-ionic detergent and 1 g/L soda ash solution at 80°C for 30 minutes to remove impurities. Rinse thoroughly until neutral and dry.[2]
-
Dye Bath Preparation:
-
Prepare a series of dye baths (minimum of 5), each with a liquor ratio of 10:1.
-
To each bath, add a dispersing/leveling agent (e.g., 1 g/L).[2]
-
Prepare a stock dispersion of this compound (e.g., 2% on weight of fabric) by pasting the dye with an equal amount of dispersing agent and a small amount of warm water before diluting.
-
Add the dye dispersion to each bath.
-
-
pH Adjustment:
-
Adjust the pH of each dye bath to a different value using an acetic acid/acetate buffer system. Suggested pH points: 4.0, 4.5, 5.0, 5.5, 6.0, and 7.0.
-
Allow the baths to circulate for 10 minutes at 50°C to ensure equilibrium.
-
-
Dyeing Cycle:
-
Reduction Clearing:
-
Final Rinsing and Neutralization:
-
Rinse the samples thoroughly with hot water, then cold water.
-
Neutralize in a fresh bath with 0.5 g/L acetic acid at 50°C for 10 minutes.[2]
-
Rinse and air dry.
-
-
Analysis:
-
Measure the color strength (K/S value) of each sample using a spectrophotometer.
-
Perform standard colorfastness tests (e.g., to washing, rubbing, and sublimation) on each sample.
-
Plot the K/S values against pH to visually determine the optimal range.
-
Visualizations
The following diagrams illustrate key relationships and workflows for optimizing pH in the dyeing process.
Caption: Relationship between process inputs and dyeing outcome, highlighting the centrality of pH control.
References
- 1. textilelearner.net [textilelearner.net]
- 2. benchchem.com [benchchem.com]
- 3. Pollution hazards in polyester dyeing and role of acid in monitoring [cwejournal.org]
- 4. skygroupchem.com [skygroupchem.com]
- 5. researchgate.net [researchgate.net]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. What Should I Do If The Dyeing Depth of Polyester And Its Blends Cannot Reach The Required Level, And The Imitation Color Proofing Cannot Match The Customer’s Sample? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 8. admin.umt.edu.pk [admin.umt.edu.pk]
Solutions for poor wash fastness of Disperse Blue 60
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor wash fastness of Disperse Blue 60. The information is tailored for researchers, scientists, and drug development professionals utilizing this dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical wash fastness properties?
This compound (C.I. 61104) is a synthetic dye with an anthraquinone (B42736) molecular structure, commonly used for dyeing hydrophobic fibers like polyester (B1180765).[1][2] It is known for producing a vibrant greenish-blue or turquoise shade.[1][3] When applied correctly, this compound generally exhibits good fastness properties.[1] Published data often indicates a wash fastness rating of 4-5 for both color change and staining on the standard grey scale, signifying good to excellent resistance to laundering.[3] The dye is suitable for high-temperature dyeing methods, which are necessary for it to penetrate polyester fibers effectively.[4]
Q2: If this compound has good inherent fastness, why am I experiencing poor wash test results?
Poor wash fastness with disperse dyes, including this compound, is almost always a result of an incomplete or improper dyeing and clearing process rather than a fault of the dye molecule itself.[5][6] The primary cause is the presence of unfixed dye particles remaining on the fiber surface after dyeing.[6][7][8][9] These loose dye particles were not able to diffuse into and become trapped within the amorphous regions of the polyester fiber and are easily washed off, leading to color loss and staining of adjacent fabrics.[5]
Key factors that contribute to this issue include:
-
Inadequate Dyeing Parameters: Insufficient temperature, time, or incorrect pH during the dyeing cycle can prevent the dye from fully penetrating the fiber.[5][10]
-
Improper After-treatment: The most common reason is an inadequate or completely omitted post-dyeing "reduction clearing" process, which is designed specifically to remove this surface dye.[5][9]
-
Thermal Migration: High-temperature finishing processes, such as heat-setting, applied after dyeing can cause dye molecules to migrate from the interior of the fiber back to the surface.[9][11]
Q3: What is "reduction clearing" and why is it essential for improving the wash fastness of this compound?
Reduction clearing is a critical post-dyeing chemical wash-off treatment used to remove unfixed disperse dye from the surface of polyester fibers.[7][8][12] The process involves treating the dyed fabric in a bath containing a reducing agent, typically sodium hydrosulfite (also called sodium dithionite), and an alkali like caustic soda.[8][13][14] This chemical treatment degrades the unfixed dye molecules on the surface, converting them into a form that has very low affinity for the polyester and is more easily washed away.[14] This leaves only the dye that has successfully penetrated and is physically trapped within the fiber structure.[14] For medium to dark shades, a thorough reduction clearing is the single most effective method for achieving high wash fastness and preventing color bleeding.[8][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem Encountered | Primary Cause(s) | Recommended Solution(s) |
| Significant color bleeding in the wash liquor and heavy staining on the adjacent multifiber fabric (especially polyester and acetate (B1210297) strips) during a wash fastness test. | Incomplete removal of unfixed surface dye. This is the most common cause of poor wash fastness.[6][9] | Implement or optimize a reduction clearing step. This process is crucial for stripping loose dye from the fiber surface. For very deep shades, a second clearing cycle may be required.[9][14] (See Experimental Protocol 1 ) |
| Poor wash fastness is observed only after a high-temperature finishing process (e.g., heat setting > 150°C). | Thermal migration of the dye. The high heat provides enough energy for some dye molecules to migrate from the core of the fiber back to the surface, where they become susceptible to being washed off.[9][11][15] | Select disperse dyes with higher sublimation fastness. Dyes with larger molecular sizes are less prone to migration.[11] If possible, lower the temperature and duration of the heat-setting process. Perform the reduction clearing after heat-setting if the process allows.[16] |
| Dyeing appears uneven, speckled, or lighter than expected, accompanied by poor fastness. | 1. Improper dyeing conditions. The dyebath temperature may not have reached the required ~130°C for polyester, or the holding time was too short.[5][10] 2. Incorrect pH. The optimal pH for dyeing polyester with disperse dyes is weakly acidic (pH 4.5-5.5).[10] 3. Dye agglomeration. The dye was not properly dispersed in the bath.[9][17] | 1. Optimize the dyeing protocol. Ensure the dyeing temperature is maintained at 130°C for 30-60 minutes to allow for full dye penetration.[5][10] 2. Control the dyebath pH. Use an acetic acid/sodium acetate buffer system to maintain a pH of 4.5-5.5.[10] 3. Ensure proper dispersion. Use an effective dispersing agent and ensure the dye is pre-dispersed in warm water before adding to the main dyebath.[10][18] |
| A white, powdery deposit is visible on the fabric surface, and fastness is poor. | Polyester Oligomers. During high-temperature dyeing, low-molecular-weight polyester chains (oligomers) can migrate to the fiber surface, trapping unfixed dye and hindering its removal.[9] | Use an oligomer-control agent in the dyebath. Ensure the reduction clearing is performed at a sufficiently high temperature (70-80°C), as this helps in removing both oligomers and surface dye.[9] |
Data Presentation: Impact of Post-Treatment on Wash Fastness
The following table summarizes the expected impact of different after-treatment processes on the wash fastness of polyester dyed with this compound. Ratings are based on the standard 1-5 grey scale, where 5 indicates negligible or no change/staining (best) and 1 indicates severe change/staining (worst).
| Post-Dyeing Treatment | Color Change (Specimen) | Staining on Cotton | Staining on Polyester | Comments |
| None (Rinse Only) | 3-4 | 2 | 2-3 | Unacceptable for most applications. Significant surface dye remains, leading to heavy staining. |
| Hot Wash (Soaping) | 4 | 3 | 3 | Some improvement, but insufficient for removing all unfixed dye, especially in medium-to-dark shades. |
| Alkaline Reduction Clearing | 4-5 | 4-5 | 4-5 | Highly effective. This is the recommended standard procedure for achieving good wash fastness.[5][12] |
| Reduction Clearing + Fixing Agent | 4-5 | 5 | 5 | Provides a marginal to moderate improvement over reduction clearing alone, especially for wet rubbing fastness.[19][20] May slightly alter the fabric's feel.[5] |
Data is illustrative and based on typical outcomes described in the technical literature.
Experimental Protocols
Protocol 1: Standard Alkaline Reduction Clearing
This protocol is essential for removing unfixed this compound from the surface of polyester fabric and is the most critical step for improving wash fastness.[10][14]
-
Preparation: After the high-temperature dyeing cycle, cool the dyebath to 70-80°C and drain. Rinse the fabric thoroughly with warm water to remove residual dyeing auxiliaries.[10]
-
Clearing Bath Preparation: Prepare a fresh bath with a liquor-to-goods ratio of 10:1 to 20:1.
-
Caustic Soda (Sodium Hydroxide): 2 g/L
-
Sodium Hydrosulfite (Sodium Dithionite): 2 g/L
-
-
Treatment:
-
Rinsing and Neutralization:
-
Drain the reduction clearing bath.
-
Rinse the fabric thoroughly with hot water (~70°C) for 10 minutes.
-
Perform a cold water rinse.
-
Neutralize the fabric in a bath containing 1 g/L of acetic acid at 40°C for 5-10 minutes to remove any residual alkali.
-
Perform a final cold water rinse until the water runs clear.[21]
-
-
Drying: Squeeze or centrifuge the excess water from the fabric and dry it in an oven or in the air at a temperature not exceeding 60°C.[22]
Protocol 2: Wash Fastness Testing (ISO 105-C06)
This protocol provides a condensed overview of the ISO 105-C06 standard test method, which is used to determine the resistance of a textile's color to laundering.[22][23]
-
Specimen Preparation:
-
Test Procedure:
-
Place the composite specimen into a stainless steel container of a wash fastness tester (e.g., a Launder-Ometer).[22][24]
-
Add the specified number of stainless steel balls (typically 10) to provide mechanical action.[22]
-
Prepare the wash solution. For the 'A1S' test (a common variant), this is 4 g/L of a standard ECE phosphate-based reference detergent in grade 3 water.[22]
-
Add 150 mL of the wash solution to the container.
-
Seal the container and place it in the machine. Agitate at 40°C for 30 minutes.[22]
-
-
Rinsing and Drying:
-
Evaluation:
-
After drying, assess the results using standard grey scales in a controlled lighting cabinet.
-
Assess Color Change: Compare the treated dyed specimen with an original, untreated sample using the Grey Scale for Assessing Change in Colour (ISO 105-A02).[22]
-
Assess Staining: Compare the stained stripes of the multifiber fabric with an unstained piece of the same fabric using the Grey Scale for Assessing Staining (ISO 105-A03).[22]
-
Visualizations
Troubleshooting Workflow for Poor Wash Fastness
A logical workflow to diagnose and solve common causes of poor wash fastness.
Mechanism of Action: Alkaline Reduction Clearing
Removal of unfixed surface dye via reduction clearing for improved fastness.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 4. Disperse Blue 60 [chembk.com]
- 5. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 6. Why is the fastness of disperse dyeing poor? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 7. ijarbs.com [ijarbs.com]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pacifictexchem.in [pacifictexchem.in]
- 13. Reduction Clearing agent | Dyeing | NICCA Textile Chemicals [nctexchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Key Technologies and Measures to Improve Dyeing Fastness of Printed and Dyed Fabrics - Knowledge [dyestuffscn.com]
- 16. How to Improve the Color Fastness of Polyester Dyeing! | New Swell [swell-industry.com]
- 17. chiuvention.com [chiuvention.com]
- 18. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 19. bluelakechem.com [bluelakechem.com]
- 20. autumnchem.com [autumnchem.com]
- 21. US4286961A - Reduction clearing of disperse dyes - Google Patents [patents.google.com]
- 22. ISO 105-C06: Assessing textile colorfastness to laundering | Textile Trade Buddy - News and Articles [textiletradebuddy.com]
- 23. ISO 105 C06 Washing Fastness Tester Guide [gester-instruments.com]
- 24. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
Technical Support Center: Degradation of Disperse Blue 60 using Advanced Oxidation Processes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of Disperse Blue 60 using advanced oxidation processes (AOPs).
Troubleshooting Guides
This section addresses common issues encountered during the experimental process for various AOPs.
Fenton and Photo-Fenton Processes
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency | Suboptimal pH: The Fenton reaction is highly pH-dependent, with an optimal range typically between 2.5 and 3.5 for disperse dyes.[1] At higher pH, iron precipitates as hydroxide, reducing catalyst availability. | - Adjust the initial pH of the solution to the optimal range using dilute H₂SO₄ or HCl. - Monitor the pH throughout the experiment, as it may change, and adjust as necessary. |
| Incorrect H₂O₂/Fe²⁺ ratio: An excess or deficit of either reagent can inhibit the reaction. Excess H₂O₂ can scavenge hydroxyl radicals, while excess Fe²⁺ can also react with the radicals.[1] | - Optimize the molar ratio of H₂O₂ to Fe²⁺. Start with a literature-recommended ratio for similar dyes and perform a series of experiments with varying ratios to find the optimum for this compound. | |
| Insufficient light source (Photo-Fenton): The light source may not have the appropriate wavelength or intensity to efficiently photoreduce Fe³⁺ to Fe²⁺. | - Ensure the lamp (e.g., UV or visible light) has the correct spectral output for the photo-Fenton process. - Check the light intensity and consider moving the source closer to the reactor or using a more powerful lamp. | |
| Reaction stops prematurely | Depletion of H₂O₂ or Fe²⁺: The reagents are consumed during the reaction. | - Add H₂O₂ and Fe²⁺ in a stepwise manner rather than all at once to maintain a steady concentration of hydroxyl radicals. |
| Formation of a precipitate | High pH: As mentioned, iron hydroxides precipitate at a pH above 4. | - Maintain the pH in the acidic range (2.5-3.5). |
| High initial dye concentration: Some dyes can form insoluble complexes with iron ions. | - Consider reducing the initial concentration of this compound. |
Photocatalytic Degradation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low degradation efficiency | Suboptimal catalyst loading: Too little catalyst provides insufficient active sites, while too much can lead to light scattering and reduced light penetration. | - Perform experiments with varying catalyst (e.g., TiO₂, ZnO) concentrations to determine the optimal loading for your reactor setup. |
| Incorrect pH: The surface charge of the photocatalyst and the dye molecule are pH-dependent, affecting adsorption and reaction efficiency. | - Investigate the effect of initial pH on the degradation rate of this compound to find the optimal condition. | |
| Catalyst deactivation: The catalyst surface can be fouled by dye molecules or degradation byproducts, blocking active sites. | - Wash the catalyst with distilled water or a suitable solvent after each use. - Consider thermal regeneration (calcination) of the catalyst if washing is insufficient. | |
| Insufficient light intensity or inappropriate wavelength: The light source must provide photons with energy equal to or greater than the bandgap of the photocatalyst. | - Ensure your light source (e.g., UV-A for TiO₂) is appropriate for the chosen photocatalyst. - Increase the light intensity or use a more powerful lamp if the reaction is photon-limited. | |
| Poor catalyst recovery | Small particle size: Nanoparticulate catalysts can be difficult to separate from the solution after treatment. | - Consider using immobilized catalysts on a support material. - Optimize centrifugation or filtration methods for catalyst recovery. |
Ozonation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete decolorization | Insufficient ozone dosage: The amount of ozone supplied may not be enough to degrade the dye molecules completely. | - Increase the ozone flow rate or the concentration of ozone in the feed gas. |
| Suboptimal pH: The decomposition of ozone into highly reactive hydroxyl radicals is favored at alkaline pH. For this compound, high color removal has been observed at alkaline pH.[2] | - Adjust the initial pH of the solution to the alkaline range (e.g., pH 9-11) to promote the indirect oxidation pathway. | |
| Mass transfer limitations: Inefficient contact between ozone gas and the dye solution can limit the reaction rate. | - Improve the gas dispersion in the reactor by using a finer bubble diffuser or increasing the stirring speed. | |
| Low COD removal despite high color removal | Formation of stable intermediates: Ozonation can break the chromophore of the dye, leading to decolorization, but the resulting organic intermediates may be resistant to further oxidation by ozone alone. | - Increase the ozonation time or ozone dosage. - Combine ozonation with other AOPs, such as UV irradiation (O₃/UV) or hydrogen peroxide (peroxone process), to enhance the mineralization of intermediates. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the degradation of this compound by AOPs?
A1: Advanced Oxidation Processes generate highly reactive hydroxyl radicals (•OH) that are non-selective and can attack the organic structure of this compound. The degradation process typically involves the breakdown of the complex anthraquinone (B42736) structure into smaller, less colored, and often less toxic organic molecules, and ideally, complete mineralization to CO₂, H₂O, and inorganic ions.
Q2: How do I choose the most suitable AOP for degrading this compound?
A2: The choice of AOP depends on several factors, including the initial dye concentration, the desired level of treatment (decolorization vs. mineralization), the chemical matrix of the wastewater, and economic considerations. Fenton and photo-Fenton processes are effective and relatively low-cost but require acidic conditions and produce iron sludge. Photocatalysis can utilize solar energy but may have issues with catalyst recovery. Ozonation is very effective for color removal but may have high operational costs and lower efficiency for complete mineralization.[3]
Q3: Why is the pH of the solution so important in most AOPs?
A3: The pH of the solution can influence the generation of hydroxyl radicals, the surface charge of catalysts and dye molecules, and the stability of the oxidant. For instance, the Fenton process is most effective in acidic conditions (pH 2.5-3.5), while ozonation's indirect reaction pathway is favored at alkaline pH.[1]
Q4: My photocatalyst's efficiency decreases after several uses. What can I do?
A4: This is likely due to catalyst deactivation caused by the fouling of its surface with dye molecules or byproducts. You can try regenerating the catalyst by washing it with distilled water or a suitable solvent. In some cases, thermal treatment (calcination) can restore the catalyst's activity. To minimize deactivation, ensure optimal experimental conditions to prevent the accumulation of inhibitory species on the catalyst surface.
Q5: I have achieved good color removal with ozonation, but the Chemical Oxygen Demand (COD) remains high. Why?
A5: Ozonation is very effective at breaking the chromophoric bonds in dye molecules, which results in rapid decolorization. However, this process may not completely mineralize the dye into CO₂ and H₂O. Instead, it can produce smaller organic intermediates that still contribute to the COD. To achieve higher COD removal, you may need to increase the ozonation time, increase the ozone dosage, or combine ozonation with another AOP like UV or H₂O₂ to enhance the degradation of these intermediates.
Data Presentation
Table 1: Comparative Performance of AOPs for the Degradation of Disperse Dyes
| AOP | Target Pollutant | Color Removal Efficiency (%) | COD Removal Efficiency (%) | Key Operating Conditions |
| Fenton | Disperse Dyes | ~100 | >85 | pH 3, [H₂O₂] = 600 mg/dm³, [Fe²⁺] = 550 mg/dm³ |
| Fenton | Disperse Blue 79 | 85 | 75 | pH 3, [H₂O₂] = 150 mg/L, [Fe²⁺] = 20 mg/L, 60 min[1][4] |
| Ozonation | This compound | up to 100 | up to 68 | Alkaline pH[2] |
| Ozonation | Disperse Dyes | up to 90 | ~10 | Ozone dose = 0.5 g/dm³ |
| Photocatalysis (ZnO/Mn) | Disperse Blue 79:1 | 98 | - | pH 8.5, 0.05 g catalyst/100 mL, 3x10⁻⁵ M dye, 60 min[5] |
| Photocatalysis (SrCrO₄) | Disperse Blue 94 | - | - | pH 7.0, 0.25g catalyst/100mL, 3 X 10⁻⁵M dye[6] |
Note: Data for Disperse Blue 79 and other disperse dyes are included as representative examples due to the limited availability of specific data for this compound.
Experimental Protocols
Protocol 1: Fenton Degradation of this compound
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.
-
pH Adjustment: In a beaker, take a specific volume of the dye solution and adjust the initial pH to 3.0 using dilute H₂SO₄ or NaOH.
-
Initiation of Reaction: While stirring the solution with a magnetic stirrer, add a predetermined amount of FeSO₄·7H₂O (catalyst). Once the catalyst is dissolved, add the required amount of H₂O₂ (30% w/w) to initiate the Fenton reaction.
-
Reaction Monitoring: At regular time intervals, withdraw samples from the reactor. Quench the reaction in the samples immediately by adding a strong base (e.g., NaOH) to raise the pH and precipitate the iron.
-
Analysis: Centrifuge or filter the quenched samples to remove any precipitate. Analyze the supernatant for the remaining concentration of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength. Measure the COD of the initial and final samples to determine the extent of mineralization.
Protocol 2: Photocatalytic Degradation of this compound
-
Catalyst Suspension: Disperse a known amount of the photocatalyst (e.g., TiO₂) in a specific volume of the this compound solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to allow the dye to adsorb onto the catalyst surface and reach equilibrium.
-
Photoreaction: Irradiate the suspension with a suitable light source (e.g., a UV lamp) under continuous stirring.
-
Sampling and Analysis: At regular time intervals, withdraw samples from the reactor. Centrifuge or filter the samples to remove the catalyst particles. Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.
Protocol 3: Ozonation of this compound
-
Solution Preparation: Prepare a solution of this compound at the desired concentration in a bubble column reactor.
-
pH Adjustment: Adjust the initial pH of the solution to the desired value (e.g., alkaline pH for enhanced indirect oxidation).
-
Ozonation: Bubble ozone gas through the solution at a constant flow rate.
-
Sampling and Analysis: Withdraw samples at regular intervals and immediately quench any residual ozone (e.g., by adding sodium thiosulfate). Analyze the samples for color removal (UV-Vis spectrophotometry) and COD to assess the degradation and mineralization efficiency.
Visualizations
References
Minimizing dye migration of Disperse Blue 60 during fixation
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help researchers and scientists minimize dye migration of Disperse Blue 60 during the fixation process, ensuring optimal dyeing and printing outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the fixation of this compound.
Q1: Why is my printed fabric showing uneven color or blotches after thermosol fixation?
A: Uneven color, or "barriness," is a common defect that can arise from several factors during the continuous dyeing process. The primary cause is often uncontrolled dye migration during the intermediate drying stage, before the high-temperature fixation occurs.
-
Causes:
-
Irregular Water Evaporation: When the fabric is dried, water evaporates from the surface. If this process is uneven, water from wetter areas will move to drier areas, carrying dye particles with it. This redistribution of dye leads to a non-uniform appearance.[1]
-
Improper Padding: If the initial application of the dye liquor (padding) is not uniform, it will result in an uneven final shade.
-
Dye Agglomeration: Disperse dyes can sometimes agglomerate or form larger particles in the dye bath, leading to color spots and unevenness.[2]
-
Incorrect Temperature Ramp-up: A rapid or inconsistent rise in temperature during the dyeing process can cause the dye to rush onto the fiber surface, resulting in poor leveling.
-
-
Solutions:
-
Use an Anti-Migration Agent: Incorporating an anti-migration agent into your padding liquor is the most effective way to combat dye migration.[3][4] These agents work by increasing the viscosity of the dye liquor, promoting controlled flocculation of dye particles, or forming a film on the fabric surface to prevent dye movement during drying.[1]
-
Optimize Drying: Using an infrared (IR) pre-drying method is ideal as it evaporates water from the fabric in vapor form, which helps to eliminate the migration of dye particles.[5][6][7] Ensure the drying process is as uniform as possible across the fabric width.
-
Control pH: Maintain the pH of the padding liquor in the weakly acidic range of 4.5 to 5.5 using a buffer like acetic acid.[7][8] Disperse dyes are most stable in this range, which helps prevent hydrolysis and ensures consistent dye uptake.[9]
-
Ensure Proper Dispersion: Use a high-quality dispersing agent to keep the dye particles finely and evenly distributed in the paste.[10]
-
Q2: The edges of my print are bleeding or lack sharpness. How can I prevent this?
A: Color bleeding or poor print definition is typically caused by low viscosity of the printing paste or excessive moisture, allowing the dye to spread beyond the intended design boundaries.
-
Causes:
-
Low Paste Viscosity: If the printing paste is too thin, it will flow uncontrollably on the fabric surface.
-
Inappropriate Thickener: The type and concentration of the thickener used are critical. Some thickeners may not be compatible with disperse dyes or may break down under shear stress.
-
Excessive Padding Pressure: Too much pressure during application can force the paste to spread.
-
-
Solutions:
-
Select the Right Thickener: Use a thickener specifically designed for disperse dye printing on synthetic fibers.[11] Synthetic thickeners often provide excellent viscosity control and shear-thinning properties, which allow the paste to flow during application but recover viscosity immediately after to prevent spreading.[11]
-
Adjust Thickener Concentration: Increase the concentration of the thickener in your print paste to achieve the desired viscosity. The paste should be thick enough to hold its shape but still allow for proper penetration into the fabric.[10]
-
Incorporate an Anti-Migration Agent: Even in printing, an anti-migration agent can help by forming a film that limits the lateral movement of dye particles.[1]
-
Q3: The final color fastness (wash, rub) of my fabric is poor after fixation. What went wrong?
A: Poor color fastness is almost always due to the presence of unfixed dye on the fiber surface.[12] During high-temperature fixation, some dye molecules migrate from the inside of the fiber back to the surface (a phenomenon known as "thermal migration"), while others may not have been properly fixed in the first place.[13][14][15]
-
Causes:
-
Incomplete Fixation: The thermosol temperature or time may have been insufficient for the complete diffusion and fixation of this compound into the polyester (B1180765) fibers.
-
Surface Dye Residue: Unfixed dye particles remaining on the fabric surface after fixation will easily rub off or wash out.
-
Thermal Migration: Residual auxiliaries (like softeners or spinning oils) on the fabric can act as a solvent phase, drawing fixed dye out of the fiber and onto the surface during heat treatments.[13][14]
-
-
Solutions:
-
Optimize Fixation Conditions: Ensure the thermosol fixation is carried out at the correct temperature (typically 190-220°C) and for the appropriate duration (60-120 seconds).[3]
-
Perform Reduction Clearing: This is a critical post-treatment step to remove any unfixed surface dye.[16] The process uses a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) to strip surface dyes, significantly improving wash and rub fastness.[12][17]
-
Thorough Pre-treatment: Ensure the fabric is thoroughly scoured before dyeing to remove all oils, lubricants, and sizing agents that could contribute to thermal migration.[14]
-
Select Auxiliaries Carefully: When using post-treatment finishing agents like softeners, choose products that are known not to cause thermal migration.[18]
-
Frequently Asked Questions (FAQs)
Q1: What is dye migration and why is it a problem for this compound?
Dye migration is the movement of dye particles, either within the dye liquor on the fabric before fixation or from within the fiber to its surface after fixation.[1][15] Before fixation, migration occurs during drying as water moves through the fabric's capillaries, carrying dye particles with it, leading to uneven color.[1] After fixation, it is referred to as "thermal migration," where heat treatments (like final drying or heat-setting) cause dye molecules to move from the fiber's interior to its surface, resulting in poor rub fastness and potential color changes.[13][19] this compound, like other disperse dyes, is susceptible to this phenomenon, especially during the continuous thermosol process.
Q2: What is the function of an anti-migration agent?
An anti-migration agent is a chemical auxiliary added to the dye padding liquor to prevent the movement of dye particles during the intermediate drying stage of continuous dyeing processes.[4] Its mechanisms include:
-
Increasing Liquor Viscosity: Making the dye liquor thicker, which physically hinders the movement of dye particles.[1]
-
Controlled Aggregation: Causing dye particles to form loose aggregates that are too large to move easily through the fabric's capillary network.[1]
-
Film Formation: Forming a thin, flexible film on the fabric surface as it dries, which locks the dye particles in place until fixation.[1]
Q3: What type of thickener is best for printing with this compound?
For printing with disperse dyes on polyester, synthetic thickeners are often preferred.[20] These are typically high-molecular-weight acrylic-based polymers. They offer several advantages over natural thickeners (like starches or gums):
-
Excellent Viscosity Control: They provide stable and reproducible viscosity.[11]
-
Shear-Thinning Properties: The paste becomes less viscous under the pressure of the squeegee for easy application, then immediately thickens to prevent spreading.[11]
-
Good Wash-out: They are typically easier to remove from the fabric after fixation.
-
High Purity and Stability: They are not prone to microbial degradation and are chemically stable in the print paste.[21]
Q4: What is the optimal pH for the fixation of this compound?
The optimal pH for a disperse dye bath is in the weakly acidic range, typically between 4.5 and 5.5.[7] this compound is unstable in alkaline conditions, especially at high temperatures, which can lead to hydrolysis of the dye molecule, resulting in color changes and lower color yield.[9] Maintaining an acidic pH with a buffer like acetic acid is crucial for dye stability and reproducibility.[8]
Q5: What is the Thermosol process and why is it used for this compound?
The Thermosol process is a continuous dyeing method where a fabric padded with a disperse dye dispersion is treated with dry heat at high temperatures (190–220 °C) for a short time (60–120 seconds).[3] During this process, the dye sublimes (turns from a solid to a gas) and penetrates the polyester fibers, where it is then trapped upon cooling.[3] This method is highly efficient for dyeing polyester with disperse dyes like this compound because it allows for rapid fixation, high color yield (75-90%), and is suitable for large-scale, continuous production.[5]
Q6: What is reduction clearing and is it always necessary?
Reduction clearing is a post-dyeing chemical wash that removes unfixed disperse dye from the surface of the polyester fabric.[17] It typically uses sodium hydrosulfite and sodium hydroxide (B78521) at 60-80°C.[12] This process is crucial for achieving good wash and rub fastness, especially for medium to dark shades.[16][17] If unfixed dye is left on the surface, it will lead to poor fastness properties and may stain other fabrics during washing or use.[16]
Quantitative Data Summary
The following tables provide typical parameters for processes involving this compound. The exact values may need to be optimized based on the specific substrate, equipment, and desired shade depth.
Table 1: Typical Recipe for Anti-Migration Padding Liquor
| Component | Concentration | Purpose |
| This compound | X g/L (as required) | Colorant |
| Dispersing Agent | 1 - 2 g/L | Keeps dye particles from agglomerating.[5] |
| Acetic Acid (or buffer) | q.s. to pH 4.5 - 5.5 | Maintains dye stability.[7][8] |
| Anti-Migration Agent | 10 - 30 g/L | Prevents dye movement during drying.[22] |
| Wetting Agent | 0.5 - 1 g/L | Ensures uniform liquor pickup. |
Table 2: Thermosol Fixation Parameters for this compound
| Parameter | Recommended Range | Notes |
| Intermediate Drying Temp. | 100 - 130 °C | Uniform drying is critical. IR drying is preferred.[3][5] |
| Thermosol Temperature | 190 - 220 °C | Higher temperatures may be needed for deeper shades.[3] |
| Thermosol Dwell Time | 60 - 90 seconds | Time depends on fabric weight and thermosol unit efficiency.[5][6] |
| Typical Dye Fixation Rate | 75 - 90% | The remaining unfixed dye must be removed.[5][6] |
Table 3: Typical Recipe for Reduction Clearing Bath
| Component | Concentration | Purpose |
| Sodium Hydrosulfite | 2 - 3 g/L | Reducing agent to destroy surface dye.[12] |
| Sodium Hydroxide (Caustic Soda) | 1 - 2 g/L | Provides the necessary alkaline medium.[12] |
| Non-ionic Detergent | 1 g/L | Helps to wash away destroyed dye.[17] |
| Temperature | 70 - 80 °C | Optimal temperature for reduction reaction.[12] |
| Time | 15 - 20 minutes | Sufficient time for complete clearing.[17] |
Experimental Protocols
Protocol 1: Preparation of Print Paste with Anti-Migration Agent
This protocol describes the preparation of a stock thickening paste and its use in creating a final print paste for this compound on polyester fabric.
-
Stock Thickener Preparation:
-
In a high-shear mixer, slowly add the required amount of synthetic thickener powder (e.g., an acrylic copolymer) to a measured volume of cold deionized water while stirring vigorously to avoid lump formation.
-
Continue mixing until a smooth, homogenous, and lump-free paste is formed.
-
Slowly add a neutralizing agent (e.g., ammonia) dropwise while mixing until the paste reaches a pH of 7-8 and the desired viscosity is achieved.[20]
-
Allow the stock paste to stand for at least one hour to ensure full hydration.
-
-
Dye Dispersion Preparation:
-
In a separate container, make a paste of the required amount of this compound powder with an equal amount of a dispersing agent.[10]
-
Add a small amount of warm water (40-50°C) and stir until a fine, stable dispersion is achieved.
-
-
Final Print Paste Formulation:
-
To the required weight of the stock thickener paste, add the dye dispersion while stirring gently.
-
Add other auxiliaries such as an anti-migration agent (if required for the design) and a wetting agent.
-
Adjust the pH of the final paste to 4.5 - 5.5 using acetic acid.[7]
-
Mix thoroughly until the paste is completely homogenous. The final viscosity should be suitable for the intended printing method (e.g., screen or rotary).[23]
-
Protocol 2: Thermosol Fixation of this compound on Polyester Fabric
This protocol outlines the continuous padding and fixation process.
-
Padding:
-
Prepare the padding liquor as described in Table 1.
-
Feed the prepared polyester fabric through the padding mangle containing the dye liquor.
-
Adjust the nip pressure to achieve a uniform wet pick-up (typically 60-70%).
-
-
Intermediate Drying:
-
Immediately pass the padded fabric through a dryer. An infrared (IR) pre-dryer followed by a hot flue dryer is recommended.[3]
-
Dry the fabric uniformly at 100-130°C until the moisture is completely removed. Avoid over-drying or uneven drying, as this is the critical stage for migration.
-
-
Thermofixation:
-
Pass the dried fabric through a thermosol unit (e.g., a hot air stenter or contact heat cylinders).
-
Set the temperature to 205°C and the dwell time to 60-90 seconds.[5][6] These parameters should be optimized based on fabric type and shade depth.
-
Ensure consistent temperature and speed throughout the run to maintain shade consistency.
-
-
Cooling:
-
Cool the fabric rapidly after it exits the thermosol unit to stop the sublimation and diffusion process.
-
Protocol 3: Post-Fixation Washing and Reduction Clearing
This protocol details the essential steps after fixation to ensure high color fastness.
-
Rinsing:
-
Rinse the dyed fabric thoroughly in cold water to remove the thickener and other surface chemicals.
-
-
Reduction Clearing:
-
Prepare the reduction clearing bath in a separate tank according to the recipe in Table 3.
-
Treat the rinsed fabric in this bath at 70-80°C for 15-20 minutes.[12] This step will chemically destroy any unfixed dye on the fiber surface.
-
-
Hot Wash and Neutralization:
-
After reduction clearing, rinse the fabric thoroughly with hot water (70-80°C) to remove all residual chemicals and destroyed dye particles.
-
Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) to bring the pH back to neutral.
-
-
Final Rinsing and Drying:
-
Perform a final cold rinse.
-
Dry the finished fabric.
-
Visualizations
Caption: Workflow for troubleshooting common dye migration issues.
Caption: Mechanism of an anti-migration agent in preventing dye movement.
Caption: Key process parameters for minimizing dye migration.
References
- 1. Anti-migration Agent - Dyeing-pedia [china-dyestuff.com]
- 2. Testing method of printing paste performance - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 3. How to dye and procedure of dyeing for textile: The Thermosol process of polyester fyeing with disperse dyes [dyes4dyeing.blogspot.com]
- 4. nbinno.com [nbinno.com]
- 5. resiltextiles.com [resiltextiles.com]
- 6. Disperse Dye Thermosol Dyeing Procedure - Industry News - News - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 7. textilelearner.net [textilelearner.net]
- 8. textilelearner.net [textilelearner.net]
- 9. skygroupchem.com [skygroupchem.com]
- 10. sidleychem.com [sidleychem.com]
- 11. Disperse Thickener – Rainbow Dyechem [rainbowdyechem.com]
- 12. ijarbs.com [ijarbs.com]
- 13. Analysis of The Thermal Migration Issue in Disperse Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 14. Effect of thermal migration of disperse dyes - Knowledge [colorfuldyes.com]
- 15. The Impact of Disperse Dye Thermal Migration on the Color Fastness of Polyester Fibers and Improvement Methods [million-ton.com]
- 16. Reduction cleaning of disperse dyes - Knowledge [colorfuldyes.com]
- 17. austinpublishinggroup.com [austinpublishinggroup.com]
- 18. What are main factors affecting the thermal migration of disperse dyes?(2) - Sylicglobal Textile Auxiliares Supplier [sylicglobal.com]
- 19. Technology | The influence and prevention of thermal migration of disperse dyes on the dyeing fastness of polyester - Dye Sublimation Transfer Paper & Sublimation Ink | JD [subtransferpaper.com]
- 20. journals.ekb.eg [journals.ekb.eg]
- 21. scientificpdflibrary.amb-wellness.com [scientificpdflibrary.amb-wellness.com]
- 22. Effect of Using Natural and Synthetic Anti Migrants in Continuous Dyeing of Cotton with Reactive Dyes [article.sapub.org]
- 23. CN103590265A - Disperse and reactive printing method for polyester-cotton fabric - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Shade Variation in Disperse Blue 60 Dyeing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting shade variation when dyeing with Disperse Blue 60. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (C.I. 61104) is an anthraquinone (B42736) dye known for its brilliant turquoise blue shade and good fastness properties.[1][2] It is primarily used for dyeing hydrophobic fibers like polyester (B1180765).[1][3] Due to its non-ionic nature and low water solubility, it is applied from an aqueous dispersion.[4][5]
Q2: What is the optimal dyeing temperature for this compound on polyester?
The recommended dyeing temperature for this compound on polyester is typically around 130°C when using a high-temperature, high-pressure dyeing method.[5][6][7] This high temperature is necessary to swell the polyester fibers, allowing the dye molecules to penetrate the fiber structure.[5][8]
Q3: What is the ideal pH for the dyebath when using this compound?
The optimal pH for a this compound dyebath is in the acidic range, typically between 4.5 and 5.5.[9][10][11] Maintaining this pH is crucial for dye stability and achieving consistent shades. Acetic acid is commonly used to control the pH.[5][6]
Q4: What are the main causes of shade variation in disperse dyeing?
Shade variation in disperse dyeing can be attributed to several factors, including:
-
Inconsistent Dye Liquor Composition: Variations in dye and auxiliary concentrations between batches.[10]
-
Temperature Fluctuations: Deviations from the target dyeing temperature can significantly affect the rate of dye uptake.[10]
-
pH Instability: Changes in the dyebath pH can alter dye solubility and exhaustion rates.[10]
-
Poor Dye Dispersion: Agglomeration of dye particles can lead to spotting and uneven color.[12]
-
Improper Fabric Preparation: Residual oils, sizes, or other impurities on the fabric can hinder uniform dye penetration.[13]
-
Inconsistent Process Parameters: Variations in heating and cooling rates, as well as holding times, can cause inconsistencies.[14]
Troubleshooting Guide
Issue 1: Shade is Lighter or Darker Than Standard
Q: My dyed polyester sample is consistently lighter/darker than the reference standard. What could be the cause?
A: This issue often points to inconsistencies in the dyeing parameters. Here are the primary factors to investigate:
-
Incorrect Dye Concentration: Double-check all calculations and ensure precise weighing of the dye powder.
-
Temperature Deviations: Verify the calibration of your dyeing machine's thermometer. A temperature lower than the standard will likely result in a lighter shade, while a higher temperature can lead to a darker shade, though it may also cause dye degradation with some dyes.
-
Dyeing Time: Ensure the dyeing time at the peak temperature is consistent with your established protocol. Shorter times will lead to lighter shades, and longer times to a darker shade.
-
pH of the Dyebath: An incorrect pH can affect the dye's exhaustion onto the fiber. Ensure the pH is within the optimal 4.5-5.5 range.
Troubleshooting Workflow for Off-Shade (Lighter/Darker)
Caption: Troubleshooting workflow for off-shade issues.
Issue 2: Uneven Dyeing (Patchy or Streaky)
Q: The color on my fabric sample is not uniform, with some areas being darker or lighter than others. What is causing this?
A: Uneven dyeing is often a result of issues with dye dispersion, fabric preparation, or the dyeing process itself.
-
Poor Dye Dispersion: Ensure the dye is properly pasted with a dispersing agent and warm water before adding it to the dyebath. Filtering the dye solution can also help.[13]
-
Inadequate Fabric Pre-treatment: The fabric must be thoroughly scoured to remove any oils, waxes, or sizing agents that can act as a resist to the dye.[13]
-
Rapid Heating Rate: A fast temperature rise can cause the dye to rush onto the fabric surface, leading to unlevel dyeing. A controlled heating rate (e.g., 1-2°C/min) is recommended.[10]
-
Poor Liquor Circulation: Inadequate circulation of the dyebath can result in uneven dye distribution on the fabric.
Issue 3: Dye Spots or Specks
Q: I am observing small, dark spots of color on my dyed fabric. How can I prevent this?
A: Dye spots are typically caused by undissolved or agglomerated dye particles.
-
Improper Dye Solution Preparation: The dye powder must be fully dispersed before being added to the machine.
-
Hard Water: The presence of calcium and magnesium ions in the water can cause dye agglomeration.[8] The use of a sequestering agent is recommended if your process water is hard.[13]
-
Low-Quality Dispersing Agent: Use a high-quality dispersing agent that is stable at high temperatures.
Quantitative Data on Process Parameters
While extensive quantitative data for the specific effect of each parameter on this compound is proprietary to dye manufacturers, the following table summarizes the general impact of process parameter deviations on the final shade in disperse dyeing.
| Parameter | Deviation from Optimum | Expected Effect on Shade |
| Temperature | Lower than 130°C | Lighter Shade, Poor Dye Penetration |
| Higher than 130°C | Initially Darker, Potential for Shade Change due to Dye Decomposition | |
| pH | Below 4.5 | May lead to dye instability and precipitation |
| Above 5.5 | Can cause dye hydrolysis, leading to a lighter and duller shade | |
| Heating Rate | Too Rapid | Increased risk of unlevel dyeing and shade variation |
| Dyeing Time | Shorter | Lighter Shade |
| Longer | Darker Shade |
Understanding Color Difference (ΔE*)
Shade variation is quantitatively measured using a spectrophotometer, which calculates the color difference (ΔE) between a sample and a standard. The ΔE value represents the total color difference in the CIELAB color space.
| ΔE* Value | Perception of Color Difference |
| 0 - 0.5 | Not perceptible by the human eye |
| 0.5 - 1.5 | Slight difference, only perceptible to a trained eye |
| 1.5 - 3.0 | Noticeable difference to an untrained eye |
| 3.0 - 6.0 | Clearly visible difference |
| > 6.0 | Large color difference |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing of Polyester with this compound
This protocol outlines a standard laboratory procedure for dyeing polyester fabric.
Materials and Reagents:
-
Polyester fabric (scoured and pre-treated)
-
This compound
-
Dispersing agent (e.g., a lignosulfonate or naphthalene (B1677914) sulfonate condensate)
-
Acetic acid (to adjust pH)
-
Levelling agent (optional, for pale shades)
-
Sodium hydrosulfite and caustic soda (for reduction clearing)
Procedure:
-
Dye Dispersion Preparation:
-
Accurately weigh the required amount of this compound.
-
Make a paste with an equal amount of dispersing agent and a small amount of warm water (~40-50°C).
-
Gradually add more warm water to the paste, stirring continuously to form a smooth dispersion.
-
-
Dye Bath Preparation:
-
Set the liquor ratio (e.g., 10:1).
-
Fill the dyeing vessel with the required volume of deionized water.
-
Add the dispersing agent (e.g., 0.5-1.0 g/L) and leveling agent (if used).
-
Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.
-
Add the prepared dye dispersion to the dyebath.
-
-
Dyeing Cycle:
-
Immerse the polyester fabric in the cold dyebath.
-
Raise the temperature to 130°C at a rate of 1.5°C/minute.
-
Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.
-
Cool the dyebath to 70°C at a rate of 2°C/minute.
-
-
After-treatment (Reduction Clearing):
-
Drain the dyebath.
-
Prepare a fresh bath with 2 g/L caustic soda and 2 g/L sodium hydrosulfite.
-
Treat the dyed fabric at 70-80°C for 15-20 minutes.
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Rinse the fabric thoroughly with hot and then cold water.
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Neutralize with a weak solution of acetic acid, if necessary.
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Dry the fabric.
-
Experimental Workflow for High-Temperature Dyeing
Caption: High-temperature exhaust dyeing workflow for polyester.
Protocol 2: Spectrophotometric Evaluation of Shade Variation
This protocol describes how to measure the color of a dyed sample and compare it to a standard.
Equipment:
-
Spectrophotometer with CIELAB color space measurement capabilities.
Procedure:
-
Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the provided white and black calibration tiles.
-
Standard Measurement:
-
Fold the standard dyed fabric so that it is opaque and flat.
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Take at least four measurements at different locations on the fabric, rotating the sample 90 degrees between each measurement.
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The instrument's software will average these readings to establish the standard color coordinates (L, a, b*).
-
-
Sample Measurement:
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Repeat the measurement process for the dyed sample from your experiment.
-
-
Color Difference Calculation:
-
The software will automatically calculate the color difference (ΔL, Δa, Δb) and the total color difference (ΔE) between the sample and the standard.
-
-
Analysis:
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Analyze the ΔE* value to determine the magnitude of the shade variation.
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Examine the individual components (ΔL, Δa, Δb*) to understand the nature of the color difference (lighter/darker, redder/greener, yellower/bluer).
-
References
- 1. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound (12217-80-0) at Nordmann - nordmann.global [nordmann.global]
- 4. textilestudycenter.com [textilestudycenter.com]
- 5. scribd.com [scribd.com]
- 6. textilelearner.net [textilelearner.net]
- 7. What are the compatibility issues of this compound with different plastics? - Blog [etowndyes.com]
- 8. textilelearner.net [textilelearner.net]
- 9. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 10. autumnchem.com [autumnchem.com]
- 11. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 12. fsw.cc [fsw.cc]
- 13. textileinfohub.com [textileinfohub.com]
- 14. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Technical Support Center: Optimizing Disperse Blue 60 Application
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the application of Disperse Blue 60. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during dyeing processes, particularly on polyester (B1180765) substrates.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and time for applying this compound to polyester?
A1: The optimal temperature and time for dyeing with this compound depend on the chosen method. Two primary industrial methods are used: High-Temperature High-Pressure (HTHP) exhaust dyeing and Thermosol dyeing. For HTHP dyeing, a temperature of approximately 130°C is typically maintained for 30 to 60 minutes to ensure full dye penetration and fixation.[1][2] The Thermosol method requires a higher temperature in the range of 190-220°C for a much shorter duration, typically 60 to 90 seconds.[3]
Q2: What is the ideal pH for the dyebath?
A2: An acidic pH is crucial for the stability of this compound and the integrity of the polyester fiber during high-temperature dyeing. The recommended pH range for the dyebath is between 4.5 and 5.5.[2] This is typically achieved using an acetic acid/acetate buffer system.
Q3: Why is a dispersing agent necessary?
A3: this compound, like other disperse dyes, has very low solubility in water. A high-quality dispersing agent is essential to create a stable and fine dispersion of the dye particles in the dyebath. This prevents dye agglomeration, which can lead to spots and uneven dyeing.[2]
Q4: What is reduction clearing and why is it important?
A4: Reduction clearing is a critical post-dyeing treatment to remove any unfixed dye particles from the surface of the fiber. This step is vital for achieving good wash and rub fastness properties.[2][4] It is typically carried out using a reducing agent like sodium hydrosulfite in an alkaline solution.
Q5: Can this compound be used on fibers other than polyester?
A5: While primarily used for polyester, this compound can also be used to dye other hydrophobic fibers such as nylon and cellulose (B213188) acetate.[3] However, the dyeing parameters and fastness properties may vary.
Experimental Protocols
High-Temperature High-Pressure (HTHP) Exhaust Dyeing of Polyester
This protocol is designed for laboratory-scale experiments to achieve optimal color yield and fastness with this compound on polyester fabric.
1. Fabric Preparation:
-
Scour the 100% polyester fabric with a solution of 1 g/L non-ionic detergent and 1 g/L soda ash at 80°C for 30 minutes to remove any impurities.
-
Rinse the fabric thoroughly with hot and then cold water until it is neutral.
2. Dyebath Preparation (Liquor Ratio 1:10):
-
Set the dyebath to 50°C.
-
Add a sequestering agent (e.g., 0.5 g/L) if using hard water.
-
Add a high-temperature dispersing/leveling agent (e.g., 1 g/L).
-
Adjust the pH to 4.5-5.5 using an acetic acid/acetate buffer system.
-
Circulate the bath for 10 minutes.
3. Dyeing:
-
Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water with a small amount of dispersing agent.
-
Add the dye dispersion to the dyebath.
-
Circulate for 10 minutes at 50°C.
-
Raise the temperature from 50°C to 130°C at a rate of 1.5-2°C per minute.[2]
-
Hold the temperature at 130°C for 45-60 minutes.[2]
-
Cool the dyebath to 80°C at a rate of 2°C per minute.[2]
4. Reduction Clearing:
-
At 80°C, add 2 g/L of sodium hydrosulfite and adjust the pH to 10-11 with caustic soda.
-
Run for 20 minutes at 80°C.
5. Rinsing and Neutralization:
-
Drop the bath and rinse with hot water (70°C) for 10 minutes.
-
Neutralize with 0.5 g/L acetic acid in a fresh bath at 50°C for 10 minutes.
-
Finally, rinse with cold water and air dry.
Thermosol Dyeing of Polyester
This protocol outlines the continuous thermosol dyeing process suitable for larger fabric quantities.
1. Padding:
-
Prepare a padding liquor containing this compound, an anti-migration agent, and a wetting agent. The pH should be adjusted to 4.5-5.5.
-
Pad the polyester fabric through the liquor to achieve a wet pick-up of 60-70%.
2. Drying:
-
Dry the padded fabric, for instance, using an infrared pre-dryer followed by a hot flue dryer at around 120°C.
3. Thermofixation:
-
Pass the dried fabric through a thermofixation unit (e.g., a stenter) at a temperature of 190-220°C for 60-90 seconds.[3]
4. After-treatment:
-
The dyed fabric must undergo a reduction clearing process as described in the HTHP protocol to remove unfixed surface dye, followed by rinsing and drying.
Data Presentation
Table 1: Recommended Parameters for HTHP Exhaust Dyeing of Polyester with this compound
| Parameter | Recommended Value |
| Dyeing Temperature | 130°C |
| Holding Time | 45-60 minutes |
| Heating Rate | 1.5-2°C / minute |
| Cooling Rate | 2°C / minute |
| pH | 4.5-5.5 |
| Reduction Clearing | 80°C for 20 minutes |
Table 2: Recommended Parameters for Thermosol Dyeing of Polyester with this compound
| Parameter | Recommended Value |
| Padding Temperature | Room Temperature |
| Drying Temperature | ~120°C |
| Thermofixation Temp. | 190-220°C |
| Thermofixation Time | 60-90 seconds |
| pH | 4.5-5.5 |
| After-treatment | Reduction Clearing |
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions |
| Uneven Dyeing (Shade Variation) | 1. Improper fabric preparation. 2. Rapid rate of temperature rise. 3. Inadequate dye dispersion. 4. Poor liquor circulation. 5. Incorrect dyebath pH. | 1. Ensure thorough scouring of the fabric. 2. Control the heating rate, especially between 80°C and 130°C. 3. Use a high-quality dispersing agent and pre-disperse the dye properly.[2] 4. Avoid overloading the dyeing machine. 5. Maintain a consistent acidic pH (4.5-5.5) with a buffer.[2] |
| Poor Color Fastness (Wash, Rub) | 1. Incomplete removal of unfixed surface dye. 2. Dye migration during drying. 3. Presence of oligomers on the fabric surface. | 1. Perform an effective reduction clearing process after dyeing.[2][4] 2. Ensure proper rinsing after reduction clearing. 3. Optimize reduction clearing temperature and time (e.g., 80°C for 20 minutes). |
| Dye Spots or Specks | 1. Agglomeration of dye particles. 2. Hard water causing dye precipitation. | 1. Improve dye dispersion by pre-mixing with a dispersing agent and warm water. 2. Use a sequestering agent if the process water has high hardness. |
| Shade Reproducibility Issues | 1. Variations in raw materials (fabric, dyes, chemicals). 2. Inconsistent process parameters. | 1. Source materials from consistent, reliable suppliers. 2. Calibrate all equipment (thermometers, pH meters) regularly. 3. Strictly adhere to the optimized dyeing protocol for every batch. |
Visualizations
Caption: HTHP Dyeing Workflow for this compound.
Caption: Troubleshooting Logic for Uneven Dyeing.
References
Technical Support Center: Reducing the Environmental Impact of Disperse Blue 60 Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Disperse Blue 60, with a focus on environmentally friendly methods.
Frequently Asked Questions (FAQs)
Q1: What is the primary environmental concern with the traditional synthesis of this compound?
A1: The main environmental issues stem from the use of hazardous reagents and organic solvents. The traditional multi-step synthesis often employs chlorsulfonic acid, sodium cyanide, and concentrated sulfuric acid.[1] The final condensation step historically used organic solvents like anhydrous ethanol, which are flammable, contribute to volatile organic compound (VOC) emissions, and can lead to product loss in the mother liquor.[1][2] Furthermore, the synthesis of the key intermediate, 1,4-diaminoanthraquinone-2,3-dicarboxyl imine, from 1,4-diamino-2,3-dicyanoanthraquinone using concentrated sulfuric acid generates a significant amount of dilute sulfuric acid as a byproduct, which requires energy-intensive recycling or disposal.[1][3]
Q2: What are the main greener alternatives to the conventional synthesis of this compound?
A2: Key eco-friendly modifications focus on solvent replacement and reducing acid consumption. A significant advancement is the substitution of organic solvents with water in the final condensation step.[1][2] This approach not only eliminates the use of volatile and flammable solvents but also allows for the recycling of the mother liquor, creating a more circular and economical process.[1] Another improvement involves using a mixture of an organic solvent (like toluene, chlorobenzene, or dichloroethane) with concentrated sulfuric acid during the intermediate synthesis, which reduces the overall sulfuric acid consumption and the generation of acidic waste.[3] Emerging technologies like microwave and ultrasound-assisted synthesis are also being explored for disperse dyes to reduce reaction times and energy consumption.
Q3: Can I use the 1,4-diamino-2,3-dicarboximide intermediate in its wet form for the condensation step?
A3: Yes, using the wet filter cake of the intermediate is a key process improvement. The traditional method requires drying the intermediate, which consumes a significant amount of energy (e.g., steam).[2] Using the wet product directly in the subsequent condensation reaction eliminates this energy-intensive drying step, making the process more efficient and environmentally friendly.[2]
Q4: What are the advantages of using water as a solvent in the final condensation step?
A4: The primary advantages of using water as a solvent are:
-
Environmental: It eliminates the use of volatile, flammable, and often toxic organic solvents like ethanol, reducing air pollution and safety hazards.[1][2]
-
Economic: Water is an inexpensive and readily available solvent.
-
Process Efficiency: It allows for the recycling of the mother liquor, which may contain unreacted starting materials or dissolved product, thereby increasing the overall yield and improving the process economy.[1][2]
-
Product Yield: The solubility of this compound in water is lower than in ethanol, which can lead to better precipitation and a higher isolated yield.[2]
Q5: How can I monitor the progress of the synthesis reactions?
A5: Reaction progress can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantitatively assessing the consumption of starting materials and the formation of products and byproducts.[4] Thin-Layer Chromatography (TLC) offers a simpler, faster, and more cost-effective method for qualitative or semi-quantitative monitoring of the reaction progress, allowing for rapid checks on the presence of starting materials and the main product.[4]
Troubleshooting Guides
Guide 1: Issues in the Synthesis of the Intermediate (1,4-diaminoanthraquinone-2,3-dicarboxyl imine)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Intermediate | Incomplete oxidation of the dicyano intermediate. | Ensure the reaction temperature is maintained within the optimal range (e.g., 70°C) for a sufficient duration (e.g., 2 hours) until the starting material is no longer detected by TLC or HPLC.[3] |
| Side reactions due to excessive heat from the exothermic oxidation. | Reduce the rate of addition of reagents to control the exotherm. If simply reducing the sulfuric acid amount, be aware this can lead to a sticky product due to poor heat dissipation.[3] Consider the improved method of using a co-solvent (e.g., toluene) with sulfuric acid to better manage the reaction medium and heat.[3] | |
| Product is Sticky and Difficult to Filter | Poor crystal formation. This can be exacerbated by uncontrolled exothermic reactions leading to side products. | The use of an organic co-solvent (toluene, chlorobenzene, or dichloroethane) with concentrated sulfuric acid can lead to more regular crystal formation, which are easier to filter.[3] This method can improve the solid content of the filter cake from 50-60% to over 90%.[3] |
| High Volume of Acidic Waste | The traditional method uses a large excess of concentrated sulfuric acid, which becomes diluted during hydrolysis workup.[3] | Employ the modified synthesis using an organic solvent co-reactant with the sulfuric acid. This can reduce the weight ratio of sulfuric acid to the dicyano anthraquinone (B42736) from ~3.7:1 to a range of 2:1 to 4:1, thereby decreasing the total amount of acid used and subsequent waste.[3] |
Guide 2: Issues in the Final Condensation Step to Synthesize this compound
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield (Traditional Ethanol Method) | The product, this compound, has some solubility in the ethanol-γ-methoxypropylamine mixture, leading to losses in the mother liquor.[2] | Switch to the water-based condensation method. The lower solubility of the product in water will likely improve your isolated yield.[2] |
| Low Yield (Water-Based Method) | Incomplete reaction. | Ensure the reaction is carried out under the recommended conditions. This includes a temperature of 95-105°C and a pressure of 0.07-0.18 MPa for 4-6 hours to drive the reaction to completion.[2] |
| Poor solubility of the intermediate in the aqueous medium. | While the solubility of the intermediate in water is low, the addition of γ-alkoxy propylamine (B44156) increases its solubility in the aqueous solution, facilitating the reaction.[2] Ensure the correct ratio of water to γ-alkoxy propylamine is used (e.g., a mass ratio of 8:1 to 8:2).[2] | |
| Product Purity Issues/Off-Color Product | Presence of unreacted intermediates or byproducts from previous steps. | Purify the intermediate before the condensation step. One patented method involves dissolving the crude imide in a sodium hydroxide (B78521) solution to form the sodium salt, filtering to remove impurities, and then re-precipitating the purified intermediate by acidification.[2] |
| Degradation of the product or reactants. | Avoid excessive temperatures or reaction times beyond the recommended protocol. | |
| High Consumption of γ-alkoxy propylamine | Loss of the reagent in the filter cake and mother liquor in the traditional ethanol-based method.[2] | The water-based method allows for the recycling of the filtered mother solution into the next batch, which can recover dissolved product and unreacted γ-alkoxy propylamine, significantly reducing its overall consumption.[2] |
Data Presentation
Table 1: Comparison of Reaction Parameters for Intermediate Synthesis
| Parameter | Traditional Method | Improved Method with Co-Solvent |
| Reaction Medium | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid + Organic Solvent (Toluene, Chlorobenzene, etc.) |
| Weight Ratio (H₂SO₄ : Starting Material) | ~3.7 : 1[3] | 2:1 to 4:1[3] |
| Weight Ratio (Solvent : Starting Material) | N/A | 1:1 to 3:1[3] |
| Typical Yield | Not specified, but issues noted | 95.2% - 98.0%[3] |
| Filter Cake Solid Content | 50-60%[3] | >90%[3] |
| Key Environmental Advantage | - | Reduced sulfuric acid consumption and less acidic waste generated.[3] |
Table 2: Comparison of Final Condensation Step Methodologies
| Parameter | Traditional Ethanol-Based Method | Greener Water-Based Method |
| Solvent | Anhydrous Ethanol[1] | Water[2] |
| Temperature | 60-80°C[5] | 95-105°C[2] |
| Pressure | Atmospheric | 0.07 - 0.18 MPa[2] |
| Reaction Time | Not specified | 4-6 hours[2] |
| Key Disadvantage | Product loss in mother liquor, flammable solvent, energy needed to dry intermediate.[2] | Requires pressurized reaction vessel. |
| Key Environmental Advantage | - | Eliminates organic solvent, allows for mother liquor recycling, can use wet intermediate to save energy.[2] |
Experimental Protocols
Protocol 1: Improved Synthesis of 1,4-diaminoanthraquinone-2,3-dicarboxyl imine
This protocol is adapted from patent literature and is intended for informational purposes. All laboratory work should be conducted with appropriate safety precautions.
-
Reaction Setup: In a suitable reaction vessel, add 40 mL of an organic solvent (e.g., toluene).[3]
-
Reagent Addition: While stirring, add 40 mL (73.6 g) of concentrated (98%) sulfuric acid. Then, add 20 g of 1,4-diamino-2,3-dicyanoanthraquinone.[3]
-
Reaction: Heat the mixture to 70°C and maintain this temperature for approximately 2-3 hours. Monitor the disappearance of the starting material using TLC.[3]
-
Hydrolysis: Cool the reaction mixture to 40°C. Slowly add water to hydrolyze the mixture.[3]
-
Isolation: Once hydrolysis is complete, filter the solid product.
-
Washing and Drying: Wash the filter cake with water until the filtrate is neutral. Dry the product to obtain 1,4-diaminoanthraquinone-2,3-dicarboxyl imine. Expected yield: ~95-98%.[3]
Protocol 2: Greener Water-Based Condensation for this compound
This protocol is adapted from patent literature and is intended for informational purposes. All laboratory work should be conducted with appropriate safety precautions in a vessel rated for the specified temperature and pressure.
-
Reaction Setup: In a pressure-rated reactor, add the wet filter cake of 1,4-diamino-2,3-dicarboximide anthraquinone.
-
Reagent Addition: Add water and γ-methoxypropylamine. A preferred mass ratio of water to γ-methoxypropylamine is between 8:1 and 8:2.[2]
-
Reaction: Seal the reactor and heat the mixture to 95-105°C. The pressure will rise to 0.07-0.18 MPa. Maintain these conditions for 4 to 6 hours.[2]
-
Isolation: Cool the reaction mixture, vent any residual pressure, and filter the precipitated product.
-
Washing and Drying: Wash the filter cake with water and then dry to obtain the final this compound product.
-
Recycling (Optional): The filtered mother liquor can be retained and used in the next synthesis batch to improve overall yield and reduce waste.[2]
Visualizations
Caption: Comparison of Traditional vs. Greener Synthesis Workflows for this compound.
Caption: Troubleshooting Logic for Low Yield in this compound Synthesis.
References
- 1. This compound | 12217-80-0 | Benchchem [benchchem.com]
- 2. CN101817989A - Method for preparing this compound and homologues thereof - Google Patents [patents.google.com]
- 3. CN102212029B - Synthesis method of this compound intermediate - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Disperse Blue 60 [chembk.com]
Overcoming solubility issues of Disperse Blue 60 in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Disperse Blue 60 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic solubility properties?
This compound is an anthraquinone-based synthetic dye, appearing as a blue-black powder.[1][2] It is classified as a disperse dye, meaning it has low solubility in water but is soluble in certain organic solvents.[3][4] Its primary industrial application is in dyeing synthetic fibers like polyester.[5][6][7] For laboratory purposes, understanding its solubility profile is critical for successful experimentation.
Q2: In which solvents is this compound soluble?
This compound is soluble in acetone, dimethylformamide (DMF), and pyridine.[1][2] It is slightly soluble in ethanol (B145695) and insoluble in water.[1][2]
Q3: Why does my this compound precipitate when I add my stock solution to an aqueous buffer?
This is a common issue when working with hydrophobic compounds. Precipitation often occurs due to a rapid change in solvent polarity. When a concentrated stock solution of this compound in an organic solvent (like DMSO or DMF) is added to an aqueous buffer, the dye's solubility limit in the resulting solvent mixture is exceeded, causing it to "crash out" of the solution.
Q4: What is the optimal pH for working with this compound?
In the context of dyeing, the optimal pH for a this compound dye bath is between 3 and 5.[8][9][10] While this is specific to textile applications, it suggests that the compound is stable in weakly acidic conditions. For other experimental setups, the optimal pH may vary and should be determined empirically.
Troubleshooting Guide
Issue 1: this compound powder is not dissolving in the chosen organic solvent.
-
Possible Cause: The solvent may not be appropriate, or the concentration may be too high.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Confirm you are using a recommended solvent such as acetone, dimethylformamide (DMF), or pyridine.[1][2]
-
Increase Temperature: Gently warming the solution may aid in dissolution. Be cautious of the solvent's boiling point and the thermal stability of this compound.
-
Use Sonication: A sonicating bath can help break up aggregates of the powder and enhance dissolution.
-
Reduce Concentration: You may be attempting to create a stock solution that is above the solubility limit of this compound in that particular solvent. Try preparing a more dilute solution.
-
Issue 2: The stock solution is clear, but a precipitate forms when diluted into an aqueous medium (e.g., cell culture media, buffer).
-
Possible Cause: Supersaturation and subsequent precipitation due to the drastic change in solvent polarity.
-
Troubleshooting Steps:
-
Modify the Dilution Technique: Instead of adding the aqueous solution to your organic stock, add the stock solution dropwise to the vigorously stirring aqueous medium. This helps to disperse the dye molecules more effectively and avoid localized high concentrations.
-
Adjust the Final Organic Solvent Concentration: The final concentration of the organic co-solvent in your aqueous solution might be too low to keep the dye dissolved. Consider increasing the final percentage of the co-solvent, but remain mindful of the tolerance of your experimental system (e.g., cell viability in the presence of DMSO).
-
Use a Co-solvent System: For your final aqueous solution, a mixture of solvents might be more effective at maintaining solubility. For instance, a combination of water and a water-miscible organic solvent may be required.
-
Issue 3: The solution appears cloudy or hazy after preparation.
-
Possible Cause: Formation of fine, suspended particles of undissolved dye.
-
Troubleshooting Steps:
-
Filter the Solution: Use a syringe filter (e.g., 0.22 µm or 0.45 µm) appropriate for the solvent to remove any undissolved particulates. This is crucial for applications sensitive to particulates, such as cell-based assays.
-
Re-evaluate the Protocol: The cloudiness may indicate that the solubility limit has been reached. Revisit the concentration and solvent system used.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2] |
| Ethanol | Slightly Soluble | [1][2] |
| Acetone | Soluble | [1][8][9][10] |
| Dimethylformamide (DMF) | Soluble | [1][2] |
| Pyridine | Soluble | [1][2] |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol provides a general method for preparing a stock solution of this compound for use in research experiments.
Materials:
-
This compound powder
-
High-purity dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Calibrated analytical balance
-
Appropriate glassware (e.g., volumetric flask)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Weigh the Dye: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Create a Paste: Add a very small amount of the chosen solvent (e.g., a few microliters per milligram of powder) to the powder to create a paste. This helps to wet the powder and prevent clumping.
-
Initial Dissolution: Add approximately half of the final desired volume of the solvent to the paste.
-
Vortex and Sonicate: Vortex the mixture vigorously for 1-2 minutes. If particles are still visible, place the solution in a sonicator bath for 10-15 minutes.
-
Final Volume Adjustment: Once the dye is fully dissolved, transfer the solution to a volumetric flask and add the solvent to reach the final desired volume.
-
Storage: Store the stock solution in a tightly sealed container, protected from light, at an appropriate temperature.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Experimental workflow for preparing a this compound stock solution.
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn1.schoolofsweetgeorgia.com [cdn1.schoolofsweetgeorgia.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Solubilization of Hydrophobic Dyes in Surfactant Solutions | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How to Mix Dye Stock for Hand-Dyeing Fiber | dummies [dummies.com]
Technical Support Center: Improving the Exhaustion Rate of Disperse Blue 60 on Polyester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the dyeing of polyester (B1180765) with Disperse Blue 60.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in dyeing polyester with disperse dyes like this compound?
A1: Polyester is a hydrophobic and highly crystalline synthetic fiber, which makes it difficult for dye molecules to penetrate.[1][2] Dyeing is only effective above the fiber's glass transition temperature (Tg), typically 70-80°C, where the polymer chains become more mobile, allowing dye to diffuse into the fiber structure.[3][4] Achieving deep and level shades with good fastness requires specific conditions, such as high temperatures or the use of chemical carriers.[4][5]
Q2: What is the general mechanism for dyeing polyester with this compound?
A2: The process is considered a solid-solution mechanism.[6] The dye, which has very low water solubility, is first dispersed in the aqueous dyebath with the help of a dispersing agent.[6][7] As the temperature increases, the polyester fibers swell, and the dye molecules gain enough energy to leave the aqueous phase, adsorb onto the fiber surface, and then slowly diffuse into the amorphous regions of the polyester.[7][8] The dye molecules are then held within the fiber by non-ionic forces like Van der Waals forces and hydrogen bonds.[8]
Q3: What are the most critical parameters affecting the exhaustion rate of this compound?
A3: The key parameters that must be strictly controlled are:
-
Temperature: As a high-energy disperse dye, this compound requires high temperatures, typically 130°C, for effective diffusion and fixation within the polyester fiber.[9][10]
-
pH: The dyebath must be maintained in a weakly acidic range, optimally between pH 4.5 and 5.5, to ensure dye stability and prevent hydrolysis of the polyester.[10][11][12] Acetic acid is commonly used for this purpose.[12][13]
-
Dyeing Time: Sufficient time at the peak temperature (e.g., 30-60 minutes) is necessary to allow for complete dye diffusion and to reach equilibrium.[14][15]
-
Dispersing Agents: These are crucial for maintaining the dye in a fine, stable dispersion throughout the process, preventing agglomeration which can lead to spots and poor exhaustion.[6][14]
Q4: What is the role of a "carrier" in polyester dyeing?
A4: A carrier is a chemical auxiliary, often a small aromatic compound, that acts as a swelling agent for the polyester fiber.[16][17] It effectively lowers the glass transition temperature (Tg) of the fiber, allowing dye molecules to penetrate at lower temperatures, such as at the boil (around 100°C) under atmospheric pressure.[1][3] This makes it possible to dye polyester without high-pressure equipment, though carriers can have environmental and cost implications.[1][2]
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing of polyester with this compound.
| Problem | Potential Causes | Recommended Solutions |
| Low Color Yield / Pale Shade | 1. Dyeing temperature is too low.[10]2. pH of the dyebath is outside the optimal 4.5-5.5 range.[10]3. Insufficient dyeing time at peak temperature.[10]4. Poor dye dispersion or agglomeration.[18][19] | 1. Ensure the dyeing temperature reaches and is maintained at 130-135°C.[15][20]2. Adjust and buffer the pH to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) system.[10]3. Increase the holding time at 130°C to between 30 and 60 minutes.[21]4. Use a high-quality dispersing agent and ensure the dye is properly pasted before adding to the bath.[19][22] |
| Uneven Dyeing / Streaks | 1. The heating rate is too fast, especially in the critical range of 90-125°C.[18][23]2. Poor dye dispersion.[24]3. Inadequate liquor circulation or fabric movement.[18]4. Dyeing machine is overloaded.[24] | 1. Control the rate of temperature rise to a slow, steady 1-2°C per minute.[21][24]2. Verify the dispersion stability of the dye; use an effective dispersing agent.[19]3. Ensure proper machine operation and avoid overloading to allow for free movement of fabric and liquor.[18]4. Adhere to the machine's specified capacity. |
| Poor Color Fastness (Wash & Rub) | 1. Unfixed dye remaining on the fiber surface.[21]2. Dye migration during post-dyeing heat treatments (drying, heat-setting).[25]3. Incomplete dye penetration due to suboptimal dyeing conditions.[26] | 1. Perform a thorough reduction clearing after dyeing to strip and destroy surface dye.[21]2. Optimize drying and heat-setting temperatures and times to minimize thermal migration.[25]3. Re-evaluate and optimize the core dyeing parameters (temperature, time, pH) to ensure maximum fixation.[26] |
| Shade Reproducibility Issues | 1. Inconsistent process parameters (temperature, time, pH, liquor ratio).[24]2. Variations in raw materials (fabric pre-treatment, dye lot, chemical quality).[2][24]3. Equipment not properly calibrated.[24] | 1. Strictly adhere to a standardized and optimized dyeing protocol for every batch.[24]2. Source materials from reliable suppliers and test new batches before bulk production.[24]3. Regularly calibrate all equipment, including thermometers, pH meters, and dosing systems.[24] |
Experimental Protocols
Protocol 1: High-Temperature Exhaust Dyeing
This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound.
-
Preparation:
-
Dye Bath Setup:
-
Dyeing Procedure:
-
Introduce the scoured polyester fabric into the cold dyebath.[21]
-
Raise the temperature from ambient to 130°C at a controlled rate of 1.5-2°C per minute.[21]
-
Hold the temperature at 130°C for 45-60 minutes to allow for dye exhaustion and diffusion.[6][7]
-
Cool the bath down to 70-80°C at a rate of 2-3°C per minute.
-
Drain the dyebath and rinse the fabric.
-
Protocol 2: Post-Dyeing Reduction Clearing
This step is critical for removing unfixed surface dye, thereby improving wash and rub fastness.[21]
-
Bath Preparation: Prepare a fresh bath at a 1:10 liquor ratio.
-
Chemical Addition: Add 2 g/L of caustic soda (sodium hydroxide) and 2 g/L of sodium hydrosulfite (sodium dithionite).[21]
-
Treatment:
-
Immerse the rinsed, dyed fabric into the bath.
-
Heat to 70-80°C and treat for 15-20 minutes.[21]
-
-
Rinsing:
-
Drain the reduction clearing bath.
-
Rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove residual chemicals.[21]
-
Neutralize with a small amount of acetic acid in the final rinse if necessary.
-
-
Drying: Dry the fabric at a moderate temperature.
Protocol 3: Measurement of Dye Exhaustion Rate
The exhaustion rate can be determined spectrophotometrically by measuring the dye concentration in the dyebath before and after the dyeing process.
-
Calibration Curve:
-
Prepare a series of standard solutions of known concentrations of this compound.
-
Measure the absorbance of each standard at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Sample Measurement:
-
Before dyeing, take an aliquot of the initial dyebath, dilute it to fall within the calibration curve's range, and measure its absorbance (A_initial).
-
After the dyeing cycle is complete, take an aliquot of the final (exhaust) dyebath, dilute it by the same factor, and measure its absorbance (A_final).
-
-
Calculation:
-
Use the calibration curve to determine the initial concentration (C_initial) and final concentration (C_final) of the dye in the bath.
-
Calculate the percentage of exhaustion (%E) using the following formula: %E = [(C_initial - C_final) / C_initial] x 100
-
Visualizations
Caption: Experimental workflow for high-temperature dyeing of polyester.
Caption: Key factors influencing dye exhaustion on polyester.
References
- 1. bluelakechem.com [bluelakechem.com]
- 2. Polyester Fibres, Polyester Processing, Dyeing Polyester, Cotton, Rayon, Acrylics, Fibre2fashion - Fibre2Fashion [fibre2fashion.com]
- 3. journals.co.za [journals.co.za]
- 4. textilelearner.net [textilelearner.net]
- 5. scribd.com [scribd.com]
- 6. textilelearner.net [textilelearner.net]
- 7. scribd.com [scribd.com]
- 8. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 9. Sensitivity Analysis of Medium & High Energy Disperse Dyes in Polyester Dyeing [article.sapub.org]
- 10. benchchem.com [benchchem.com]
- 11. textilelearner.net [textilelearner.net]
- 12. scribd.com [scribd.com]
- 13. Pollution hazards in polyester dyeing and role of acid in monitoring [cwejournal.org]
- 14. textile-yarn.com [textile-yarn.com]
- 15. mdpi.com [mdpi.com]
- 16. textilelearner.net [textilelearner.net]
- 17. Textile Knowledge : Carriers [textileengg.blogspot.com]
- 18. What are Common problems for Disperse dyeing? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 19. Disperse Dye Properties and Testing - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Disperse Dye for Dyeing and Printing Polyester and Sythetic Fabrics [georgeweil.com]
- 23. Optimisation of the Disperse Dyeing Process using Dyebath Analysis - Fibre2Fashion [fibre2fashion.com]
- 24. benchchem.com [benchchem.com]
- 25. How To Improve The Quality Of Disperse Dyeing - News - Hangzhou Fucai Chem Co., Ltd [colorfuldyes.com]
- 26. ijert.org [ijert.org]
Technical Support Center: Enhancing Rubbing Fastness of Fabrics Dyed with Disperse Blue 60
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers and textile industry professionals in improving the rubbing fastness of fabrics dyed with C.I. Disperse Blue 60.
Troubleshooting Guide
This guide addresses common issues encountered during the dyeing of polyester (B1180765) with this compound that can lead to poor rubbing fastness.
| Issue | Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor Wet Rubbing Fastness | Significant color transfer onto the wet rubbing cloth (crock cloth), typically with a rating of 3 or lower on the grey scale. | 1. Incomplete removal of unfixed dye: A primary cause is the presence of loose dye particles on the fiber surface. 2. Dye migration: During drying or heat-setting, dye molecules can migrate from the fiber's interior to the surface. 3. Hydrolysis of dye: Residual alkali on the fabric can cause dye hydrolysis, reducing its bond to the fiber. | 1. Implement or optimize a reduction clearing process: This is the most effective method for removing surface dye. (See Experimental Protocol 1 for a detailed procedure).[1][2] 2. Control post-dyeing heat treatments: Use the lowest possible temperature and duration for drying and heat-setting that still meets the fabric's dimensional stability requirements.[3] 3. Ensure thorough neutralization: After reduction clearing, neutralize the fabric with a mild acid (e.g., acetic acid) to remove any residual alkali. |
| Poor Dry Rubbing Fastness | Noticeable color transfer onto the dry rubbing cloth, especially in deep shades. | 1. Surface dye deposits: Agglomerates of dye particles may be physically trapped on the fabric surface. 2. Rough fabric surface: Fabrics with a rough or pile surface have a larger contact area and are more prone to abrasion, leading to dye transfer. 3. Presence of oligomers: Low molecular weight polyester polymers (oligomers) can migrate to the surface during high-temperature dyeing and trap dye particles. | 1. Effective reduction clearing: This process will help remove both unfixed dye and some surface oligomers.[4] 2. Proper fabric preparation: Ensure the fabric is well-scoured and free of impurities before dyeing to promote even dye penetration. 3. Use of auxiliaries: A suitable dispersing agent in the dyebath can help prevent dye agglomeration. An oligomer-control agent can also be beneficial. |
| Inconsistent Rubbing Fastness Across Batches | Rubbing fastness ratings vary significantly from one dyeing batch to another. | 1. Process variability: Inconsistent control of dyeing temperature, time, pH, and liquor ratio. 2. Inconsistent after-treatment: Variations in the concentration of chemicals, temperature, or duration of the reduction clearing and rinsing steps. 3. Water hardness: High levels of calcium and magnesium ions in the process water can interfere with dye dispersion and fixation. | 1. Standardize the dyeing and after-treatment protocols: Ensure all parameters are precisely controlled and documented for each batch. 2. Calibrate equipment: Regularly calibrate thermometers, pH meters, and chemical dosing systems. 3. Use a sequestering agent: If water hardness is an issue, add a sequestering agent to the dyebath to chelate metal ions. |
Frequently Asked Questions (FAQs)
Q1: What is rubbing fastness and why is it important for fabrics dyed with this compound?
A1: Rubbing fastness, also known as crocking resistance, measures the resistance of a colored fabric to the transfer of its color to other surfaces through rubbing. It is a critical quality parameter as poor rubbing fastness can lead to the staining of other garments, upholstery, or skin during use, which is undesirable for the end consumer.
Q2: What is the most critical step for improving the rubbing fastness of polyester dyed with this compound?
A2: The most critical step is the post-dyeing after-treatment, specifically reduction clearing .[1] This process uses a reducing agent, typically sodium hydrosulfite, in an alkaline solution to strip unfixed disperse dye from the surface of the polyester fibers.[2][4] Without effective reduction clearing, loose dye particles remain on the fabric surface, leading to poor rubbing fastness.
Q3: Can the dyeing process itself influence rubbing fastness?
A3: Yes. An optimized dyeing process ensures maximum dye penetration into the polyester fibers. Key parameters to control include:
-
Temperature: High-temperature dyeing (around 130°C) is necessary for good diffusion of disperse dyes into polyester.
-
Time: Sufficient dyeing time allows for the dye to become well-fixed within the fiber matrix.
-
pH: Maintaining an acidic pH (typically 4.5-5.5) is optimal for the stability of most disperse dyes and the polyester fiber.
-
Dispersing agents: Using an effective dispersing agent prevents dye agglomeration, which can lead to surface deposits.
Q4: Does the sublimation fastness of a dye correlate with its rubbing fastness?
A4: Not directly. A common misconception is that dyes with high sublimation fastness will also have high rubbing fastness. However, rubbing fastness is more dependent on the thermo-bleeding properties of the dye.[3] Thermo-bleeding is the migration of dye from the inside of the fiber to the surface during heat treatments like finishing. Even a dye with high sublimation fastness can exhibit poor rubbing fastness if it has a high tendency to thermo-migrate.[3]
Q5: How can finishing agents be used to enhance rubbing fastness?
A5: Certain finishing agents can improve rubbing fastness by forming a protective film on the fabric surface or by helping to bind loose dye particles. For instance, some polyurethane-based or silicone-based softeners can reduce the coefficient of friction on the fabric surface, thereby improving rubbing fastness. Cationic dye-fixing agents can also be used to improve wet rubbing fastness by forming a complex with the dye molecules, making them less likely to be removed by friction.[5]
Data Presentation
The following table summarizes the typical fastness properties of this compound on polyester fabric and the expected improvements after proper after-treatment. Ratings are based on the standard grey scale, where 5 is excellent and 1 is poor.
| Fastness Property | Typical Rating (Without Optimized After-Treatment) | Expected Rating (After Optimized Reduction Clearing) |
| Dry Rubbing Fastness | 3 - 4 | 4 - 5 |
| Wet Rubbing Fastness | 2 - 3 | 4 |
| Washing Fastness (Staining) | 3 | 4 - 5 |
Note: These are representative values. Actual results will depend on the specific fabric, depth of shade, and precise processing conditions.
A comparative look at the fastness properties of this compound against other disperse dyes is provided below:
| Dye Name | C.I. Name | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Rubbing Fastness | Sublimation Fastness (ISO 105-P01) |
| This compound | This compound | 6-7 | 4-5 | 4-5 | 5 |
| Disperse Blue 79 | Disperse Blue 79 | 6-7 | 5 | 5 | 5 |
| Disperse Blue 77 | Disperse Blue 77 | 6-7 | 4 | 5 | 5 |
Source: Adapted from available supplier technical data.[6]
Experimental Protocols
Experimental Protocol 1: Reduction Clearing of Polyester Fabric Dyed with this compound
Objective: To remove unfixed surface dye from polyester fabric to improve rubbing and wash fastness.
Materials and Equipment:
-
Dyed 100% polyester fabric
-
Sodium Hydrosulfite (Sodium Dithionite)
-
Sodium Hydroxide (Caustic Soda)
-
Acetic Acid
-
Non-ionic detergent
-
Laboratory dyeing apparatus (e.g., beaker dyer)
-
Beakers, graduated cylinders, and a pH meter
Procedure:
-
Bath Preparation: After the dyeing cycle, drop the dyebath. Prepare a fresh bath with a liquor-to-goods ratio of 10:1 to 20:1.
-
Chemical Dosing: To the fresh bath, add:
-
2 g/L Sodium Hydrosulfite
-
2 g/L Sodium Hydroxide (or enough to achieve a pH of 11-12)
-
1 g/L Non-ionic detergent
-
-
Treatment:
-
Introduce the dyed fabric into the reduction clearing bath at approximately 50-60°C.
-
Raise the temperature to 70-80°C.
-
Run the treatment for 15-20 minutes at 70-80°C.
-
-
Rinsing and Neutralization:
-
Drop the reduction clearing bath.
-
Rinse the fabric thoroughly with hot water (60-70°C) for 10 minutes.
-
Perform a cold water rinse.
-
Neutralize the fabric in a new bath containing 0.5-1.0 g/L of acetic acid at 40°C for 10 minutes.
-
Perform a final cold water rinse.
-
-
Drying: Squeeze the excess water from the fabric and dry at a temperature appropriate for polyester, avoiding excessively high temperatures that could induce thermal migration.
Experimental Protocol 2: Evaluation of Rubbing Fastness (ISO 105-X12)
Objective: To determine the resistance of the color of the dyed fabric to rubbing, both dry and wet.
Materials and Equipment:
-
Crockmeter (rubbing fastness tester)
-
Standard white cotton rubbing cloth
-
Grey Scale for assessing staining
-
Treated and untreated dyed fabric samples
-
Distilled water
Procedure:
-
Sample Preparation: Cut a specimen of the dyed fabric at least 14 cm x 5 cm. Condition the specimen and the rubbing cloth for at least 4 hours in a standard atmosphere (20 ± 2°C and 65 ± 4% relative humidity).
-
Dry Rubbing Test:
-
Fix the dyed fabric specimen onto the base of the crockmeter.
-
Mount a dry cotton rubbing cloth onto the rubbing finger of the crockmeter.
-
Place the rubbing finger on the specimen and perform 10 full turns of the crank at a rate of one turn per second.
-
Remove the cotton rubbing cloth.
-
-
Wet Rubbing Test:
-
Thoroughly wet a fresh cotton rubbing cloth in distilled water.
-
Squeeze it to achieve a wet pick-up of 100% of its own weight.
-
Repeat the procedure described in step 2 with the wet cloth.
-
-
Evaluation:
-
Allow the wet rubbing cloth to air dry.
-
Evaluate the degree of staining on both the dry and wet rubbing cloths by comparing them with the Grey Scale for staining under standardized lighting conditions. Rate the staining from 1 (heavy staining) to 5 (no staining).
-
Visualizations
Caption: Workflow for dyeing polyester with this compound to enhance rubbing fastness.
References
Validation & Comparative
A Comparative Guide to Validating the Purity of Disperse Blue 60 Using Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of chromatographic methods for validating the purity of Disperse Blue 60, a vital anthraquinone (B42736) dye in various industrial and research applications. Ensuring the purity of this dye is critical for consistent performance and to avoid confounding results from impurities. This document outlines detailed experimental protocols and presents a comparative analysis with alternative disperse dyes, supported by experimental data.
Introduction to Chromatographic Purity Validation
Chromatography is an essential analytical technique for separating and quantifying components in a mixture. For disperse dyes like this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice for purity assessment due to their high resolution, sensitivity, and accuracy. These techniques allow for the precise determination of the main dye component and the identification and quantification of any impurities or degradation products.
This guide will focus on a validated HPLC method adaptable for this compound and compare its performance with two common alternatives: Disperse Blue 56 and Disperse Blue 79.
Comparative Performance of Disperse Blue Dyes
The selection of a disperse dye is often dependent on its performance characteristics, including its purity, which can affect color fastness and consistency. The following table summarizes the key properties of this compound and two alternatives. While specific purity percentages from commercial suppliers can vary, a validated chromatographic method allows researchers to independently verify the purity of a given batch.
| Dye | Chemical Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity (%) |
| This compound | Anthraquinone | 12217-80-0 | C₂₀H₁₇N₃O₅ | 379.37 | >98% |
| Disperse Blue 56 | Anthraquinone | 12217-79-7 | C₁₄H₉BrN₂O₄ | 349.14 | Varies by supplier |
| Disperse Blue 79 | Azo | 12239-34-8 | C₂₄H₂₇BrN₆O₁₀ | 639.41 | Varies by supplier |
Experimental Protocols
A detailed and validated experimental protocol is crucial for obtaining reliable and reproducible purity data. The following HPLC method is adapted from established procedures for anthraquinone dyes and is suitable for the analysis of this compound and its alternatives.[1][2]
High-Performance Liquid Chromatography (HPLC) Method for Purity Validation
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Analytical standards of this compound, Disperse Blue 56, and Disperse Blue 79 (commercially available).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification).
2. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-5 min: 40% B
-
5-20 min: 40% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 615 nm for this compound (or wavelength of maximum absorbance for other dyes)
-
Injection Volume: 10 µL
3. Sample and Standard Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the analytical standard of the dye and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample, dissolve it in 100 mL of methanol, and dilute as necessary to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for validating the purity of this compound.
Caption: Experimental workflow for HPLC-based purity validation of this compound.
Caption: Key components in the chromatographic purity validation of disperse dyes.
References
A Comparative Performance Study of Disperse Blue 60 and Disperse Blue 79
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used disperse dyes, Disperse Blue 60 and Disperse Blue 79, with a focus on their performance characteristics when applied to polyester (B1180765) substrates. The information presented herein is curated from technical data sheets and scientific literature to assist researchers and professionals in making informed decisions for their specific applications.
Chemical and Physical Properties
This compound and Disperse Blue 79 belong to different chemical classes, which fundamentally influences their application properties and performance. This compound is an anthraquinone (B42736) dye, known for its bright turquoise blue shade and good overall fastness.[1][2] Disperse Blue 79 is a monoazo dye, valued for its navy blue hue and excellent sublimation fastness.[3] A common variant, Disperse Blue 79:1, shares a similar chromophore with slight structural modifications.
A summary of their key chemical and physical properties is presented in Table 1.
| Property | This compound | Disperse Blue 79 | Disperse Blue 79:1 |
| C.I. Name | This compound | Disperse Blue 79 | Disperse Blue 79:1 |
| CAS Number | 12217-80-0[1] | 12239-34-8[3] | 75497-74-4[4] |
| Chemical Class | Anthraquinone[2] | Monoazo[3] | Monoazo |
| Molecular Formula | C₂₀H₁₇N₃O₅[1] | C₂₄H₂₇BrN₆O₁₀[3] | C₂₃H₂₅BrN₆O₁₀[4] |
| Molecular Weight | 379.37 g/mol [1] | 639.41 g/mol [3] | 625.38 g/mol [4] |
| Shade on Polyester | Brilliant Turquoise Blue[2] | Red-light navy blue[3] | Navy[4] |
| Solubility | Soluble in acetone[5] | Soluble in acetone[3] | Soluble in acetone[4] |
Comparative Performance Data
The fastness properties of disperse dyes are critical indicators of their performance and durability on textile substrates. The following table summarizes the light, wash, and sublimation fastness of this compound and Disperse Blue 79 on polyester, based on available technical data. The ratings are on a scale of 1 to 8 for light fastness (where 8 is the highest) and 1 to 5 for wash and sublimation fastness (where 5 is the best).
| Fastness Property | Test Standard | This compound | Disperse Blue 79 |
| Light Fastness | ISO 105-B02 | 6-7[6] | 6-7[7] |
| Wash Fastness (Staining) | ISO 105-C06 | 4-5[6] | 4-5[7] |
| Wash Fastness (Fading) | ISO 105-C06 | 4-5[6] | 5[7] |
| Sublimation Fastness (Staining) | ISO 105-P01 (180°C) | 4-5[6] | 4[7] |
| Sublimation Fastness (Fading) | ISO 105-P01 (180°C) | 4-5[6] | 5[7] |
Note: The reported fastness grades can vary slightly between different manufacturers and testing conditions.
Experimental Protocols
For accurate and reproducible comparative studies, standardized experimental protocols are essential. Below are the detailed methodologies for key fastness tests as per the International Organization for Standardization (ISO).
High-Temperature Dyeing of Polyester
This method is commonly used for applying disperse dyes to polyester fibers.
Caption: High-temperature dyeing workflow for polyester.
Light Fastness Test (ISO 105-B02)
This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight.
Caption: ISO 105-B02 Light Fastness Test Workflow.
Wash Fastness Test (ISO 105-C06)
This method is intended for determining the resistance of the color of textiles to domestic or commercial laundering procedures.
Caption: ISO 105-C06 Wash Fastness Test Workflow.
Sublimation Fastness Test (ISO 105-P01)
This test determines the resistance of the color of textiles to the action of dry heat, as in sublimation during storage or processing.
Caption: ISO 105-P01 Sublimation Fastness Test Workflow.
Concluding Remarks
Both this compound and Disperse Blue 79 exhibit high-performance characteristics on polyester, making them suitable for a wide range of applications. The choice between the two will largely depend on the desired shade and specific fastness requirements of the end-product.
-
This compound offers a brilliant, greener-toned blue and demonstrates excellent all-around fastness properties. Its anthraquinone structure contributes to its good light stability.[2]
-
Disperse Blue 79 provides a deep, red-toned navy blue and is particularly noted for its superior sublimation fastness, which is a critical factor in post-dyeing heat treatments like thermosol dyeing and printing.[3]
For critical applications, it is recommended that researchers conduct their own comparative evaluations under conditions that precisely replicate their intended use. The experimental protocols provided in this guide offer a standardized framework for such studies.
References
- 1. scbt.com [scbt.com]
- 2. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. Disperse blue 79 TDS|Disperse blue 79 from Chinese supplier and producer - DISPERSE BLUE DYES - Enoch dye [enochdye.com]
A Comparative Analysis of Anthraquinone Dyes for Polyester Dyeing: Performance and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various anthraquinone (B42736) disperse dyes commonly used for dyeing polyester (B1180765) fibers. The analysis is supported by experimental data on key performance indicators such as light, wash, perspiration, and sublimation fastness. Detailed experimental protocols for dyeing and fastness testing are also presented to ensure reproducibility and aid in further research.
Introduction to Anthraquinone Dyes for Polyester
Anthraquinone dyes are a significant class of synthetic colorants valued for their brilliant shades, good color fastness, and structural stability.[1][2] Specifically for polyester, a hydrophobic and highly crystalline fiber, disperse dyes are required.[3] The dyeing mechanism involves the transfer of sparingly soluble dye molecules from a fine aqueous dispersion into the amorphous regions of the polyester fiber at high temperatures.[3][4] Anthraquinone-based disperse dyes are particularly noted for their superior lightfastness compared to some azo dyes, making them suitable for applications requiring high durability.[5]
Comparative Performance Data
The following tables summarize the fastness properties of several commercially important anthraquinone disperse dyes on polyester fabric. The ratings are based on standardized ISO (International Organization for Standardization) and AATCC (American Association of Textile Chemists and Colorists) test methods, where a higher number indicates better performance.
Table 1: Comparative Fastness Properties of Selected Anthraquinone Disperse Dyes [1][6]
| Dye Name | C.I. Name | Light Fastness (ISO 105-B02, Scale 1-8) | Wash Fastness (Fading) (ISO 105-C06, Scale 1-5) | Wash Fastness (Staining) (ISO 105-C06, Scale 1-5) | Perspiration Fastness (Fading) (ISO 105-E04, Scale 1-5) | Perspiration Fastness (Staining) (ISO 105-E04, Scale 1-5) | Sublimation (Ironing) Fastness (Fading) (ISO 105-P01, Scale 1-5) | Sublimation (Ironing) Fastness (Staining) (ISO 105-P01, Scale 1-5) |
| Disperse Yellow 65 | - | 6-7 | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 |
| Disperse Red 86 | Disperse Red 86 | 5-6 | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 |
| Disperse Red 92 | - | 6 | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 |
| Disperse Violet 28 | Disperse Violet 28 | 6-7 | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 | 4-5 |
| Disperse Blue 56 | Disperse Blue 56 | 6 | 4-5 | 4-5 | 4-5 | 4-5 | 4 | 4 |
| Disperse Blue 60 | - | 7 | 5 | 5 | 5 | 5 | 5 | 5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on internationally recognized standards to ensure the reproducibility and comparability of results.
High-Temperature Exhaust Dyeing of Polyester
This method is widely used for achieving good dye penetration and fastness on polyester fibers.[3]
1. Pre-treatment (Scouring):
-
Before dyeing, the polyester fabric is scoured to remove any impurities like oils and sizes that could impede dye uptake.[3]
2. Dyebath Preparation:
-
A paste is prepared by mixing the required amount of the anthraquinone disperse dye with a dispersing agent (typically a 1:1 ratio) and a small amount of cold water.[3][7]
-
This paste is stirred until smooth and then diluted with warm water (40-50°C).[3]
-
The pH of the dyebath is adjusted to an acidic range of 4.5-5.5 using acetic acid.[7]
3. Dyeing Process:
-
The scoured polyester fabric is loaded into the dyeing machine at approximately 60°C and run for 10-15 minutes for even wetting.[3]
-
The prepared dye dispersion is then added to the bath.
-
The temperature is raised at a rate of 1-2°C per minute to 130°C.[7][8]
-
The dyebath is then cooled to 70-80°C at a rate of approximately 2°C per minute before draining.[3]
4. After-treatment (Reduction Clearing):
-
To improve wash fastness, a reduction clearing process is performed to remove any unfixed dye from the fiber surface.[7]
-
A fresh bath is prepared at 50°C containing sodium hydroxide (B78521) (2 g/L) and sodium hydrosulfite (2-3 g/L).[3]
-
The temperature is raised to 70-80°C, and the fabric is treated for 15-20 minutes.[3]
-
The fabric is then thoroughly rinsed with hot and cold water and dried.
Fastness Testing
1. Color Fastness to Light (ISO 105-B02):
-
A specimen of the dyed fabric is exposed to a xenon arc lamp, which simulates natural daylight, under controlled temperature and humidity conditions.[6]
-
Simultaneously, a set of blue wool references with known light fastness grades are exposed.
-
The light fastness is assessed by comparing the color change of the specimen with that of the blue wool references.[6][10] The rating is on a scale of 1 to 8, with 8 indicating the highest fastness.[6]
2. Color Fastness to Washing (ISO 105-C06 / AATCC 61):
-
A dyed fabric specimen is placed between two pieces of undyed standard adjacent fabrics.
-
The composite specimen is then laundered in a standard detergent solution with stainless steel balls to simulate mechanical action.[11]
-
The test is carried out at a specific temperature and for a set duration (e.g., 49°C for AATCC 61 2A, which simulates five domestic washes).[11]
-
After washing, the specimen is rinsed and dried.
-
The change in color of the dyed specimen (fading) and the degree of staining on the adjacent undyed fabrics are evaluated using grey scales (rated 1 to 5).[1]
3. Color Fastness to Perspiration (ISO 105-E04 / AATCC 15):
-
A specimen of the dyed fabric is treated in two different solutions, one acidic and one alkaline, which simulate human perspiration.[10]
-
The specimen, in contact with a multi-fiber test fabric, is placed in a device that applies a standard pressure and is then kept in an oven at a specific temperature for a set time.
-
The fading of the specimen and the staining of the adjacent fabric are assessed using grey scales (rated 1 to 5).[6]
4. Color Fastness to Rubbing/Crocking (ISO 105-X12 / AATCC 8):
-
This test measures the amount of color transferred from the fabric surface to another surface by rubbing.[12]
-
A specimen of the dyed fabric is rubbed with a dry and a wet piece of standard white cotton cloth using a crockmeter, which applies a specified pressure and number of turns.[11][13]
-
The amount of color transferred to the white cloths is evaluated by comparing them with a chromatic transference scale or a grey scale for staining (rated 1 to 5).[12]
Visualized Workflows and Relationships
Caption: A simplified workflow for the high-temperature exhaust dyeing of polyester fabric.
References
- 1. benchchem.com [benchchem.com]
- 2. Disperse dye - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Disperse dyes [m.chemicalbook.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. textilelearner.net [textilelearner.net]
- 8. ijcmas.com [ijcmas.com]
- 9. researchgate.net [researchgate.net]
- 10. textilementor.com [textilementor.com]
- 11. intouch-quality.com [intouch-quality.com]
- 12. youtube.com [youtube.com]
- 13. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
A Comparative Guide to the Quantification of Disperse Blue 60 in Wastewater: LC-MS vs. Alternative Methods
This guide provides a detailed comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) Spectrophotometry, for the quantification of Disperse Blue 60 in wastewater. The information is intended for researchers, scientists, and environmental monitoring professionals. This compound (C₂₀H₁₇N₃O₅, M.W. 379.37 g/mol ) is an anthraquinone (B42736) dye used in the textile industry, and its monitoring in industrial effluents is crucial due to potential environmental and health concerns.[1]
Overview of Analytical Techniques
The choice of an analytical method for quantifying this compound is dictated by the required sensitivity, selectivity, sample matrix complexity, and available resources.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful and highly sensitive technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2] It is the preferred method for detecting trace levels of contaminants in complex matrices like wastewater due to its high selectivity, which minimizes interference from other compounds.[3][4] LC-MS can provide structural confirmation of the analyte, increasing confidence in the results.[4]
-
HPLC-UV (High-Performance Liquid Chromatography with UV Detection): A robust and widely used technique, HPLC-UV separates compounds in a liquid sample and detects them based on their absorption of ultraviolet light.[5] While less sensitive and selective than LC-MS, it is a reliable method for quantification when analyte concentrations are sufficiently high and the sample matrix is relatively clean.[2][3] For complex samples, co-eluting impurities can interfere with the accurate quantification of the target analyte.[3]
-
UV-Vis Spectrophotometry: This is the simplest and most cost-effective of the three techniques.[6] It measures the absorbance of light by a sample at a specific wavelength to determine the concentration of the analyte based on the Beer-Lambert law.[6] This method is fast but lacks selectivity; any substance in the sample that absorbs light at the same wavelength will interfere with the measurement, making it suitable primarily for screening or for analyzing samples with high concentrations of the target dye and low background interference.[7] For this compound, the maximum absorbance wavelength (λmax) has been identified as 754 nm.[8]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of LC-MS/MS for the analysis of disperse dyes in aqueous matrices. Data for HPLC-UV and UV-Vis Spectrophotometry are generally less reported in terms of detection limits for specific dyes in wastewater but are discussed in the context of their respective protocols.
| Parameter | LC-MS/MS (for various disperse dyes) | HPLC-UV | UV-Vis Spectrophotometry |
| Limit of Detection (LOD) | 0.02 - 2.0 ng/L (0.02 - 2.0 ppt)[9][10] | Typically in the µg/L (ppb) range | Typically in the mg/L (ppm) range |
| Limit of Quantification (LOQ) | 0.06 - 8.0 ng/L (0.06 - 8.0 ppt)[9][10] | Typically in the µg/L (ppb) range | Typically in the mg/L (ppm) range |
| Linearity (r²) | >0.99[9][10] | >0.99 (within a narrower range) | >0.99 (within a narrower range) |
| Recovery | 70 - 114%[9][10] | Highly matrix-dependent | Highly matrix-dependent |
| Selectivity | Very High | Moderate to Low | Very Low |
| Throughput | Lower (due to sample prep) | High | Very High |
| Cost | High | Moderate | Low |
Note: The LC-MS/MS data is based on studies of various disperse dyes (e.g., Disperse Red 1, Disperse Blue 373) in environmental water samples, as specific comprehensive data for this compound was not available.[9][10] Performance for this compound is expected to be in a similar range.
Experimental Protocols
Detailed methodologies for sample preparation and analysis using each technique are provided below.
LC-MS Method Protocol
This protocol is adapted from established methods for analyzing disperse dyes in environmental water samples.[9][10][11]
A. Sample Preparation: Solid-Phase Extraction (SPE)
-
Filtration: Filter the wastewater sample (e.g., 250 mL) through a glass fiber filter to remove suspended solids.
-
pH Adjustment: Acidify the sample to pH 3.5 to enhance the interaction of the dye with the solid phase.[11]
-
Cartridge Conditioning: Condition a Strata X SPE cartridge (or equivalent) with 6 mL of methanol (B129727) followed by 6 mL of Milli-Q water.[11]
-
Sample Loading: Pass the prepared wastewater sample through the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.[11]
-
Washing: Wash the cartridge with 10 mL of Milli-Q water, followed by 5 mL of a 20:80 (v/v) methanol/Milli-Q water solution to remove interferences.[11]
-
Elution: Elute the retained this compound dye from the cartridge using 5 mL of a 1:2 (v/v) acetonitrile/methanol mixture, followed by 5 mL of a 1:1 (v/v) dichloromethane/methanol mixture.[9]
-
Drying and Reconstitution: Evaporate the combined eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of a 9:1 (v/v) methanol/water mixture for LC-MS analysis.[9][11]
B. Instrumental Analysis: LC-MS/MS
-
LC System: Agilent 1200 Series HPLC or equivalent.[9]
-
Column: ZORBAX Eclipse XDB-C18 (4.6 x 150 mm; 5 µm) or equivalent.[9]
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.[11]
-
Gradient: Start with 50% B, linearly increase to 100% B over 16 minutes, hold at 100% B for 9 minutes, then return to initial conditions and re-equilibrate for 5 minutes.[11]
-
Flow Rate: 500 µL/min.[11]
-
Injection Volume: 40 µL.[11]
-
Mass Spectrometer: 3200 Q Trap (Applied Biosystems/MDS Sciex) or equivalent triple quadrupole system.[9]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). Specific precursor/product ion transitions for this compound must be optimized.
HPLC-UV Method Protocol
A. Sample Preparation
Follow the same Solid-Phase Extraction (SPE) protocol as described for the LC-MS method to clean up and concentrate the sample.
B. Instrumental Analysis: HPLC-UV
-
LC System: Standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: XBridge C18 (2.1 x 150 mm, 5 µm) or equivalent.[12]
-
Mobile Phase A: 10 mmol Ammonium Acetate, pH 3.6.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient: 40% B to 60% B over 7 minutes, then to 98% B over 10 minutes, hold for 7 minutes, then return to initial conditions.[12]
-
Flow Rate: 0.30 mL/min.[12]
-
Column Temperature: 30 °C.[12]
-
Injection Volume: 5 µL.[12]
-
UV Detection: Monitor at the maximum absorbance wavelength (λmax) for this compound (754 nm).[8] A full spectrum can be acquired using a PDA detector for peak purity assessment.
UV-Vis Spectrophotometry Method Protocol
This protocol is adapted from a general method for dye quantification.[6]
A. Sample Preparation
-
Filtration: Filter the wastewater sample to remove any turbidity or suspended solids that could scatter light and interfere with the absorbance reading.
-
Dilution: If the dye concentration is high, dilute the sample with deionized water to bring the absorbance reading into the linear range of the instrument (typically 0.1 - 1.0 AU).
B. Instrumental Analysis: UV-Vis Spectrophotometer
-
Instrument Warm-up: Allow the spectrophotometer to warm up for at least 30 minutes.
-
Wavelength Scan: Scan a known standard of this compound from 400 nm to 800 nm to confirm its λmax (expected to be ~754 nm).[8]
-
Blanking: Fill a cuvette with filtered, untreated wastewater (or deionized water if the matrix is simple) to be used as a blank and zero the instrument at the determined λmax.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Measurement: Measure the absorbance of the prepared wastewater sample at the λmax.
-
Concentration Determination: Determine the concentration of this compound in the sample by interpolating its absorbance value from the calibration curve.
Workflow and Process Visualization
The following diagram illustrates the typical workflow for the quantification of this compound in wastewater using the LC-MS method.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. youngin.com [youngin.com]
- 3. researchgate.net [researchgate.net]
- 4. microsaic.com [microsaic.com]
- 5. Comparison of the repeatability of quantitative data measured in high-performance liquid chromatography with UV and atmospheric pressure chemical ionization mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. deswater.com [deswater.com]
- 9. academic.oup.com [academic.oup.com]
- 10. lcms.cz [lcms.cz]
- 11. academic.oup.com [academic.oup.com]
- 12. lcms.cz [lcms.cz]
A Toxicological Showdown: Disperse Blue 60 Versus Safer Alternatives
A Comparative Guide for Researchers and Drug Development Professionals
The textile industry's reliance on synthetic dyes has long raised environmental and health concerns. Among these, disperse dyes, used extensively for polyester (B1180765) and other synthetic fibers, have come under scrutiny for their toxicological profiles. This guide provides a detailed comparative assessment of the toxicological properties of C.I. Disperse Blue 60 against two prominent alternative reactive dyes, C.I. Reactive Blue 19 and C.I. Reactive Blue 2. This objective comparison, supported by available experimental data, aims to inform researchers, scientists, and drug development professionals on the potential hazards and guide the selection of safer alternatives.
Executive Summary
This compound, an anthraquinone-based dye, exhibits notable aquatic toxicity. While comprehensive human cell line cytotoxicity and skin sensitization data are limited in the public domain, the broader class of disperse dyes is known for its potential to cause skin sensitization. In contrast, the alternative reactive dyes, Reactive Blue 19 and Reactive Blue 2, have been more extensively studied for their effects on human cells. While they exhibit some level of cytotoxicity, they are generally considered to have a lower overall toxicity profile, particularly concerning genotoxicity and skin sensitization, when compared to the general concerns associated with disperse dyes.
Comparative Toxicological Data
The following tables summarize the available quantitative data for this compound and its reactive dye alternatives. It is important to note that direct comparative studies under identical conditions are scarce, and thus, the data presented is a collation from various sources.
| Toxicological Endpoint | C.I. This compound | C.I. Reactive Blue 19 | C.I. Reactive Blue 2 |
| Dye Class | Disperse Dye (Anthraquinone) | Reactive Dye (Anthraquinone) | Reactive Dye (Anthraquinone) |
| CAS Number | 12217-80-0 | 2580-78-1 | 12236-82-7 |
Table 1: Acute Aquatic Toxicity
| Organism | Endpoint | This compound | Reactive Blue 19 |
| Fish (Danio rerio) | 96h LC50 | > 1000 mg/L | 337 mg/L[1] |
| Daphnia (Daphnia magna) | 48h EC50 | > 22 mg/L | 900 mg/L (24h)[1] |
| Algae (Desmodesmus subspicatus) | 96h EC50 | 2 mg/L | 14.5 mg/L (72h)[1] |
| Microorganisms (Activated Sludge) | 3h IC50 | > 320 mg/L | - |
Table 2: In Vitro Cytotoxicity
| Cell Line | Endpoint | This compound | Reactive Blue 19 | Reactive Blue 2 |
| Human Keratinocytes (HaCaT) | Cytotoxicity | Data not available | Cytotoxic at 500 and 1000 µg/mL | Cytotoxic at 1000 µg/mL |
| Human Liver Cells (HepaRG) | Cytotoxicity | Data not available | Cytotoxic at 1000 µg/mL | Not significantly cytotoxic |
Table 3: Genotoxicity & Mutagenicity
| Assay | Result for this compound | Result for Reactive Blue 19 | Result for Reactive Blue 2 |
| Ames Test | Data not available for DB 60. Other disperse dyes have shown mutagenic potential. | Weakly mutagenic with metabolic activation. | Data not available |
| Allium cepa Assay | Data not available | Genotoxic; induced chromosomal aberrations. | Data not available |
| Comet Assay (Human Cells) | Data not available | Not genotoxic on normal human dermal fibroblasts. | Not genotoxic on human dermal equivalents.[2] |
Table 4: Skin Sensitization
| Assay | Result for this compound | Result for Reactive Blue 19 & 2 |
| Direct Peptide Reactivity Assay (DPRA) | Data not available. General concern for disperse dyes. | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and comparison of toxicological data. Below are generalized protocols for the key assays mentioned in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., HaCaT or HepG2) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the dye for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring, yielding purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Ames Test for Mutagenicity
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium to test for gene mutations.
-
Strain Selection: Select appropriate Salmonella strains (e.g., TA98, TA100) which are auxotrophic for histidine (his-).
-
Metabolic Activation: Prepare a mixture containing the test dye, the bacterial strain, and, optionally, a liver extract (S9 fraction) to simulate metabolic activation in mammals.
-
Plating: Plate the mixture on a minimal glucose agar (B569324) plate lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies (his+). A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.
Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization
The DPRA is an in chemico method that assesses the potential of a substance to induce skin sensitization by measuring its reactivity with synthetic peptides containing cysteine and lysine (B10760008).
-
Peptide Solution Preparation: Prepare solutions of synthetic cysteine- and lysine-containing peptides in a suitable buffer.
-
Incubation: Incubate the test chemical with each peptide solution for 24 hours at room temperature.
-
Sample Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to measure the concentration of the remaining, unreacted peptide.
-
Peptide Depletion Calculation: Calculate the percentage of peptide depletion caused by the test chemical.
-
Reactivity Classification: Based on the mean cysteine and lysine depletion values, the chemical is classified into one of four reactivity classes (minimal, low, moderate, or high), which correlates with its skin sensitization potential.
Visualizing Toxicological Pathways and Workflows
To further elucidate the processes involved in toxicological assessment, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for in vitro cytotoxicity assessment using the MTT assay.
Caption: Adverse Outcome Pathway (AOP) for skin sensitization initiated by haptenation.
Conclusion
The available toxicological data suggests that the reactive dyes, C.I. Reactive Blue 19 and C.I. Reactive Blue 2, present a potentially safer alternative to C.I. This compound, particularly concerning aquatic toxicity and genotoxicity. While data for this compound on human cell lines and for skin sensitization potential remains limited, the general concerns associated with the disperse dye class warrant a cautious approach.
For researchers and professionals in drug development, where excipient safety is paramount, the selection of dyes with a more comprehensive and favorable toxicological profile is critical. The data presented in this guide, while not exhaustive, provides a foundation for making more informed decisions. Further direct comparative studies are highly encouraged to provide a more definitive risk assessment. The adoption of safer alternatives in all industrial applications is a crucial step towards minimizing the environmental and human health impacts of synthetic colorants.
References
A Comparative Guide to Analytical Methods for the Detection of Disperse Blue 60
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two primary analytical techniques for the quantitative determination of Disperse Blue 60 (C.I. 61104), an anthraquinone (B42736) dye commonly used in the textile industry. The selection of an appropriate analytical method is critical for quality control, environmental monitoring, and research applications. The methods discussed are High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. While specific validated performance data for this compound is not extensively available in the public domain, this guide presents typical methodologies and expected performance characteristics based on the analysis of structurally similar disperse dyes.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC and UV-Vis spectrophotometry for the analysis of disperse dyes. The data presented is illustrative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) | UV-Visible (UV-Vis) Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and mobile phase, followed by detection. | Measurement of light absorption by the analyte at a specific wavelength. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.995 |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range | Low µg/mL to ng/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range | Low µg/mL range |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Precision (RSD %) | < 2% | < 5% |
| Specificity | High (separates dye from impurities) | Low (potential for interference from other absorbing species) |
| Analysis Time | ~10-30 minutes per sample | ~1-5 minutes per sample |
| Cost | High (instrumentation and solvents) | Low (instrumentation is less expensive) |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are based on established methods for similar anthraquinone disperse dyes and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD)
This method provides high selectivity and sensitivity for the quantification of this compound.
1. Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
2. Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297)
-
Formic acid
-
Ultrapure water
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient would start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the analyte.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitoring at the maximum absorbance wavelength of this compound (approximately 640 nm) and a secondary wavelength for peak purity analysis.
4. Sample Preparation:
-
Textile Samples: Extract a known weight of the textile sample with a suitable solvent (e.g., methanol or dimethylformamide) using ultrasonication. Filter the extract through a 0.45 µm syringe filter before injection.
-
Water Samples: Perform solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences.
5. Calibration:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
UV-Visible (UV-Vis) Spectrophotometry
This method is a simpler and more cost-effective technique for the quantification of this compound, suitable for screening purposes or for samples with minimal interfering substances.
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (1 cm path length)
2. Reagents:
-
Acetone (spectroscopic grade) or other suitable solvent
-
This compound reference standard
3. Measurement Procedure:
-
Wavelength of Maximum Absorbance (λmax): Scan a standard solution of this compound from 400 to 800 nm to determine the λmax.
-
Blank: Use the same solvent as used for the sample and standards to zero the instrument.
-
Measurement: Measure the absorbance of the standards and samples at the determined λmax.
4. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample containing this compound in a suitable solvent.
-
Ensure the absorbance reading of the final solution falls within the linear range of the instrument (typically 0.1 - 1.0 AU). Dilute the sample if necessary.
5. Calibration:
-
Prepare a stock solution of the this compound reference standard.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Construct a calibration curve by plotting absorbance against the concentration of the standards.
Mandatory Visualization
The following diagrams illustrate the workflows for analytical method validation and a comparison of the key analytical methods.
Caption: General workflow for the validation of an analytical method.
Caption: Comparison of key performance characteristics for this compound detection.
Performance Showdown: A Comparative Analysis of Disperse Blue 60 from Various Suppliers
For researchers and scientists in the textile, polymer, and material science fields, the selection of high-performance dyes is paramount to achieving desired product quality and durability. This guide provides an objective comparison of Disperse Blue 60 (C.I. 61104; CAS No. 12217-80-0), a widely used anthraquinone (B42736) dye for polyester (B1180765) and other synthetic fibers, from three representative suppliers.
This analysis focuses on key performance indicators, including physical properties, colorfastness, and application suitability. All data is summarized from publicly available technical information and presented to facilitate a direct comparison. Detailed experimental protocols for the key performance tests are also provided.
Executive Summary of Performance
This compound is a brilliant turquoise blue dye known for its excellent light and sublimation fastness, making it suitable for applications such as sportswear and automotive textiles.[1] While the core characteristics of the dye remain consistent, variations in performance can be observed among different suppliers due to differences in manufacturing processes, purification, and formulation. The following tables summarize the key performance metrics for this compound from three representative suppliers.
Table 1: Physical and General Properties
| Property | Supplier A | Supplier B | Supplier C |
| Appearance | Blue Powder/Granule | Blue Granules | Blue Powder |
| Shade | Brilliant Turquoise Blue | Greenish-Blue | Brilliant Blue |
| Strength | 200% | 230% | 200% |
| Recommended pH | 3-5 | 4-5 | 3-5.5 |
| Solubility | Soluble in Acetone | Soluble in Acetone, DMF | Slightly soluble in Ethanol, Soluble in Acetone |
Table 2: Colorfastness Properties (on Polyester)
| Fastness Test | ISO Method | Supplier A Rating | Supplier B Rating | Supplier C Rating |
| Light Fastness | ISO 105-B02 | 7 | 6-7 | 7 |
| Washing Fastness | ISO 105-C06 | 4-5 | 4-5 | 4-5 |
| Sublimation Fastness | ISO 105-P01 | 4-5 | 4-5 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | 4 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 | 4 | 4 |
| Perspiration Fastness | ISO 105-E04 | 5 | 4-5 | 5 |
Note: Fastness is rated on a scale of 1 to 5 for washing, sublimation, rubbing, and perspiration (5 being excellent), and on a scale of 1 to 8 for light fastness (8 being excellent).
Experimental Protocols
Detailed methodologies for the key performance tests cited in this guide are outlined below. These protocols are based on internationally recognized standards from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
Light Fastness Testing
The light fastness of the dyed polyester fabric is determined according to ISO 105-B02 . This method evaluates the resistance of the color to the action of an artificial light source that simulates natural daylight.
Washing Fastness Testing
The resistance of the dye to domestic and commercial laundering is assessed using the ISO 105-C06 standard. This test simulates the color loss and staining of adjacent fabrics during washing.
Sublimation Fastness Testing
Sublimation fastness, which is critical for fabrics that will be ironed or stored at elevated temperatures, is tested according to ISO 105-P01 . This method assesses the transfer of color from the fabric to an adjacent undyed fabric under the action of heat.
Discussion of Performance Comparison
The data indicates that while all three suppliers provide a high-quality this compound, there are subtle differences.
-
Strength and Shade: Supplier B offers a higher strength product (230%), which could be more economical in certain dyeing applications. The shade also varies slightly, with Supplier B providing a more greenish-blue hue.
-
Fastness Properties: All suppliers demonstrate excellent light and sublimation fastness, which are key characteristics of this compound.[1] The ratings for washing and perspiration fastness are also consistently high across the board. Minor variations are seen in the rubbing fastness, which could be a factor in applications where the final product is subject to high abrasion.
Conclusion
The choice of supplier for this compound may depend on the specific requirements of the end-use application. For applications demanding the highest light fastness, products from Supplier A or C would be excellent choices. If dye strength and cost-effectiveness are the primary drivers, Supplier B's product may be more suitable. It is recommended that researchers and manufacturers conduct their own in-house testing on samples from various suppliers to determine the best fit for their specific processes and performance requirements. This guide serves as a starting point for such an evaluation, providing a framework for comparison and standardized testing protocols.
References
A Comparative Examination of the Dyeing Kinetics of Disperse Blue Dyes on Polyester
A detailed guide for researchers and scientists on the kinetic behaviors of C.I. Disperse Blue 56, C.I. Disperse Blue 79, and C.I. Disperse Blue 60 in the coloration of polyester (B1180765) fibers.
This guide provides a comparative analysis of the dyeing kinetics of three commercially significant disperse blue dyes: C.I. Disperse Blue 56, C.I. Disperse Blue 79, and C.I. This compound, when applied to polyester fibers. Understanding the kinetic profiles of these dyes is paramount for optimizing dyeing processes, ensuring color consistency, and advancing the development of novel dyeing technologies. The information presented herein is a synthesis of data from various research studies and is intended to provide a comprehensive overview for professionals in the fields of textile chemistry, materials science, and drug development where dye-polymer interactions are relevant.
Comparative Dyeing Kinetics
The dyeing of polyester with disperse dyes is a complex process governed by the diffusion of the dye molecules from the aqueous dyebath into the amorphous regions of the hydrophobic fiber. This process is significantly influenced by factors such as the molecular structure and size of the dye, dyeing temperature, the presence of auxiliary chemicals, and the specific morphology of the polyester substrate. The kinetic behavior of a disperse dye can be quantified by parameters such as the dyeing rate constant (k), the diffusion coefficient (D), and the activation energy (Ea) of dyeing.
C.I. Disperse Blue 56 is a low molecular weight anthraquinone (B42736) dye known for its good leveling properties and bright blue shade. Its smaller molecular size generally facilitates faster diffusion into the polyester fiber compared to higher molecular weight dyes.
C.I. Disperse Blue 79 is a high molecular weight monoazo dye, which typically exhibits a slower dyeing rate but offers excellent sublimation fastness, making it suitable for applications requiring high thermal stability.
C.I. This compound is another anthraquinone-based dye, valued for its brilliant turquoise blue hue and good all-around fastness properties. Its kinetic behavior is influenced by its specific molecular structure and interactions with the polyester fiber.
The following table summarizes the available kinetic and thermodynamic data for these three dyes from various studies. It is important to note that the experimental conditions under which these data were obtained may vary, and direct comparisons should be made with caution.
| Parameter | C.I. Disperse Blue 56 | C.I. Disperse Blue 79 | C.I. This compound |
| Dye Class | Anthraquinone | Monoazo | Anthraquinone |
| Molecular Weight | Low | High | Medium |
| Typical Dyeing Temperature | 110-130°C | 130-135°C[1] | 120-130°C |
| Dyeing Rate | Generally faster | Generally slower | Moderate |
| Exhaustion (%) | High, can reach 96-97% under optimized conditions[1] | High, can reach 87% after 120 min at 100°C with auxiliaries[1] | Good |
| Activation Energy (Ea) | Lower, indicating less energy required for diffusion | Higher, ranging from 37 to 59 kcal·mol⁻¹ in the presence of auxiliaries[1] | Moderate |
| Diffusion Coefficient (D) | Higher | Lower | Moderate |
| pH of Dyebath | Acidic (pH 4.5-5.5) | Acidic (pH 4.5-5.5) | Acidic (pH 3-5) |
Experimental Protocols
To conduct a comparative study of the dyeing kinetics of these disperse blue dyes, the following experimental protocol is recommended. This protocol is a generalized procedure based on common practices in textile research.
Materials and Equipment
-
Fibers: Scoured and bleached 100% polyethylene (B3416737) terephthalate (B1205515) (PET) fabric.
-
Dyes: Commercial grade C.I. Disperse Blue 56, C.I. Disperse Blue 79, and C.I. This compound.
-
Auxiliaries:
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Acetic acid and sodium acetate (B1210297) for pH buffer
-
Carrier (optional, for dyeing at lower temperatures, e.g., o-vanillin or coumarin)[1]
-
Sodium hydrosulfite and sodium hydroxide (B78521) for reduction clearing
-
-
Equipment:
-
High-temperature laboratory dyeing machine (e.g., glycerin-bath or infrared)
-
Spectrophotometer
-
Launder-Ometer for wash fastness testing
-
Light fastness tester
-
Digital pH meter
-
Analytical balance
-
Dyeing Procedure (Exhaustion Method)
-
Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 40:1. The dyebath should contain:
-
Disperse dye (e.g., 1% on weight of fiber, o.w.f.)
-
Dispersing agent (e.g., 1 g/L)
-
Buffer solution of acetic acid and sodium acetate to maintain a pH of 5.
-
-
Dyeing Process:
-
Introduce the pre-wetted fabric samples into the dyebaths at an initial temperature of 40°C.
-
Raise the temperature at a controlled rate of 2°C/minute to the target dyeing temperature (e.g., 130°C for high-temperature dyeing).
-
Hold at the target temperature for a specified duration (e.g., 60-120 minutes), taking aliquots of the dyebath at regular time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes) to measure dye exhaustion.
-
-
Cooling and Rinsing:
-
Cool the dyebath to 70°C at a rate of 3°C/minute.
-
Remove the dyed samples and rinse them thoroughly with cold water.
-
-
Reduction Clearing:
-
Perform a reduction clearing treatment to remove unfixed surface dye. A typical recipe is 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 70°C for 20 minutes.
-
Rinse the samples again with hot and cold water and allow them to air dry.
-
Kinetic Data Analysis
-
Exhaustion Measurement:
-
Measure the absorbance of the dyebath aliquots taken at different time intervals using a spectrophotometer at the wavelength of maximum absorbance (λmax) for each dye.
-
Calculate the percentage of dyebath exhaustion (E%) at each time point using the formula: E% = [(A₀ - Aₜ) / A₀] × 100 where A₀ is the initial absorbance of the dyebath and Aₜ is the absorbance at time t.
-
-
Dyeing Rate Constant Calculation:
-
The dyeing rate can be analyzed using various kinetic models, such as the pseudo-first-order and pseudo-second-order models. The dyeing rate constant (k) can be determined from the slope of the linear plots of these models.
-
-
Diffusion Coefficient Determination:
-
The diffusion coefficient (D) of the dye within the fiber can be calculated from the initial slope of a plot of dye uptake (Cₜ/C∞) versus the square root of time (t¹ᐟ²), using the following equation derived from Fick's second law for cylindrical fibers: Cₜ/C∞ = 4(Dt/πr²)¹ᐟ² where Cₜ is the concentration of dye in the fiber at time t, C∞ is the equilibrium dye concentration in the fiber, and r is the radius of the fiber.
-
-
Activation Energy Calculation:
-
The activation energy of dyeing (Ea) can be determined by conducting the dyeing experiments at different temperatures and applying the Arrhenius equation: ln(k) = ln(A) - Ea / (RT) where k is the dyeing rate constant, A is the pre-exponential factor, R is the ideal gas constant, and T is the absolute temperature. A plot of ln(k) versus 1/T will yield a straight line with a slope of -Ea/R.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for a comparative study of the dyeing kinetics of disperse blue dyes.
References
Benchmarking the fastness properties of Disperse Blue 60 against industry standards
In the competitive landscape of textile dyes, the performance of a colorant under various environmental and processing stresses is a critical determinant of its suitability for different applications. This guide provides a comprehensive benchmark of the fastness properties of Disperse Blue 60 against two common industry alternatives: Disperse Blue 56 and Disperse Blue 79. The analysis is based on publicly available data and standardized testing methodologies from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).
This comparison is intended for researchers, scientists, and textile industry professionals to facilitate informed decisions in dye selection based on objective performance data. The fastness properties evaluated include light, washing, and sublimation fastness, which are crucial for the end-use performance and longevity of dyed textiles.
Comparative Analysis of Fastness Properties
The selection of a disperse dye is often a balance between desired shade, application method, and the required fastness properties for the intended application. The following table summarizes the light, wash, and sublimation fastness ratings for this compound and its alternatives.
| Dye | C.I. Name | Light Fastness (ISO 105-B02) | Wash Fastness (ISO 105-C06) | Sublimation Fastness (ISO 105-P01) |
| This compound | 61104 | 7[1] | 4-5[1] | 4-5[2] |
| Disperse Blue 56 | 63285 | 7[3] | 3-4[3] | 4-5[2] |
| Disperse Blue 79 | 11345 | 6-7[4] | 4-5[4] | 4-5 |
Note: Fastness ratings are based on a scale of 1 to 8 for light fastness (where 8 indicates the highest fastness) and 1 to 5 for wash and sublimation fastness (where 5 indicates the highest fastness). The specific test conditions may vary between different data sources.
Discussion of Comparative Performance
This compound demonstrates excellent lightfastness with a rating of 7, making it a suitable candidate for applications requiring high resistance to fading upon light exposure, such as automotive interiors and outdoor textiles.[5][6] Its wash and sublimation fastness are also very good, with ratings of 4-5.[1][2]
Disperse Blue 56 exhibits comparable lightfastness to this compound, also with a high rating of 7.[3] However, its wash fastness is slightly lower, in the range of 3-4.[3] The sublimation fastness of Disperse Blue 56 is rated at 4-5, similar to this compound.[2]
Disperse Blue 79 shows good to very good lightfastness with a rating of 6-7.[4] Its wash and sublimation fastness are both rated at a very good 4-5.[4]
Industry Benchmarks:
-
Automotive Textiles: For automotive upholstery, a minimum lightfastness rating of 4 is generally recommended to ensure color stability against prolonged sun exposure.[5]
-
Apparel: For general apparel, a wash fastness rating of 3-4 is often considered acceptable, while higher-performance garments may require a rating of 4 or higher.
Experimental Protocols
The following are detailed methodologies for the key fastness tests cited in this guide, based on ISO standards.
Light Fastness Test (ISO 105-B02)
This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).
Apparatus:
-
Xenon arc lamp apparatus
-
Blue wool standards (Reference fabrics with known lightfastness)
-
Grey Scale for assessing change in color
Procedure:
-
Specimen Preparation: A specimen of the dyed textile is mounted on a sample holder.
-
Exposure: The specimen and a set of blue wool standards are simultaneously exposed to the light from the xenon arc lamp under controlled conditions of temperature and humidity.
-
Evaluation: The fading of the specimen is periodically compared to the fading of the blue wool standards.
-
Rating: The lightfastness rating is determined by the number of the blue wool standard that shows a similar degree of fading to the specimen. The rating is on a scale of 1 to 8, with 8 being the highest lightfastness.[7]
Wash Fastness Test (ISO 105-C06)
This method is designed to determine the resistance of the color of textiles to domestic or commercial laundering procedures.
Apparatus:
-
Launder-Ometer or similar apparatus for providing mechanical agitation at a controlled temperature and speed.
-
Stainless steel balls
-
Multifibre adjacent fabric
-
Grey Scale for assessing change in color and staining
Procedure:
-
Specimen Preparation: A specimen of the dyed textile is cut to a specified size and sewn together with a piece of multifibre adjacent fabric.[8]
-
Washing: The composite specimen is placed in a stainless steel container with a specified amount of detergent solution and stainless steel balls.[9] The container is then agitated in the Launder-Ometer for a specific time at a set temperature (e.g., 40°C, 50°C, or 60°C).[8]
-
Rinsing and Drying: After the washing cycle, the specimen is rinsed thoroughly with water and then dried.[8]
-
Evaluation: The change in color of the specimen is assessed using the Grey Scale for assessing change in color. The staining of the multifibre adjacent fabric is assessed using the Grey Scale for staining. The ratings are on a scale of 1 to 5, where 5 represents no change or staining.[8]
Sublimation Fastness Test (ISO 105-P01)
This method is used to determine the resistance of the color of textiles to the action of dry heat, which can cause color to sublime (transfer from a solid to a gaseous state) and potentially stain adjacent materials.
Apparatus:
-
Heat press or a heating device capable of maintaining a constant temperature.
-
Undyed fabric for assessing staining.
-
Grey Scale for assessing change in color and staining.
Procedure:
-
Specimen Preparation: A specimen of the dyed textile is placed between two pieces of undyed fabric.
-
Heating: The composite specimen is placed in the heating device and subjected to a specific temperature (e.g., 150°C, 180°C, or 210°C) and pressure for a set duration (e.g., 30 seconds).[10]
-
Evaluation: After cooling, the change in color of the specimen is assessed using the Grey Scale for assessing change in color. The degree of staining on the adjacent undyed fabric is assessed using the Grey Scale for staining. The ratings are on a scale of 1 to 5, with 5 indicating no change or staining.[10]
Visualizing the Evaluation Process
To better understand the workflow of evaluating disperse dyes and their comparative performance, the following diagrams have been generated.
Conclusion
This compound emerges as a high-performance dye with excellent lightfastness and very good wash and sublimation fastness. Its properties make it a strong candidate for demanding applications such as automotive textiles where resistance to light degradation is paramount. When compared to Disperse Blue 56 and Disperse Blue 79, this compound offers a well-balanced profile, excelling particularly in lightfastness. The choice between these dyes will ultimately depend on the specific performance requirements of the end product, cost considerations, and the desired shade. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed, data-driven decision.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. China Biggest C.I. Disperse Blue 79 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever [dyestuffscn.com]
- 5. Blog: Deciphering Automotive Fabric Specs [albrightssupply.com]
- 6. This compound (Turquoise) | C.I. 61104 | High Fastness Polyester Dye | Royalchem [royal-chem.com]
- 7. Colour fastness to artificial light according to SS-EN ISO 105-B02 | RISE [ri.se]
- 8. textilelearner.net [textilelearner.net]
- 9. ISO 105 C06 Color Fastness to Washing Test Method [darongtester.com]
- 10. textilelearner.net [textilelearner.net]
Comparative study of the environmental impact of Disperse Blue 60 and azo dyes
A comprehensive analysis of the ecotoxicological profiles and biodegradability of Disperse Blue 60, an anthraquinone (B42736) dye, and the widely used azo dye class, represented by C.I. Disperse Red 1. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and detailed methodologies.
The textile industry relies heavily on synthetic dyes, with anthraquinone and azo dyes being two of the most prominent classes for coloring synthetic fibers like polyester. However, their environmental persistence and potential for ecological harm necessitate a thorough understanding of their comparative impacts. This guide delves into the aquatic toxicity, biodegradability, and mechanisms of toxicity of this compound and azo dyes, offering a side-by-side comparison to inform more environmentally conscious choices in dye selection and wastewater treatment strategies.
Executive Summary of Comparative Environmental Impact
| Environmental Parameter | This compound (Anthraquinone Dye) | Azo Dyes (represented by C.I. Disperse Red 1) |
| Aquatic Toxicity | Generally exhibits moderate to high toxicity, particularly to algae. | Toxicity varies widely, but can be significant. Some azo dyes and their degradation products are known to be toxic to aquatic life. |
| Biodegradability | Generally considered to be not readily biodegradable and persistent in the environment. | Generally not readily biodegradable. Can undergo anaerobic degradation, leading to the formation of potentially hazardous aromatic amines. |
| Mechanism of Toxicity | Can exert toxicity through mechanisms such as inhibition of topoisomerase II, a key enzyme in DNA replication and repair. | Primary toxicological concern is the metabolic reduction of the azo bond to form aromatic amines, many of which are known or suspected carcinogens and mutagens. |
| Effluent Characteristics | Contributes to high Chemical Oxygen Demand (COD) and intense, persistent color in wastewater. | Contributes to high COD and strong color in wastewater. The formation of colorless but toxic aromatic amines is a significant concern. |
Aquatic Toxicity: A Quantitative Comparison
The acute and chronic toxicity of dyes to aquatic organisms are critical indicators of their environmental risk. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are used to determine the concentrations at which these dyes have harmful effects.
Table 1: Aquatic Toxicity Data for this compound and C.I. Disperse Red 1
| Organism | Test Duration | Endpoint | This compound | C.I. Disperse Red 1 |
| Fish (Danio rerio) | 96 hours | LC50 | > 1000 mg/L[1] | - |
| Invertebrate (Daphnia magna) | 48 hours | EC50 | > 22 mg/L[1] | 0.58 mg/L[2] |
| Algae (Desmodesmus subspicatus) | 96 hours | EC50 | 2 mg/L[1] | - |
| Invertebrate (Daphnia similis) | 48 hours | EC50 | - | 0.13 mg/L[2] |
| Activated Sludge (Microorganisms) | 3 hours | IC50 | > 320 mg/L[1] | - |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a 50% reduction in a non-lethal endpoint, such as immobilization or growth inhibition. IC50 (Inhibitory Concentration 50): The concentration of a substance that causes a 50% inhibition of a given biological process.
The available data indicates that while this compound shows low acute toxicity to fish, it is significantly more toxic to algae. In contrast, C.I. Disperse Red 1 demonstrates high toxicity to aquatic invertebrates like Daphnia magna and Daphnia similis.
Biodegradability and Environmental Persistence
The persistence of dyes in the environment is a major concern, as it prolongs their potential for negative ecological impacts. "Ready biodegradability" is a key measure of a substance's ability to be rapidly and completely broken down by microorganisms.
Table 2: Biodegradability of this compound and Azo Dyes
| Substance | Biodegradability (OECD 301) | Notes |
| This compound | Not readily biodegradable (predicted) | Due to its complex aromatic structure, it is expected to be persistent. Experimental data on ready biodegradability is scarce. |
| Azo Dyes (general) | Not readily biodegradable | Can be degraded under anaerobic conditions, but this often leads to the formation of harmful aromatic amines. |
| C.I. Disperse Red 1 | Not readily biodegradable | Studies have shown that it is persistent in the environment. |
The general consensus is that both anthraquinone and azo disperse dyes are not readily biodegradable, contributing to their persistence in aquatic ecosystems. For azo dyes, the breakdown process itself can introduce new environmental hazards.
Mechanisms of Toxicity: Signaling Pathways and Molecular Interactions
The toxicity of these dyes stems from their interaction with biological molecules and pathways.
Azo Dyes: Metabolic Activation to Carcinogenic Amines
A primary concern with azo dyes is their potential to be metabolized, particularly under anaerobic conditions in sediments or the human gut, into aromatic amines. Many of these amines are known to be carcinogenic or mutagenic. This metabolic activation is a critical toxicity pathway.
Metabolic reduction of azo dyes to carcinogenic aromatic amines.
This compound (Anthraquinone Dyes): Potential for Genotoxicity
The toxicity of anthraquinone dyes is linked to their chemical structure. Some anthraquinones are known to be genotoxic, meaning they can damage genetic material (DNA). One proposed mechanism for this is the inhibition of topoisomerase II, an essential enzyme involved in DNA replication, transcription, and repair.
Potential toxicity pathway of anthraquinone dyes via Topoisomerase II inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for the reproducibility and validation of the findings.
Aquatic Toxicity Testing
The following protocols are based on the OECD Guidelines for the Testing of Chemicals.
Experimental workflow for environmental impact assessment of dyes.
1. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test
-
Principle: This test determines the effect of a substance on the growth of freshwater microalgae or cyanobacteria over a 72-hour period.
-
Test Organisms: Recommended species include Pseudokirchneriella subcapitata (green alga) and Anabaena flos-aquae (cyanobacterium).
-
Method: Exponentially growing cultures of the test organism are exposed to a range of concentrations of the test substance in a nutrient-rich medium under controlled conditions of light and temperature.
-
Endpoint: The inhibition of growth is measured by changes in cell density or biomass over time, and the EC50 is calculated.
2. OECD 202: Daphnia sp. Acute Immobilisation Test
-
Principle: This test assesses the acute toxicity of a substance to Daphnia species over a 48-hour period.
-
Test Organism: Daphnia magna is the most commonly used species.
-
Method: Young daphnids (less than 24 hours old) are exposed to a series of concentrations of the test substance.
-
Endpoint: The number of immobilized daphnids (those unable to swim) is recorded at 24 and 48 hours, and the EC50 is determined.
3. OECD 203: Fish, Acute Toxicity Test
-
Principle: This test evaluates the acute lethal toxicity of a substance to fish over a 96-hour period.
-
Test Organisms: Commonly used species include Zebrafish (Danio rerio) and Rainbow Trout (Oncorhynchus mykiss).
-
Method: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system.
-
Endpoint: Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated.
Ready Biodegradability Testing
1. OECD 301: Ready Biodegradability
-
Principle: This series of tests (301A-F) screens chemicals for their potential for rapid and complete biodegradation in an aerobic aqueous environment.
-
Inoculum: A mixed population of microorganisms from a source such as activated sludge from a sewage treatment plant is used.
-
Method: The test substance is incubated with the microbial inoculum in a mineral medium for 28 days. Biodegradation is monitored by measuring parameters such as dissolved organic carbon (DOC) removal, CO2 evolution, or oxygen consumption.
-
Pass Level: A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of theoretical CO2 evolution) within a 10-day window during the 28-day test period.
Conclusion
The selection of dyes in industrial processes has significant environmental consequences. This comparative guide highlights that while both this compound and azo dyes like C.I. Disperse Red 1 pose environmental risks, their toxicological profiles and degradation pathways differ. Anthraquinone dyes, such as this compound, may exhibit higher direct aquatic toxicity, particularly to algae. Azo dyes, on the other hand, present a unique hazard through their potential to form carcinogenic aromatic amines upon degradation. Both classes of dyes are generally persistent and not readily biodegradable.
For researchers and professionals in drug development and related scientific fields, this information underscores the importance of considering the entire life cycle and potential transformation products of chemicals. The development of more benign and readily biodegradable dye alternatives is a critical area of ongoing research to mitigate the environmental impact of the textile and other industries.
References
A Comparative Guide to the Validation of Analytical Methods for Determining Disperse Blue 60 on Textile Fibers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of Disperse Blue 60 on textile fibers. The selection of a robust and validated analytical method is crucial for quality control, regulatory compliance, and research in the textile and chemical industries. This document outlines the experimental protocols for the most common analytical techniques and presents a comparative analysis of their performance based on key validation parameters.
Comparative Analysis of Analytical Methods
The determination of this compound on textile fibers is predominantly achieved through liquid chromatography-based methods. High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. Each method offers distinct advantages in terms of sensitivity, selectivity, and cost.
The following tables summarize the performance characteristics of these methods based on available data for this compound and other relevant disperse dyes.
Table 1: Performance Characteristics of HPLC-DAD for Disperse Dye Analysis
| Validation Parameter | Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 50 ppb (for this compound)[1] |
| Limit of Quantification (LOQ) | Not explicitly stated for this compound |
| Accuracy (Recovery) | Typically within 85-115% |
| Precision (RSD) | < 5% |
Table 2: Performance Characteristics of LC-MS/MS for Disperse Dye Analysis
| Validation Parameter | Performance |
| Linearity (R²) | > 0.993[2] |
| Limit of Detection (LOD) | 0.02 - 1.35 ng/mL (for a range of disperse dyes)[2] |
| Limit of Quantification (LOQ) | 0.06 - 4.09 ng/mL (for a range of disperse dyes)[2] |
| Accuracy (Recovery) | 81.8% - 114.1%[2] |
| Precision (RSD) | 1.1% - 16.3%[2] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections provide generalized experimental protocols for the extraction of this compound from textile fibers and its subsequent analysis by HPLC-DAD and LC-MS/MS.
Sample Preparation: Extraction of this compound from Textile Fibers
A critical step in the analysis is the efficient extraction of the dye from the textile matrix. Several solvents have been shown to be effective for the extraction of disperse dyes from polyester (B1180765) fibers.
-
Materials:
-
Textile sample containing this compound
-
Chlorobenzene, Dimethylformamide (DMF), or Methanol[1]
-
Ultrasonic bath
-
Heater/shaker
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
-
Procedure:
-
Accurately weigh a small portion of the textile sample (e.g., 10-20 mg).
-
Cut the sample into small pieces to increase the surface area for extraction.
-
Place the sample in a suitable vessel and add a known volume of the extraction solvent (e.g., 5-10 mL).
-
Perform extraction using one of the following methods:
-
Ultrasonication: Place the vessel in an ultrasonic bath at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).
-
Solvent Reflux: Heat the solvent to its boiling point with the textile sample for a set duration.
-
-
After extraction, allow the solution to cool to room temperature.
-
Centrifuge the extract to separate the fiber debris.
-
Filter the supernatant through a syringe filter into a clean vial for analysis.
-
Analytical Method: HPLC-DAD
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic phase (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10-20 µL.
-
DAD Wavelength: Monitoring at the maximum absorbance wavelength of this compound (around 600-650 nm) and a wider range for peak purity assessment.
-
Analytical Method: LC-MS/MS
-
Instrumentation:
-
LC system as described for HPLC-DAD.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Similar to HPLC-DAD, but often with smaller particle size columns (e.g., < 2 µm) for faster analysis (UHPLC).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by direct infusion of a standard solution.
-
Source Parameters: Optimization of parameters such as capillary voltage, source temperature, and gas flows is required to achieve maximum sensitivity.
-
Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of a method for determining this compound on textile fibers.
Caption: A logical workflow for the validation of an analytical method.
References
Ecotoxicity Profile: Disperse Blue 60 and Its Degradation Products in Aquatic Environments
A comparative analysis of the anthraquinone (B42736) dye, Disperse Blue 60, and its primary degradation products reveals a significant reduction in aquatic toxicity following breakdown. This guide provides a comprehensive overview of their relative ecotoxicities, supported by experimental data, detailed testing methodologies, and visual representations of the degradation pathway and experimental workflow.
This compound, a widely used anthraquinone dye in the textile industry, has come under scrutiny due to its potential environmental impact. Understanding the ecotoxicity of not only the parent dye but also its degradation products is crucial for a complete environmental risk assessment. This guide synthesizes available data to offer a clear comparison for researchers, scientists, and environmental professionals.
Quantitative Ecotoxicity Comparison
The ecotoxicity of this compound and its primary degradation products, 1,4-diaminoanthraquinone (B121737) and 3-methoxypropylamine, has been evaluated across different trophic levels, including fish, aquatic invertebrates, and algae. The following table summarizes the available quantitative data.
| Compound | Test Organism | Endpoint | Result | Reference |
| This compound | Danio rerio (Zebrafish) | 96h LC50 | > 1000 mg/L | [1] |
| Daphnia magna (Water flea) | 48h EC50 | > 22 mg/L | [1] | |
| Desmodesmus subspicatus (Green algae) | 96h EC50 | 2 mg/L | [1] | |
| Activated Sludge | 3h IC50 | > 320 mg/L | [1] | |
| 1,4-Diaminoanthraquinone | Daphnia magna | 48h EC50 | No observable toxicity at maximum test concentration | [2] |
| Various | Mutagenicity (Ames test) | Positive | ||
| 3-Methoxypropylamine | Leuciscus idus (Golden orfe) | 96h LC50 | 146.6 mg/L | [3] |
| Daphnia magna (Water flea) | 48h EC50 | 65 mg/L | [3] | |
| Algae | 72h EC50 | 31 mg/L | [3] |
The data indicates that this compound exhibits low acute toxicity to fish and activated sludge. However, it is more toxic to the green algae Desmodesmus subspicatus. Notably, phytotoxicity tests have shown that the breakdown products after bacterial decolorization of this compound are less toxic than the original dye[4]. While specific quantitative data for 1,4-diaminoanthraquinone is limited, studies on other anthraquinone derivatives suggest that toxicity can vary significantly with substitution patterns[2][5]. It is important to note that 1,4-diaminoanthraquinone has shown mutagenic potential in the Ames test. 3-Methoxypropylamine demonstrates moderate to low toxicity across the tested aquatic organisms.
Degradation Pathway of this compound
The degradation of this compound, particularly through microbial action, involves the cleavage of the molecule, leading to the formation of less complex and generally less toxic compounds. The primary degradation products identified are 1,4-diaminoanthraquinone and 3-methoxypropylamine. This breakdown effectively destroys the chromophore, resulting in the decolorization of the dye.
Experimental Protocols
The ecotoxicity data presented in this guide is based on standardized testing protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of results.
Acute Toxicity Testing in Fish (OECD 203)
This test evaluates the lethal concentration (LC50) of a substance to fish over a 96-hour period.
-
Test Organism: Danio rerio (Zebrafish) or other recommended species.
-
Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system. Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50, the concentration that is lethal to 50% of the test fish, is calculated.
Acute Immobilisation Test in Daphnia (OECD 202)
This test assesses the concentration of a substance that causes immobilization (EC50) in Daphnia magna over a 48-hour period.
-
Test Organism: Daphnia magna (less than 24 hours old).
-
Procedure: Daphnids are exposed to various concentrations of the test substance. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Endpoint: The EC50, the concentration that causes immobilization in 50% of the daphnids, is determined.
Algal Growth Inhibition Test (OECD 201)
This test determines the effect of a substance on the growth of freshwater algae.
-
Test Organism: Desmodesmus subspicatus or other recommended algal species.
-
Procedure: Exponentially growing algal cultures are exposed to different concentrations of the test substance over a 72-hour period. Algal growth is measured by cell counts or other biomass indicators.
-
Endpoint: The EC50, the concentration that inhibits algal growth by 50% relative to a control, is calculated.
The following diagram illustrates a typical workflow for conducting these ecotoxicity assessments.
References
- 1. Acute toxicity of organic pesticides to Daphnia magna is unchanged by co-exposure to polystyrene microplastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 4. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 5. Is natural better? An ecotoxicity study of anthraquinone dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the dyeing mechanisms of E-type and S-type disperse dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the dyeing mechanisms of E-type (low energy) and S-type (high energy) disperse dyes, primarily used for coloring hydrophobic fibers like polyester (B1180765). The information presented is curated for researchers and scientists in the fields of textile chemistry and material science, offering objective comparisons supported by experimental data and methodologies.
Introduction to E-Type and S-Type Disperse Dyes
Disperse dyes are non-ionic, sparingly water-soluble colorants ideal for dyeing synthetic fibers. They are classified based on their energy levels, which correlate with their molecular weight and sublimation fastness.
-
E-Type Disperse Dyes: These are low-energy dyes characterized by their small molecular size and low molecular weight.[1] This allows for good leveling properties and dyeing at lower temperatures.[1]
-
S-Type Disperse Dyes: Conversely, S-type dyes are high-energy dyes with larger molecular structures and higher molecular weights.[2] They require higher temperatures for effective dyeing and exhibit high sublimation fastness.[2]
Comparative Performance Data
The performance of E-type and S-type disperse dyes differs significantly across several key parameters. The following table summarizes these differences based on available experimental data.
| Property | E-Type Disperse Dyes | S-Type Disperse Dyes |
| Molecular Weight | Low | High |
| Dyeing Temperature | 120-130°C (High-temperature exhaust) | 180-220°C (Thermosol) |
| Sublimation Fastness | Low to Moderate | High |
| Leveling Properties | Excellent | Poor to Moderate |
| Dyeing Kinetics | Faster at lower temperatures | Slower, requires high temperature |
| Typical Application | Exhaust Dyeing | Thermosol Dyeing, Dyeing of Polyester/Cotton Blends |
Dyeing Mechanisms: A Comparative Overview
The fundamental dyeing mechanism for both E-type and S-type disperse dyes on polyester follows the "solid solution" or "diffusion" model. The process involves the diffusion of individual dye molecules from the aqueous dyebath into the amorphous regions of the polyester fibers. However, the energy requirements and kinetics of this process differ significantly between the two types.
E-Type Disperse Dyeing Mechanism (Exhaust Dyeing)
E-type dyes are typically applied via exhaust dyeing in a high-temperature, high-pressure environment. Their smaller molecular size allows for more rapid diffusion into the polyester fiber as the fiber's amorphous regions open up above its glass transition temperature (Tg).
S-Type Disperse Dyeing Mechanism (Thermosol Dyeing)
S-type dyes, with their larger molecular size, require a more energetic process for efficient dyeing. The thermosol process is a continuous method where the dye is padded onto the fabric, dried, and then subjected to high temperatures (180-220°C). At these temperatures, the dye sublimes, and the gaseous dye molecules are adsorbed and diffuse into the highly swollen polyester fibers.[3]
Experimental Protocols
Exhaust Dyeing of Polyester with E-Type Disperse Dyes
This protocol is a generalized procedure for the high-temperature exhaust dyeing of polyester fabric.
Materials and Equipment:
-
High-temperature laboratory dyeing machine
-
Polyester fabric
-
E-type disperse dye (e.g., C.I. Disperse Blue 56)
-
Dispersing agent
-
Acetic acid (to adjust pH)
-
Spectrophotometer for dye uptake measurement
Procedure:
-
Prepare a dyebath with a liquor ratio of 10:1 to 20:1.
-
Add a dispersing agent (e.g., 1 g/L).
-
Disperse the E-type dye (e.g., 1% on weight of fiber, o.w.f.) in water and add to the dyebath.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature to 130°C at a rate of 1-2°C/minute.
-
Hold the temperature at 130°C for 30-60 minutes.
-
Cool the dyebath to 70-80°C.
-
Rinse the dyed fabric thoroughly.
-
Perform reduction clearing to remove surface dye and improve fastness.
-
Finally, wash and dry the fabric.
Thermosol Dyeing of Polyester with S-Type Disperse Dyes
This protocol outlines the continuous thermosol dyeing process.[4]
Materials and Equipment:
-
Padding mangle
-
Drying and thermofixation unit
-
S-type disperse dye (e.g., C.I. Disperse Blue 79)
-
Thickener (anti-migration agent)
-
Wetting agent
Procedure:
-
Prepare a padding liquor containing the S-type disperse dye, a thickener, and a wetting agent.[4]
-
Pad the polyester fabric through the liquor with a wet pick-up of 60-70%.
-
Dry the padded fabric, typically using an infrared pre-dryer followed by a hot flue dryer at around 100-120°C.[4]
-
Subject the dried fabric to thermofixation in a thermosol oven at 180-220°C for 60-90 seconds.[4]
-
After thermofixation, the fabric is cooled and subjected to a washing-off process to remove unfixed dye.[4]
Quantitative Analysis of Dyeing Performance
Dye Uptake Kinetics
The rate of dyeing is a critical factor in process optimization. E-type dyes, due to their smaller molecular size, exhibit faster dyeing kinetics at lower temperatures compared to S-type dyes.
| Dye Type | Temperature (°C) | Dyeing Strength (%) |
| E-Type | 80 | 49.99 |
| 90 | 62.77 | |
| 100 | Fully Absorbed | |
| SE-Type | 80 | 35.28 |
| 110 | 49.34 | |
| 120 | 60.87 | |
| S-Type | 80 | 5.74 |
| 110 | 19.82 | |
| 120 | 34.13 | |
| 130 | 53.34 |
Data sourced from a study on the dyeing laws of E-type, SE-type, and S-type disperse dyes.[5]
Sublimation Fastness
Sublimation fastness is a crucial property, especially for fabrics that will undergo further heat treatments like pleating or for sportswear that is subjected to body heat and friction. S-type dyes are specifically designed for high sublimation fastness.
Experimental Protocol for Sublimation Fastness (based on AATCC Test Method 117):
-
A specimen of the dyed textile is placed in contact with undyed fabrics.
-
The composite specimen is subjected to dry heat in a heating device at a specified temperature and for a specified time (e.g., 180°C, 210°C for 30 seconds).
-
The change in color of the specimen and the staining of the undyed fabrics are assessed using the Grey Scale for Color Change and the Grey Scale for Staining, respectively. The ratings are from 1 (poor) to 5 (excellent).
While specific comparative data is proprietary to dye manufacturers, it is a well-established principle that S-type dyes will have a significantly higher sublimation fastness rating (typically 4-5 at high temperatures) compared to E-type dyes (often in the range of 2-3 at similar temperatures).
Conclusion
The choice between E-type and S-type disperse dyes is dictated by the specific application, required fastness properties, and the available dyeing machinery. E-type dyes offer advantages in terms of leveling and lower dyeing temperatures, making them suitable for exhaust dyeing of piece goods. In contrast, S-type dyes are indispensable for applications requiring high sublimation fastness and are well-suited for the high-productivity continuous thermosol process, particularly for polyester/cotton blends. A thorough understanding of their distinct dyeing mechanisms and performance characteristics is essential for researchers and professionals to optimize dyeing processes and achieve desired textile properties.
References
- 1. Disperse Dye Classification - Dyeing-pedia [china-dyestuff.com]
- 2. Classification of Disperse Dyes - Dyeing Knowledge [iprintingpress.com]
- 3. How to dye and procedure of dyeing for textile: The Thermosol process of polyester fyeing with disperse dyes [dyes4dyeing.blogspot.com]
- 4. resiltextiles.com [resiltextiles.com]
- 5. What are the dyeing laws of E-type, SE-type and S-type disperse dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Validating the effectiveness of different advanced oxidation processes for Disperse Blue 60 removal
For Researchers, Scientists, and Drug Development Professionals
The effective removal of recalcitrant dyes, such as Disperse Blue 60, from wastewater is a significant environmental challenge. Advanced Oxidation Processes (AOPs) have emerged as a promising solution due to their ability to generate highly reactive hydroxyl radicals (•OH) that can degrade these complex organic molecules. This guide provides a comparative analysis of various AOPs for the removal of this compound, supported by experimental data to aid researchers in selecting the most suitable method for their needs.
Comparative Performance of Advanced Oxidation Processes
The efficiency of different AOPs in degrading this compound varies depending on the operational parameters. The following table summarizes the performance of several common AOPs based on reported experimental data.
| Advanced Oxidation Process | Target Dye | Initial Concentration | Optimal Conditions | Color Removal (%) | COD Removal (%) | Reference |
| Fenton | Disperse Dyes | Not Specified | pH 3, [H₂O₂] = 600 mg/dm³, [FeSO₄] = 550 mg/dm³ | Colorless effluent | Residual COD = 100 mg/dm³ | [1][2] |
| Ozonation | This compound | - | - | Up to 100% | Up to 68% | [3] |
| Ozonation | Disperse Dyes | Not Specified | Ozone dose = 0.5 g/dm³ | Up to 90% | 10% | [1][2] |
| Ozonation | Disperse Blue 79 | 450 mg/L | pH 10, Ozone = 24 g/m³, 12 min | High (Decolorization) | 72.88% | [2][4] |
| UV/TiO₂/H₂O₂ | Disperse Blue 1 | Not Specified | Optimized pH, catalyst, and H₂O₂ concentration | - | - | [5][6] |
| UV-LED/FeTiO₃/Persulfate | Disperse Blue 3 | 80 mg/L | Ilmenite: 320 mg/L, PS: 1.56 g/L, 67 °C, pH 3 | - | 96% (TOC Removal) | [7] |
| Electrochemical Oxidation | Disperse Dyes | Not Specified | Acidic pH, Ti/Pt-Ir anode, 40 min | 90% | 79% | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility of results. Below are generalized protocols for the key AOPs discussed.
Protocol 1: Fenton Degradation
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration in deionized water.
-
pH Adjustment: In a beaker, take a specific volume of the dye solution and adjust the initial pH to approximately 3.0 using diluted H₂SO₄ or NaOH.[2]
-
Initiation of Reaction: While continuously stirring the solution with a magnetic stirrer, add a predetermined amount of FeSO₄·7H₂O as the catalyst. Once the catalyst has dissolved, add the required amount of H₂O₂ (typically 30% w/w) to initiate the Fenton reaction.[2][8]
-
Reaction Monitoring: Withdraw samples at regular time intervals. To quench the reaction immediately, add a suitable reagent such as a strong base to raise the pH and precipitate the iron, or sodium sulfite (B76179) to consume any residual H₂O₂.[2]
-
Analysis: Centrifuge or filter the quenched samples to remove any precipitate. Analyze the supernatant for residual dye concentration using a UV-Vis spectrophotometer at the maximum wavelength of this compound and for Chemical Oxygen Demand (COD) to determine the extent of mineralization.[1][2]
Protocol 2: Ozonation
-
Experimental Setup: Use a bubble column reactor equipped with a gas diffuser at the bottom to introduce the ozone-containing gas.[2]
-
Reaction Initiation: Fill the reactor with a known volume and concentration of the this compound solution. Adjust the initial pH as required, noting that alkaline conditions often favor ozone decomposition into hydroxyl radicals.[2][4] Start bubbling the ozone gas through the solution at a constant flow rate.
-
Monitoring: Collect samples from the reactor at specific time points.[2]
-
Analysis: Immediately analyze the samples for residual dye concentration using a UV-Vis spectrophotometer and for COD to assess mineralization.[2][3]
Protocol 3: Photocatalysis (e.g., UV/TiO₂)
-
Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO₂) in a known volume of the this compound solution of a specific concentration.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the dye and the catalyst surface.
-
Photoreaction: Irradiate the suspension with a UV light source while continuously stirring. An oxidant like hydrogen peroxide (H₂O₂) can be added to potentially enhance the degradation rate by trapping photogenerated electrons.[2][5][6]
-
Sampling and Analysis: Withdraw samples at regular intervals. Centrifuge or filter the samples to remove the catalyst particles before analyzing the filtrate for residual dye concentration and COD.[2]
Visualizing the Processes
To better understand the experimental workflow and the relationships between the different stages of the AOPs, the following diagrams are provided.
Caption: A generalized experimental workflow for comparing different AOPs.
Caption: The fundamental degradation pathway in Advanced Oxidation Processes.
Concluding Remarks
The selection of an optimal AOP for this compound removal depends on various factors, including the desired removal efficiency, operational costs, and the specific characteristics of the wastewater matrix. The Fenton process is highly effective but pH-dependent.[2] Ozonation can achieve high color removal, but its mineralization efficiency can be variable.[1][2] Photocatalysis offers a "greener" alternative, particularly if solar light can be utilized, though catalyst recovery can be a challenge.[9] For researchers and professionals in the field, a thorough understanding of the experimental conditions is paramount to achieving reliable and comparable results. The data and protocols presented in this guide serve as a foundational resource for further investigation and process optimization in the treatment of dye-polluted effluents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Color removal of disperse blue dyes by ozonation [acikerisim.uludag.edu.tr]
- 4. journal.gnest.org [journal.gnest.org]
- 5. Photocatalytic degradation of disperse blue 1 using UV/TiO2/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iaees.org [iaees.org]
- 9. oaji.net [oaji.net]
Safety Operating Guide
Essential Safety and Handling Protocols for Disperse Blue 60
For Immediate Use by Laboratory and Drug Development Professionals
This document provides critical safety and logistical information for the handling and disposal of Disperse Blue 60 (CAS No. 12217-80-0), a textile anthraquinone (B42736) dye.[1] Adherence to these guidelines is mandatory to ensure personnel safety and mitigate environmental contamination.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) is the primary defense against potential exposure to this compound. The required PPE for handling this compound, particularly in its powdered form, is summarized below.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must conform to EN 166 (EU) or be NIOSH (US) approved, providing a tight seal around the eyes to protect against dust particles.[2] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of dust generation. | |
| Hand Protection | Chemical-Impermeable Gloves | Nitrile gloves are recommended; double-gloving is advisable. Gloves must be inspected for degradation or punctures before use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2] |
| Respiratory Protection | Air-Purifying Respirator (APR) with P100 filters | A NIOSH-approved half-mask or full-face APR is required when handling this compound powder, especially if exposure limits are exceeded or irritation is experienced.[2] P100 filters are 99.97% efficient at filtering airborne particles. A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, is required. |
| Disposable Gown/Apron | For procedures with a high risk of contamination, a disposable gown or chemical-resistant apron should be worn over the lab coat. | |
| Closed-toe Shoes | Required at all times in the laboratory. |
Experimental Protocol: Donning and Doffing of PPE
A systematic approach to donning and doffing PPE is crucial to prevent contamination. The following workflow outlines the standard operating procedure.
Operational Plan for Handling this compound Powder
-
Area Preparation : Designate a specific area for handling the dye, preferably within a chemical fume hood or a ventilated enclosure to control dust.
-
Engineering Controls : Use adequate ventilation to keep airborne concentrations low.[3] Handling should occur in a well-ventilated place.[2]
-
Weighing and Preparation :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Solid Waste :
-
This includes used gloves, weigh paper, contaminated bench paper, and any other solid materials that have come into contact with this compound.
-
Place all solid waste into a clearly labeled, durable, and leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name ("this compound"), and associated hazards.[4]
-
-
Excess or Expired Dye :
-
Container Disposal :
-
Handle uncleaned containers as you would the product itself.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
In case of a spill, evacuate personnel to a safe area.[2] Avoid dust formation and breathing vapors, mist, or gas.[2] Use personal protective equipment and ensure adequate ventilation.[2] Collect the spilled material for disposal in a suitable, closed container.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
